molecular formula C7H5NOS B183330 Thieno[3,2-b]pyridin-6-ol CAS No. 115063-93-9

Thieno[3,2-b]pyridin-6-ol

Cat. No.: B183330
CAS No.: 115063-93-9
M. Wt: 151.19 g/mol
InChI Key: ZVIDGVLPNKUNTL-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-6-ol is a privileged scaffold in medicinal chemistry, serving as a critical synthetic intermediate for developing potent and selective pharmaceutical agents. Its significant research value is demonstrated in the discovery of novel negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5) . This receptor is a key therapeutic target for a range of central nervous system disorders, including levodopa-induced dyskinesia in Parkinson's disease, fragile X syndrome, neuropathic pain, and migraine . The thieno[3,2-b]pyridine core acts as a competent bioisostere, enabling the creation of brain-penetrant compounds with high potency and improved oral bioavailability without the metabolic liabilities associated with earlier acetylene-based pharmacophores . Furthermore, the thieno[3,2-b]pyridine scaffold is recognized as an attractive template for designing highly selective protein kinase inhibitors . Its weak interaction with the kinase hinge region allows for unique, ATP-competitive binding modes that maintain high kinome-wide selectivity, making it a valuable foundation for chemical probes targeting underexplored kinases like Haspin and CDKLs in cancer research . This compound also finds application in organic electronics, where its heterocyclic framework contributes to the development of materials with unique optical and electronic properties for use in sensors and light-emitting devices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIDGVLPNKUNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602984
Record name Thieno[3,2-b]pyridin-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115063-93-9
Record name Thieno[3,2-b]pyridin-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115063-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridin-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thieno[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[3,2-b]pyridin-6-ol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial scaffold for the development of various therapeutic agents, including kinase inhibitors and antitumor agents.[1] Its unique fused thiophene and pyridine ring system, with a hydroxyl group at the 6-position, imparts specific biological activities and chemical reactivity.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound and its derivatives, including detailed experimental protocols, reaction mechanisms, and quantitative data to facilitate laboratory synthesis and further research.

Introduction

The thienopyridine scaffold is a prominent feature in a variety of biologically active molecules. This compound, in particular, has been identified as a key intermediate in the synthesis of compounds targeting neurological disorders and as potential anti-inflammatory and antimicrobial agents.[2][3] The synthesis of this core structure can be primarily achieved through two strategic approaches: the construction of the pyridine ring onto a pre-existing thiophene core or the formation of the thiophene ring from a pyridine precursor. This guide will focus on the most prevalent and effective methods reported in the literature, including cyclization reactions of aminothiophene derivatives and palladium-catalyzed cross-coupling strategies.

Synthesis Pathways and Mechanisms

Heteroannulation via Cyclization of 6-Aminothieno[3,2-b]pyridine

One of the most established methods for the synthesis of this compound involves the diazotization of a 6-aminothieno[3,2-b]pyridine precursor, followed by hydrolysis of the resulting diazonium salt. This approach leverages the readily available amino functionality as a handle to introduce the desired hydroxyl group.

Reaction Mechanism:

The reaction proceeds through the formation of a diazonium salt from the precursor 6-aminothieno[3,2-b]pyridine upon treatment with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures. The diazonium salt is then subjected to hydrolysis, where water acts as a nucleophile to displace the dinitrogen gas, leading to the formation of the final product, this compound.

G cluster_0 Diazotization and Hydrolysis A 6-Aminothieno[3,2-b]pyridine B Diazonium Salt Intermediate A->B NaNO2, H2SO4 0-5 °C C This compound B->C H2O, Heat

Diazotization of 6-aminothieno[3,2-b]pyridine.

Experimental Protocol:

A detailed experimental protocol for this specific transformation is adapted from general diazotization procedures for heterocyclic amines.

  • Diazotization: To a stirred solution of 6-aminothieno[3,2-b]pyridine (1.0 eq) in 2M sulfuric acid (qs), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water is added dropwise. The temperature is maintained below 5 °C throughout the addition. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Hydrolysis: The cold solution of the diazonium salt is then added portion-wise to a boiling solution of 10% aqueous sulfuric acid. The mixture is refluxed for 1 hour to ensure complete hydrolysis.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

PrecursorReagentsConditionsYield Range
6-Aminothieno[3,2-b]pyridineSodium nitrite, sulfuric acid0-5°C, acidic conditions65-75%[1]
Cyclization of Substituted 3-Aminothiophenes

Another versatile approach involves the construction of the pyridine ring from appropriately substituted 3-aminothiophene precursors. This strategy allows for the introduction of various substituents on both the thiophene and the newly formed pyridine ring.

Reaction Mechanism:

This pathway typically involves the reaction of a 3-aminothiophene derivative, often bearing an activating group such as an ester or a nitrile at the 2-position, with a suitable electrophilic partner that provides the remaining atoms for the pyridine ring. The reaction proceeds via a nucleophilic attack of the amino group, followed by an intramolecular cyclization and subsequent aromatization to yield the thieno[3,2-b]pyridine core.

G cluster_0 Pyridine Ring Formation from 3-Aminothiophene A 3-Amino-2-functionalized thiophene C Intermediate Adduct A->C Nucleophilic Addition B Electrophilic Partner (e.g., α,β-unsaturated carbonyl) B->C D Thieno[3,2-b]pyridine Derivative C->D Intramolecular Cyclization & Aromatization

Cyclization of a 3-aminothiophene derivative.

Experimental Protocol (General):

  • Reaction Setup: A mixture of the 3-aminothiophene derivative (1.0 eq) and the electrophilic partner (1.0-1.5 eq) is dissolved in a suitable high-boiling solvent (e.g., DMF, dioxane, or acetic acid).

  • Reaction Conditions: A catalyst, which can be either an acid or a base depending on the specific substrates, is added to the mixture. The reaction is then heated to an elevated temperature (typically reflux) and monitored by TLC until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Quantitative Data:

Precursor TypeReagentsConditionsYield Range
3-Amino-2-functionalized thiophenesVarious electrophilesElevated temperature, acid/base catalysis60-80%[1]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the synthesis of functionalized this compound derivatives.[1] These methods typically start with a pre-formed thieno[3,2-b]pyridine core bearing a halogen (e.g., bromine) at the desired position for coupling.

2.3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is widely used for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl substituents.

Reaction Mechanism:

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the 6-bromothieno[3,2-b]pyridine derivative. This is followed by transmetalation with an organoboron reagent (e.g., a boronic acid or its ester) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.[1]

G cluster_0 Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Starting 6-Bromothieno[3,2-b]pyridine Starting->OxAdd Boronic Organoboron Reagent Boronic->Transmetal

Suzuki-Miyaura coupling mechanism.

Experimental Protocol (Example for a Derivative):

The following is an example protocol for the synthesis of Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate:

  • Reaction Setup: In a reaction vessel, combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), phenylboronic acid pinacol ester (1.2 eq), potassium carbonate (6.0 eq), and Pd(dppf)·CH₂Cl₂ (2-4 mol%).

  • Reaction Conditions: Add degassed DME as the solvent and heat the mixture under an inert atmosphere (e.g., argon) for the specified time (e.g., 3 hours).[2]

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to yield the desired product.[2]

Quantitative Data for Suzuki-Miyaura Coupling of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate:

Boron ReagentReaction Time (h)Yield (%)
Phenylboronic acid pinacol ester374[2]
Potassium p-tolyltrifluoroborate4.584[2]
Potassium 4-methoxyphenyltrifluoroborate470[2]
Potassium (4-chlorophenyl)trifluoroborate382[2]
4-Pyridine boronic acid466[2]
Potassium 3-furanylboronic acid4.552[2]

Conclusion

The synthesis of this compound and its derivatives can be accomplished through several effective strategies. The choice of a particular pathway depends on the availability of starting materials and the desired substitution pattern on the final molecule. Cyclization reactions offer a direct route to the core structure, while palladium-catalyzed cross-coupling reactions provide a powerful means for late-stage functionalization. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important heterocyclic scaffold for further biological evaluation.

References

In-Depth Technical Guide to Thieno[3,2-b]pyridin-6-ol: Chemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[3,2-b]pyridin-6-ol is a heterocyclic compound of significant interest in medicinal chemistry and material science. As a derivative of the thienopyridine scaffold, it serves as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the known chemical properties, characterization data, and relevant biological context for this compound. While specific experimental data for this compound is not widely published, this guide consolidates available information and provides context based on related thienopyridine derivatives.

Chemical and Physical Properties

This compound is a fused ring system consisting of a thiophene and a pyridine ring, with a hydroxyl group at the 6-position. This structure imparts a unique electronic and reactive profile. While comprehensive experimental data for the parent compound is scarce, the fundamental properties are summarized below.

PropertyDataSource
Molecular Formula C₇H₅NOS-
Molecular Weight 151.19 g/mol -
CAS Number 115063-93-9-
Appearance Solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
pKa Not reported-
Solubility Not reported-

Note: The lack of reported experimental values for properties like melting point, boiling point, pKa, and solubility highlights a significant data gap in the public domain for this specific compound.

For the unsubstituted parent, Thieno[3,2-b]pyridine, a boiling point of 236.5±13.0 °C at 760 mmHg has been reported, with a predicted pKa of 4.74±0.30.[1][2] The lipophilicity of thienopyridine prodrugs like ticlopidine and clopidogrel is known to be high.[3][4]

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the aromatic protons on the pyridine and thiophene rings, as well as a signal for the hydroxyl proton. The chemical shifts and coupling constants would be crucial for confirming the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide signals for each of the seven carbon atoms in the heterocyclic core, with the carbon bearing the hydroxyl group showing a characteristic downfield shift.

  • IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be expected for the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the aromatic rings would also be present.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.19 m/z), confirming its elemental composition.

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not provided in the searched literature, general synthetic strategies for the thienopyridine scaffold include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are often employed to construct the fused ring system.

  • Cyclization Reactions: Starting from suitably substituted thiophene or pyridine precursors, intramolecular cyclization can be induced to form the thieno[3,2-b]pyridine core.

A patent for furopyridine compounds as p53 mutant stabilizers mentions the use of this compound as a reactant.[3] The synthesis of this starting material, however, is not detailed.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-rich thiophene ring, the electron-deficient pyridine ring, and the reactive hydroxyl group.

  • Nucleophilic Substitution: The hydroxyl group is a key functional handle, allowing for nucleophilic substitution reactions to introduce a variety of other functional groups.

  • Electrophilic Aromatic Substitution: The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring.

  • Acylation/Alkylation of the Hydroxyl Group: The hydroxyl group can be readily acylated or alkylated to produce esters and ethers, respectively. This is a common strategy for derivatization in drug discovery programs.

Biological Significance and Signaling Pathways

Derivatives of the thieno[3,2-b]pyridine scaffold have been identified as potent inhibitors of several protein kinases that are crucial in cancer-related signaling pathways.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7][8][9] Thienopyridine derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling cascades.[5][6]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Thienopyridine Thieno[3,2-b]pyridine Derivatives Thienopyridine->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT STAT cMet->STAT Activates Thienopyridine Thieno[3,2-b]pyridine Derivatives Thienopyridine->cMet Inhibits AKT Akt PI3K->AKT CellProcesses Proliferation, Invasion, Angiogenesis, Metastasis AKT->CellProcesses MAPK MAPK RAS->MAPK MAPK->CellProcesses STAT->CellProcesses Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Properties Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (e.g., HRMS) Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Purification->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Assessment Purity->Solubility pKa pKa Determination Purity->pKa

References

Spectroscopic data (NMR, IR, Mass Spec) of "Thieno[3,2-b]pyridin-6-ol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of the heterocyclic compound Thieno[3,2-b]pyridin-6-ol. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry based on the analysis of structurally analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of novel therapeutics, where thienopyridine scaffolds are of significant interest.

Introduction

Thieno[3,2-b]pyridines are a class of bicyclic heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The fusion of a thiophene and a pyridine ring creates a scaffold that is a key component in a variety of pharmacologically active molecules. This compound, in particular, represents a fundamental structure within this class. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this and related compounds, ensuring the integrity of research and development in areas such as oncology, neurology, and infectious diseases.

This guide addresses the current gap in readily available spectroscopic information for this compound by providing a detailed, predicted spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including thienopyridine derivatives and hydroxypyridines.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-27.50 - 7.70d5.0 - 5.5Coupled to H-3.
H-37.10 - 7.30d5.0 - 5.5Coupled to H-2.
H-57.80 - 8.00d~2.5Coupled to H-7.
H-76.80 - 7.00d~2.5Coupled to H-5.
6-OH9.0 - 11.0br s-Chemical shift is concentration and solvent dependent.

*Predicted in a non-polar solvent like CDCl₃.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2125.0 - 128.0
C-3120.0 - 123.0
C-3a140.0 - 143.0Bridgehead carbon.
C-5145.0 - 148.0
C-6155.0 - 158.0Carbon bearing the hydroxyl group.
C-7110.0 - 113.0
C-7a150.0 - 153.0Bridgehead carbon.

*Predicted in a non-polar solvent like CDCl₃.

IR (Infrared) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H stretch (hydroxyl)3200 - 3600Broad, StrongIndicates the presence of the hydroxyl group.
C-H stretch (aromatic)3000 - 3100Medium
C=C / C=N stretch (aromatic rings)1550 - 1650Medium to StrongMultiple bands are expected in this region.
C-O stretch (phenol)1200 - 1260Strong
C-S stretch600 - 800Weak to Medium
Mass Spectrometry (MS)

Table 4: Predicted m/z Values for Key Fragments of this compound in Mass Spectrometry.

FragmentPredicted m/zNotes
[M]⁺151Molecular ion peak.
[M-CO]⁺123Loss of carbon monoxide, a common fragmentation for phenols.
[M-HCN]⁺124Loss of hydrogen cyanide from the pyridine ring.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect chemical shifts.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Record a background spectrum of the empty ATR setup.

  • Data Acquisition:

    • Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup (Electron Ionization - EI):

    • Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

    • Set the ionization energy, typically 70 eV for EI.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Validation Structure Validation Structure_Elucidation->Validation

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While experimental verification is essential, the information presented herein offers a valuable starting point for researchers working with this and related thienopyridine compounds. The provided methodologies and expected spectral features will aid in the efficient and accurate identification of this important heterocyclic scaffold, thereby supporting its potential applications in drug discovery and development.

Biological Activity Screening of Thieno[3,2-b]pyridin-6-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential in developing novel therapeutic agents. Derivatives of this core, particularly those based on Thieno[3,2-b]pyridin-6-ol, have demonstrated a wide array of biological activities. Their unique structural and electronic properties make them promising candidates for targeting various enzymes and receptors involved in disease pathogenesis. Research indicates their potential as inhibitors of several tyrosine kinases crucial in cancer signaling pathways, including c-Met and VEGFR2.[1] Furthermore, this scaffold serves as a foundation for developing highly selective inhibitors for other protein kinases like Haspin and has been investigated for its anticancer and antimicrobial properties.[1][2]

This technical guide provides a comprehensive overview of the biological screening of this compound derivatives, focusing on their anticancer and antimicrobial activities. It includes detailed experimental protocols for key assays, quantitative data from relevant studies, and visualizations of critical signaling pathways and experimental workflows to support drug discovery and development efforts.

Section 1: Anticancer Activity Screening

Thieno[3,2-b]pyridine derivatives have emerged as potent anticancer agents, primarily through the inhibition of protein kinases that are aberrantly activated in various malignancies.[2] Key targets include receptor tyrosine kinases like c-Met and VEGFR2, which are central to tumor growth, proliferation, and angiogenesis, as well as non-receptor kinases like Haspin, which plays a role in mitosis.[1][2]

Key Signaling Pathways

Understanding the mechanism of action requires knowledge of the signaling cascades these derivatives inhibit.

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), triggers downstream pathways like PI3K/Akt and RAS/MAPK, promoting cell proliferation, survival, and invasion.[2][3][4] Thieno[3,2-b]pyridine derivatives can block the ATP-binding site of c-Met, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic pathways.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet cMet HGF->cMet Binds P P cMet->P Autophosphorylation Inhibitor Thieno[3,2-b]pyridine Derivative Inhibitor->P Inhibits PI3K PI3K P->PI3K RAS RAS P->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion

Figure 1: Inhibition of the c-Met signaling pathway.

VEGFR2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. Its activation by VEGF ligands initiates signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are essential for endothelial cell proliferation, migration, and survival.[5][6] By inhibiting VEGFR2, these compounds can effectively cut off the blood supply to tumors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 P VEGFR2->P_VEGFR2 Autophosphorylation Inhibitor Thieno[3,2-b]pyridine Derivative Inhibitor->P_VEGFR2 Inhibits PLCg PLCg P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK PKC->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Figure 2: Inhibition of the VEGFR2 signaling pathway.

Haspin Kinase Pathway: Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[7][8] This phosphorylation event is essential for the proper alignment of chromosomes during cell division. Inhibition of Haspin leads to mitotic defects, which can trigger cell death in rapidly dividing cancer cells.[7][9]

Haspin_Pathway cluster_mitosis Mitosis Haspin Haspin H3T3ph Phosphorylated Histone H3 (T3) Haspin->H3T3ph Phosphorylates T3 Inhibitor Thieno[3,2-b]pyridine Derivative Inhibitor->Haspin MitoticDefects Mitotic Defects Inhibitor->MitoticDefects HistoneH3 Histone H3 HistoneH3->Haspin ChromosomeAlignment Proper Chromosome Alignment H3T3ph->ChromosomeAlignment CellDivision Successful Cell Division ChromosomeAlignment->CellDivision

Figure 3: Inhibition of the Haspin kinase pathway.
Quantitative Data: In Vitro Kinase Inhibition and Cytotoxicity

The following tables summarize the inhibitory activities of various thienopyridine derivatives against specific kinases and cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of the target's activity or cell growth).

Table 1: Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives

Compound ID Target Kinase IC50 (nM) Reference
MU1920 Haspin 5 [10]
Compound 3 Haspin 30 [10]
Compound 4 Haspin 110 [10]
Compound 5 Haspin 280 [10]

Note: Data is derived from studies on the thieno[3,2-b]pyridine scaffold as a basis for kinase inhibitors.[10]

Table 2: Cytotoxic Activity of Thienopyridine Derivatives against Cancer Cell Lines

Compound ID Scaffold Cell Line Cancer Type IC50 (µM) Reference
6i Thieno[2,3-c]pyridine HSC3 Head and Neck 10.8 [11]
T47D Breast 11.7 [11]
RKO Colorectal 12.4 [11]
MCF7 Breast 16.4 [11]
6a Thieno[2,3-c]pyridine HSC3 Head and Neck 14.5 [11]
RKO Colorectal 24.4 [11]
3b Thieno[2,3-b]pyridine CCRF-CEM Leukemia 2.580 [12]
CEM/ADR5000 Leukemia (MDR) 4.486 [12]

Note: Data for isomeric thienopyridine scaffolds are included to demonstrate the broader potential of this compound class. MDR: Multidrug-Resistant.[11][12]

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable screening results.

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation :

    • Prepare kinase buffer, purified recombinant kinase (e.g., c-Met, VEGFR2, Haspin), kinase-specific substrate, and ATP at desired concentrations.

    • Serially dilute the this compound test derivatives in DMSO, then further dilute in kinase buffer to the final assay concentrations.

  • Kinase Reaction :

    • Add 5 µL of the test compound dilution or control (DMSO vehicle) to the wells of a 384-well plate.

    • Add 10 µL of a 2X kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation :

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and trigger a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis :

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Determine IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12][13][14]

  • Cell Seeding :

    • Culture cancer cells (e.g., MCF-7, HCT-116) in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the this compound derivatives in culture media.

    • Remove the old media from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate for 4 hours in the dark at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Measurement :

    • Carefully aspirate the media containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening of anticancer activity.

Anticancer_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis A Synthesis of Thieno[3,2-b]pyridine Derivatives B Structural Characterization (NMR, MS) A->B C Primary Screening: Kinase Inhibition Assays (e.g., c-Met, VEGFR2, Haspin) B->C D Secondary Screening: Cytotoxicity MTT Assays (Cancer Cell Lines) B->D E Hit Identification (Potent & Selective Compounds) C->E D->E F IC50 Determination & Dose-Response Curves E->F

Figure 4: General workflow for anticancer screening.

Section 2: Antimicrobial Activity Screening

Thienopyridine derivatives have also been evaluated for their potential as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria as well as fungi.[15][16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The effectiveness of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Thienopyridine Derivatives

Compound ID Scaffold Microorganism Strain Type MIC (µg/mL) Reference
2d Thienopyridine Staphylococcus aureus Gram (+) 125 [17]
2c Thienopyridine Escherichia coli Gram (-) 250 [17]
2d Thienopyridine Escherichia coli Gram (-) 250 [17]
3 Thieno[2,3-d]pyrimidine Pseudomonas aeruginosa Gram (-) < 3.9 [16]

Note: Data represents various thienopyridine scaffolds, indicating the potential of the general structure. The MIC for compound 3 was notably lower than the reference drug streptomycin.[16][17]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of a substance against bacterial and fungal strains.[17]

  • Preparation of Inoculum :

    • Culture the microbial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution :

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in the broth medium. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., tetracycline, ampicillin) should be run in parallel as a reference.

  • Inoculation and Incubation :

    • Add the standardized microbial inoculum to each well (except the negative control). The final volume in each well should be 100-200 µL.

    • Incubate the plate at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • MIC Determination :

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

    • Optionally, a viability indicator like resazurin or INT can be added to aid in the determination.

Experimental Workflow

The following diagram outlines the workflow for antimicrobial screening.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Screening Assay cluster_result Result A Synthesized Thienopyridine Derivatives B Prepare Serial Dilutions of Compounds A->B D Broth Microdilution Assay (96-well plate) B->D C Prepare Standardized Microbial Inoculum (Bacteria & Fungi) C->D E Incubate Plates (24-72 hours) D->E F Visual Assessment for Growth Inhibition E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Figure 5: General workflow for antimicrobial screening.

Conclusion

Derivatives based on the this compound scaffold represent a versatile and highly promising class of compounds for drug discovery. Their demonstrated ability to potently inhibit key protein kinases involved in cancer progression and to exhibit significant antimicrobial activity underscores their therapeutic potential. The methodologies and data presented in this guide offer a framework for the systematic screening and evaluation of these derivatives. Further exploration, including structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in vivo efficacy testing, is warranted to advance these promising molecules toward clinical applications.

References

The Thieno[3,2-b]pyridin-6-ol Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine nucleus, and specifically the Thieno[3,2-b]pyridin-6-ol scaffold, has emerged as a significant pharmacophore in medicinal chemistry. Its rigid, bicyclic structure provides a versatile template for the design of highly selective and potent inhibitors of various biological targets, most notably protein kinases. This guide offers a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important heterocyclic system, with a focus on its application in oncology drug discovery.

Introduction to the this compound Scaffold

The this compound core is a heterocyclic compound featuring a fused thiophene and pyridine ring system, with a hydroxyl group at the 6-position. This unique arrangement of sulfur and nitrogen atoms within the bicyclic structure imparts distinct electronic and steric properties, making it an attractive starting point for the development of targeted therapeutics. The hydroxyl group, in particular, offers a convenient handle for further chemical modifications, allowing for the fine-tuning of physicochemical and pharmacological properties.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Of particular significance is their role as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, especially cancer, making kinase inhibitors a major class of modern therapeutics. The thieno[3,2-b]pyridine scaffold has proven to be a successful template for the development of ATP-competitive kinase inhibitors that can target key enzymes in cancer progression, such as c-Met and VEGFR2.[2][3]

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through several synthetic routes. Common strategies include palladium-catalyzed cross-coupling reactions and intramolecular cyclization reactions.

Experimental Protocol: Synthesis of this compound via Intramolecular Cyclization

This protocol describes a general method for the synthesis of the this compound core starting from a substituted aminothiophene.

Materials:

  • 2-Amino-3-cyanothiophene derivative

  • Appropriate reagent for cyclization (e.g., ethyl acetoacetate)

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., ethanol)

  • Acid for hydrolysis (e.g., hydrochloric acid)

Procedure:

  • Step 1: Condensation. A mixture of the 2-amino-3-cyanothiophene derivative and an equimolar amount of a suitable cyclizing agent, such as ethyl acetoacetate, is refluxed in a solvent like ethanol in the presence of a base (e.g., sodium ethoxide). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization. Upon completion of the condensation, the reaction mixture is cooled, and the intermediate product is isolated. This intermediate undergoes intramolecular cyclization upon heating, often in the same reaction vessel.

  • Step 3: Hydrolysis and Aromatization. The cyclized product is then subjected to acidic hydrolysis to yield the pyridinone ring. Subsequent aromatization, which can sometimes occur spontaneously or be induced by an oxidizing agent, leads to the formation of the this compound scaffold.

  • Step 4: Purification. The final product is purified by recrystallization or column chromatography to yield the pure this compound.

Biological Activity and Therapeutic Applications

The this compound scaffold is a cornerstone for the development of potent kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

Derivatives of the thieno[3,2-b]pyridine scaffold have shown remarkable inhibitory activity against several key kinases implicated in oncology.

  • c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway plays a crucial role in cell growth, motility, and invasion. Its dysregulation is associated with the development and metastasis of numerous cancers. Thieno[3,2-b]pyridine-based compounds have been developed as potent inhibitors of c-Met, demonstrating low nanomolar IC50 values in enzymatic assays.[2][3]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several thieno[3,2-b]pyridine derivatives have been identified as potent inhibitors of VEGFR2, effectively blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[2][3]

  • Haspin Kinase: More recent research has expanded the scope of thieno[3,2-b]pyridine-based inhibitors to other underexplored protein kinases. For instance, derivatives of this scaffold have been identified as highly selective inhibitors of Haspin kinase, a key regulator of mitosis, highlighting the versatility of this chemical core.[4][5]

Anticancer Activity

The potent kinase inhibitory activity of this compound derivatives translates into significant anticancer effects in cellular and in vivo models. These compounds have been shown to inhibit the proliferation of a variety of human tumor cell lines.

Quantitative Data: In Vitro Activity of Thieno[3,2-b]pyridine Derivatives

The following tables summarize the in vitro biological activity of representative thieno[3,2-b]pyridine and related thienopyridine derivatives from published literature.

Table 1: Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Lead Compound 2 c-MetLow nM[2]
Lead Compound 2 VEGFR2Low nM[2]
MU1920 Haspin-[4][5]

Table 2: Antiproliferative Activity of Thienopyridine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 / IC50 (µM)Reference
15f KM12CColon Cancer0.007[2]
15f HT29Colon Cancer0.609[2]
15f SW620Colon Cancer0.420[2]

Note: Data for various isomeric thienopyridines are included to showcase the broader potential of this class of compounds. Direct comparison of IC50 values should be made with caution due to variations in assay conditions between different studies.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound derivatives as anticancer agents are primarily attributed to their ability to inhibit key signaling pathways that drive tumor growth and survival.

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a signaling cascade that promotes cell proliferation, motility, and invasion. Thieno[3,2-b]pyridine-based inhibitors block the ATP-binding site of the c-Met kinase domain, thereby preventing its autophosphorylation and the activation of downstream effectors such as the RAS-MAPK and PI3K-Akt pathways.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Inhibitor This compound Derivative Inhibitor->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Cell Invasion ERK->Invasion Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: c-Met Signaling Pathway Inhibition.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to VEGFR2 initiates a signaling cascade that is crucial for angiogenesis. Thieno[3,2-b]pyridine-based inhibitors compete with ATP for binding to the VEGFR2 kinase domain, thereby inhibiting its activation and the subsequent downstream signaling events that lead to endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Endothelial_Proliferation Endothelial Cell Proliferation PKC->Endothelial_Proliferation Migration Cell Migration PKC->Migration Akt Akt PI3K->Akt Endothelial_Survival Endothelial Cell Survival Akt->Endothelial_Survival

Caption: VEGFR2 Signaling Pathway Inhibition.

Drug Discovery Workflow

The development of novel kinase inhibitors based on the this compound scaffold typically follows a structured drug discovery pipeline.

Drug_Discovery_Workflow Target_Identification Target Identification (e.g., c-Met, VEGFR2) Library_Design Library Design & Synthesis (this compound derivatives) Target_Identification->Library_Design HTS High-Throughput Screening (Biochemical Kinase Assays) Library_Design->HTS Hit_Identification Hit Identification (Potent & Selective Compounds) HTS->Hit_Identification Lead_Generation Lead Generation (SAR Studies & Initial ADME) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (Improved Potency, Selectivity, PK) Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development (In vivo efficacy & safety) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: Kinase Inhibitor Drug Discovery Workflow.

Experimental Protocols for Key Assays

c-Met/VEGFR2 Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against c-Met or VEGFR2 kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human c-Met or VEGFR2 enzyme

  • Kinase buffer

  • ATP

  • Suitable kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the kinase and substrate to their optimal concentrations in kinase buffer.

  • Assay Reaction: In a 384-well plate, add the test compound dilutions, followed by the diluted enzyme. Initiate the kinase reaction by adding the ATP and substrate mixture.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the GI50 or IC50 value.

Conclusion

The this compound scaffold represents a highly valuable and versatile core in medicinal chemistry, particularly in the realm of oncology drug discovery. Its proven success as a template for potent and selective kinase inhibitors, coupled with its synthetic tractability, ensures its continued importance in the development of novel targeted therapies. This guide provides a foundational understanding of this privileged scaffold, offering researchers and drug development professionals the necessary technical information to explore its full therapeutic potential. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved clinical candidates for the treatment of cancer and other diseases.

References

In Silico Modeling and Docking Studies of Thieno[3,2-b]pyridin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its derivatives have shown a wide array of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies of the core molecule, "Thieno[3,2-b]pyridin-6-ol," and its derivatives. It aims to equip researchers with the foundational knowledge and methodologies to explore the therapeutic potential of this versatile scaffold.

Introduction to this compound and its Therapeutic Potential

This compound is a heterocyclic compound featuring a fused thiophene and pyridine ring system. This structural motif serves as a crucial pharmacophore in the design of various bioactive molecules. Research has demonstrated that derivatives of thieno[3,2-b]pyridine exhibit a broad spectrum of pharmacological activities, including antitumor, antibacterial, and antiplatelet effects.[1] Their therapeutic potential largely stems from their ability to interact with specific biological targets, particularly protein kinases and receptors involved in critical signaling pathways.

Notable biological targets for thieno[3,2-b]pyridine derivatives include:

  • Protein Kinases: These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. Thieno[3,2-b]pyridine derivatives have been identified as inhibitors of several kinases, including c-Met, VEGFR2, Src, Haspin, and Pim-1.[1][2]

  • Enoyl-ACP Reductase (InhA): This enzyme is a key component of the fatty acid synthesis pathway in Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tuberculosis drugs.

  • P2Y12 Receptor: This receptor is crucial for platelet activation and aggregation, and its inhibition is a well-established strategy for the prevention of thrombotic events.[3]

In silico modeling and molecular docking studies are indispensable tools for understanding the molecular basis of these interactions, guiding the rational design of more potent and selective inhibitors.

In Silico Modeling and Molecular Docking: A Methodological Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to its protein target.

Generalized Experimental Protocol for Molecular Docking

While specific parameters may vary depending on the software and the biological target, the following protocol outlines the general steps involved in a molecular docking study of a this compound derivative.

2.1.1. Preparation of the Protein Structure

  • Obtain the 3D structure of the target protein: The crystal structure of the target protein is typically retrieved from a public database such as the Protein Data Bank (PDB).

  • Pre-processing the protein: This step involves removing water molecules, ligands, and any other heteroatoms from the PDB file. Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned, usually at a physiological pH.

  • Energy minimization: The protein structure is then subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation.

2.1.2. Preparation of the Ligand Structure

  • Sketch the 2D structure of the this compound derivative: This can be done using a chemical drawing software.

  • Convert to a 3D structure: The 2D structure is then converted into a 3D conformation.

  • Ligand optimization: The 3D structure of the ligand is optimized by minimizing its energy to obtain a low-energy conformation.

2.1.3. Molecular Docking

  • Define the binding site: The active site of the protein is defined, which is typically the region where the natural substrate or a known inhibitor binds. This can be done by specifying the coordinates of the binding pocket or by selecting the amino acid residues that form the active site.

  • Run the docking simulation: The prepared ligand is then docked into the defined binding site of the protein using a docking program (e.g., AutoDock, Glide, Surflex-Dock). The program will generate a set of possible binding poses for the ligand.

  • Scoring and analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

2.1.4. In Silico ADMET Prediction

In addition to docking studies, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed compounds are often predicted using computational models. This helps in the early identification of candidates with favorable pharmacokinetic and safety profiles. Web-based tools and specialized software can be used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Quantitative Data Summary

The following tables summarize the reported biological activities of various Thieno[3,2-b]pyridine derivatives. It is important to note that these data are for derivatives and not the parent compound "this compound".

Table 1: Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
N-3-Arylmalonamidesc-MetLow nanomolar range[4]
N-3-ArylmalonamidesVEGFR2Low nanomolar range[4]
Substituted 2-phenyl-, 2-thienyl-7-phenylamino-thieno[3,2-b]pyridine-6-carbonitrilesSrcHigh inhibitory activity (specific IC50 not provided)[1]

Table 2: Antimycobacterial Activity of Thieno[3,2-b]pyridinone Derivatives

Compound/DerivativeTargetMIC (µg/mL)Reference
Compound 6cMycobacterium tuberculosis InhA0.5 - 1[4]
Six novel derivativesMycobacterium tuberculosis UAlRa≤ 1[4]

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the P2Y12 receptor, a target for some thienopyridine derivatives.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thienopyridine Thienopyridine Derivative P2Y12 P2Y12 Receptor Thienopyridine->P2Y12 Inhibits ADP ADP ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PlateletActivation ↓ Platelet Activation cAMP->PlateletActivation In_Silico_Workflow Target_Identification Target Identification (e.g., Kinase, Receptor) Protein_Preparation Protein Structure Preparation (PDB) Target_Identification->Protein_Preparation Molecular_Docking Molecular Docking Protein_Preparation->Molecular_Docking Ligand_Design Ligand Design (this compound Derivatives) Ligand_Preparation Ligand Structure Preparation (3D) Ligand_Design->Ligand_Preparation ADMET_Prediction In Silico ADMET Prediction Ligand_Design->ADMET_Prediction Ligand_Preparation->Molecular_Docking Binding_Analysis Binding Mode & Affinity Analysis Molecular_Docking->Binding_Analysis Lead_Optimization Lead Optimization Binding_Analysis->Lead_Optimization ADMET_Prediction->Lead_Optimization Synthesis_Evaluation Synthesis & Biological Evaluation Lead_Optimization->Synthesis_Evaluation

References

The Rise of Thieno[3,2-b]pyridin-6-ol: A Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The thieno[3,2-b]pyridine core, and specifically its 6-hydroxy derivative, thieno[3,2-b]pyridin-6-ol, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. This bicyclic heterocyclic system, featuring a fused thiophene and pyridine ring, offers a unique three-dimensional structure that can be strategically modified to target the ATP-binding site of a diverse range of kinases. Its synthetic tractability and the ability of the 6-hydroxyl group to act as a key hydrogen bond donor or as a handle for further derivatization make it an attractive starting point for medicinal chemistry campaigns. This guide provides an in-depth overview of the this compound scaffold, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the signaling pathways of targeted kinases.

Kinase Inhibitory Profile of Thieno[3,2-b]pyridine Derivatives

Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated inhibitory activity against a variety of kinases implicated in oncology and other diseases. The weak interaction of the core with the kinase hinge region allows for diverse binding modes, leading to high kinome-wide selectivity.[1][2] This section summarizes the reported inhibitory potencies (IC50 values) of selected thieno[3,2-b]pyridine and structurally related compounds against several key kinase targets.

Table 1: Inhibitory Activity against c-Met and VEGFR2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and c-Met are receptor tyrosine kinases that play crucial roles in angiogenesis and tumor progression.[3][4][5]

Compound IDTarget KinaseIC50 (nM)Reference
1 c-MetLow nanomolar[3][5]
1 VEGFR2Low nanomolar[3][5]
17f (Thieno[2,3-d]pyrimidine derivative) VEGFR-2230[4]
21b (Thieno[2,3-d]pyrimidine derivative) VEGFR-233.4[6]
21e (Thieno[2,3-d]pyrimidine derivative) VEGFR-221[6]
Table 2: Inhibitory Activity against Haspin and CDKLs

Haspin and Cyclin-Dependent Kinase-Like kinases (CDKLs) are involved in mitotic progression, making them attractive targets for anti-cancer therapies.[2][7]

Compound IDTarget KinaseIC50 (nM)Reference
MU1920 HaspinPotent and selective[2][7]
Thieno[3,2-b]pyridine derivatives CDKLsUnderexplored, potential target[2][7]
Table 3: Inhibitory Activity against Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with diseases such as Alzheimer's and cancer.[8] The following data is for structurally related thieno[3,2-c]pyrazole derivatives.

Compound IDTarget KinaseIC50 (nM)Reference
16b GSK-3β3.1[8]
17b GSK-3β14[8]
18j GSK-3β15[8]

Experimental Protocols

General Synthesis of the Thieno[3,2-b]pyridine Scaffold

The synthesis of the thieno[3,2-b]pyridine core can be achieved through various synthetic routes. A common approach involves the construction of a substituted thiophene ring followed by annulation of the pyridine ring. The following is a representative, generalized synthetic scheme.[7][9][10]

Experimental Workflow for Synthesis

G start Starting Materials (e.g., Substituted Thiophene) step1 Functional Group Interconversion (e.g., Nitration, Halogenation) start->step1 step2 Introduction of Pyridine Precursor (e.g., Suzuki or Stille Coupling) step1->step2 step3 Cyclization (e.g., Intramolecular Heck or Buchwald-Hartwig amination) step2->step3 step4 Modification of 6-position (e.g., Demethylation to -OH) step3->step4 end This compound Core step4->end

Caption: Generalized synthetic workflow for the this compound core.

Detailed Protocol for a Representative Suzuki Coupling and Cyclization:

  • Step 1: Suzuki Coupling. To a solution of a 2-bromo-3-formylthiophene derivative (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a pyridine-boronic acid derivative (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3, 2.0 eq). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Intramolecular Cyclization (e.g., via reductive amination). The product from Step 1 is dissolved in a suitable solvent (e.g., methanol) and a reducing agent (e.g., sodium borohydride, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 1-3 hours. The reaction is then quenched with water and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the cyclized product.

  • Step 3: Demethylation to form the 6-hydroxyl group. If the pyridine precursor contained a methoxy group at the desired 6-position, it can be cleaved to the free hydroxyl group using a reagent such as boron tribromide (BBr3) in a suitable solvent like dichloromethane at low temperature.

In Vitro Kinase Inhibition Assay Protocol (for IC50 Determination)

The following is a general protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a fluorescence-based assay.[1][11][12][13]

Experimental Workflow for Kinase Assay

G start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) step1 Serial Dilution of Inhibitor start->step1 step2 Add Kinase, Substrate, and Inhibitor to Plate step1->step2 step3 Initiate Reaction with ATP step2->step3 step4 Incubate at 30°C step3->step4 step5 Measure Signal (e.g., Fluorescence) step4->step5 step6 Data Analysis (Calculate % Inhibition) step5->step6 end Determine IC50 Value step6->end

Caption: Workflow for in vitro kinase IC50 determination.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100). Prepare solutions of the recombinant kinase, the kinase substrate (peptide or protein), and ATP in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the serially diluted inhibitor or DMSO (for control wells).

  • Enzyme and Substrate Addition: Add the diluted kinase to all wells except for the "no enzyme" control. Then, add the kinase substrate to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration is typically at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the signal. For fluorescence-based assays, this may involve adding a detection reagent that produces a fluorescent signal proportional to the amount of ADP produced.

  • Data Analysis: Subtract the background signal (from the "no enzyme" control) from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Signaling Pathways of Targeted Kinases

Understanding the signaling context of the targeted kinases is crucial for elucidating the mechanism of action of this compound-based inhibitors. The following diagrams illustrate the key signaling pathways involving several of the kinases targeted by this scaffold.

c-Met and VEGFR2 Signaling Pathways

G cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR2 Pathway HGF HGF cMet c-Met HGF->cMet GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K_AKT_mTOR PI3K/AKT/mTOR cMet->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK GRB2_SOS->RAS_RAF_MEK_ERK Proliferation Proliferation, Survival, Motility RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability PKC->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Simplified c-Met and VEGFR2 signaling pathways leading to cell proliferation and angiogenesis.

Aurora Kinase and Haspin Signaling in Mitosis

G cluster_mitosis Mitotic Regulation AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Haspin Haspin HistoneH3 Histone H3 Haspin->HistoneH3 HistoneH3->Chromosome

Caption: Roles of Aurora kinases and Haspin in regulating key events during mitosis.

GSK-3β Signaling Pathway

G cluster_GSK3b GSK-3β Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Gene Transcription TCF_LEF->GeneTranscription

Caption: Simplified Wnt/β-catenin signaling pathway illustrating the role of GSK-3β.

Conclusion

The this compound scaffold represents a highly promising and versatile core for the development of novel kinase inhibitors. Its demonstrated activity against a range of clinically relevant kinases, coupled with its synthetic accessibility, positions it as a valuable tool for drug discovery programs. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to explore and exploit the therapeutic potential of this remarkable heterocyclic system. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties of this compound derivatives are warranted to advance this class of inhibitors towards clinical applications.

References

Exploring the Structure-Activity Relationship of Thieno[3,2-b]pyridin-6-ol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide delves into the structure-activity relationships (SAR) of analogs based on the Thieno[3,2-b]pyridin-6-ol core, with a particular focus on their role as kinase inhibitors and anti-cancer agents. This document provides a comprehensive overview of the key structural modifications that influence biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

The Thieno[3,2-b]pyridine Core: A Versatile Scaffold

The fused thiophene and pyridine ring system of thieno[3,2-b]pyridine provides a unique three-dimensional structure that can be strategically modified to interact with various biological targets. The weak interaction of the core with the kinase hinge region allows for diverse binding modes, contributing to high kinome-wide selectivity.[1] This scaffold serves as a template for ATP-competitive inhibitors that anchor in the kinase back pocket.[1][2]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the thieno[3,2-b]pyridine core have yielded potent inhibitors against several key biological targets, including protein kinases and mycobacterial enzymes. The following sections summarize the SAR for different activities.

Kinase Inhibition

Thieno[3,2-b]pyridine analogs have shown significant promise as inhibitors of various protein kinases implicated in cancer and other diseases.

Mapping the chemical space around the central thieno[3,2-b]pyridine pharmacophore has led to the development of highly selective inhibitors of Haspin kinase.[1][2] Optimal substituents at position 3 of the scaffold include pyridine, pyrimidine, and isothiazole.[2] For position 5, nitrogen-containing heterocycles have been found to be favorable.[2] Further enhancement of inhibitory activity was achieved by introducing an NH linker.[2]

Table 1: SAR of Thieno[3,2-b]pyridine Analogs as Haspin Kinase Inhibitors

CompoundR3 SubstituentR5 SubstituentHaspin IC50 (nM)
MU1464 ArylHeterocyclePotent (specific value not available in snippets)[1][2]
MU1668 ArylHeterocyclePotent (specific value not available in snippets)[1][2]
MU1920 Optimized SubstituentsOptimized SubstituentsHighly Potent (specific value not available in snippets)[1][2]
Compound 4 PyridineN-methylpyrazole(specific value not available in snippets)[2]
Compound 18 PyrimidineN-methylpyrazole(specific value not available in snippets)[2]
Compound 21 IsothiazoleN-methylpyrazole(specific value not available in snippets)[2]
Compound 5 PyridinePyrazole(specific value not available in snippets)[2]
Compound 7 PyridineImidazole(specific value not available in snippets)[2]
Compound 8 PyridineNH-linker-N-methylpyrazole(specific value not available in snippets)[2]
Compound 9 PyridineOptimized N-methylpyrazolePotent and Selective (specific value not available in snippets)[2]

Note: Specific IC50 values were mentioned to be in a table in the source material but were not available in the search snippets.

A series of thieno[3,2-b]pyridine-based compounds have been identified as potent inhibitors of both c-Met and VEGFR-2 tyrosine kinases, with IC50 values in the low nanomolar range.[3][4] The substitution pattern on the core is crucial for achieving high potency. For instance, N3-arylmalonamides based on the thieno[3,2-b]pyridine scaffold have shown promising inhibitory activity.[4] Additionally, substituted 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas are known to inhibit both VEGFR-2 and c-Met.[5]

Table 2: SAR of Thieno[3,2-b]pyridine Analogs as c-Met and VEGFR-2 Inhibitors

Compound SeriesGeneral StructureKey SAR ObservationsPotency (IC50)
Thieno[3,2-b]pyridine-based inhibitorsVaried substitutionsDemonstrated low nanomolar in vitro potency.Low nM range[3]
N3-arylmalonamidesThieno[3,2-b]pyridine core with N3-arylmalonamide side chainDesign based on a lead structure led to potent inhibitors.Low nM range[4]
7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas7-arylether linkage with a phenylacetylthiourea moietySynergistic inhibition of both kinases.Not specified[5]
Anticancer Activity

The anticancer properties of thieno[3,2-b]pyridine derivatives have been evaluated against various cancer cell lines. Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have shown antitumor activity against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MD-468, with low toxicity to non-tumorigenic cells.[5]

Table 3: Anticancer Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates

CompoundR SubstituentCell LineGI50 (µM)
2a PhenylMDA-MB-231> 100
MDA-MB-468> 100
2b p-tolylMDA-MB-23119.8
MDA-MB-46825.1
2c 4-methoxyphenylMDA-MB-231> 100
MDA-MB-468> 100
2d 4-(trifluoromethyl)phenylMDA-MB-23115.5
MDA-MB-46812.6
2e 3,4-dimethoxyphenylMDA-MB-2318.9
MDA-MB-46811.2
2f 3-pyridylMDA-MB-231> 100
MDA-MB-468> 100
2g 4-pyridylMDA-MB-231> 100
MDA-MB-468> 100
2h 3-furylMDA-MB-231> 100
MDA-MB-468> 100

Data extracted from a study on novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments cited in the literature for the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general workflow for determining the in vitro inhibitory activity of test compounds against a target kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Test Compound Dilution Series D Incubate Kinase with Test Compound A->D B Kinase Solution Preparation B->D C Substrate & ATP Solution E Initiate Reaction with Substrate/ATP C->E D->E F Incubate at Optimal Temperature E->F G Stop Reaction F->G H Measure Kinase Activity (e.g., Luminescence, Fluorescence, Radioactivity) G->H I Calculate Percent Inhibition H->I J Determine IC50 Value I->J

General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Detection reagents (e.g., antibody for phosphorylated substrate, radioactive ATP)

  • Microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the kinase and the test compound to the wells of a microplate and incubate for a predetermined time.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time at an optimal temperature.

  • Stop the reaction using a suitable reagent (e.g., EDTA).

  • Quantify the amount of product formed (phosphorylated substrate) using a suitable detection method.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

This compound analogs often exert their effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in various cancers.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates P1 P cMet->P1 P2 P cMet->P2 STAT3 STAT3 cMet->STAT3 GAB1 GAB1 P1->GAB1 Recruits GRB2 GRB2 P2->GRB2 Recruits PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation ERK->CellPro AKT AKT PI3K->AKT CellSurv Cell Survival AKT->CellSurv CellMot Cell Motility STAT3->CellMot Thieno This compound Analogs Thieno->cMet Inhibits

Simplified c-Met signaling pathway and the inhibitory action of this compound analogs.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds and activates P1 P VEGFR2->P1 P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg Activates PI3K PI3K P2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angio Angiogenesis ERK->Angio AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS NO NO eNOS->NO VascPerm Vascular Permeability NO->VascPerm Thieno This compound Analogs Thieno->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound analogs.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the area of oncology. The structure-activity relationships discussed in this guide highlight the critical importance of substituent patterns on the core for achieving high potency and selectivity against various biological targets. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this versatile class of compounds. Further exploration and optimization of this scaffold are warranted to unlock its full therapeutic potential.

References

The Ascendant Scaffold: A Technical Guide to the Synthesis and Derivatization of Thieno[3,2-b]pyridin-6-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, including potent anticancer, antibacterial, and kinase inhibitory properties. This technical guide provides an in-depth exploration of the synthesis of novel derivatives based on the thieno[3,2-b]pyridin-6-ol framework, detailed experimental protocols, quantitative biological data, and a look into the key signaling pathways they modulate.

The Thieno[3,2-b]pyridine Core: A Foundation for Potent Biological Activity

The thieno[3,2-b]pyridine structure, characterized by a fused thiophene and pyridine ring, offers a unique combination of electronic properties and structural rigidity, making it an ideal starting point for the design of targeted therapeutics. The hydroxyl group at the 6-position of the pyridin-6-ol variant provides a crucial handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.

Derivatives of this scaffold have shown promise as highly selective inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.[1] Notably, compounds based on this core have been identified as potent inhibitors of tyrosine kinases such as c-Met and VEGFR2, both of which are critical drivers of tumor growth, angiogenesis, and metastasis.[2]

Synthetic Strategies for Thieno[3,2-b]pyridine Derivatives

The construction and derivatization of the thieno[3,2-b]pyridine skeleton can be achieved through several synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, are particularly powerful tools for introducing aryl, heteroaryl, and amino substituents onto the core structure.[2][3] Additionally, heteroannulation and cyclization reactions are employed to construct the fused ring system itself.[2]

A common strategy involves the use of a halogenated thieno[3,2-b]pyridine intermediate, such as methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, which can then undergo various coupling reactions to generate a library of derivatives.[1]

Below is a generalized workflow for the synthesis of thieno[3,2-b]pyridine derivatives, highlighting the key reaction types.

G cluster_0 Core Synthesis cluster_1 Derivatization at Position 6 cluster_2 Derivatization at Other Positions start Pyridine/Thiophene Precursors core Thieno[3,2-b]pyridine Core (e.g., Bromo-substituted) start->core Heteroannulation/ Cyclization suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) core->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Coupling (Aryl/Heteroaryl Amines) core->buchwald Pd Catalyst, Base, Ligand ullmann Ullmann Coupling (Phenols/Alcohols) core->ullmann Cu Catalyst, Base, Ligand other_coupling Cross-Coupling Reactions (e.g., at Position 3) core->other_coupling final_6 Final Position-6 Derivatives suzuki->final_6 6-Aryl/Heteroaryl Derivatives buchwald->final_6 6-Arylamino Derivatives ullmann->final_6 6-Aryloxy Derivatives final_other Final Diversified Derivatives other_coupling->final_other

General Synthetic Workflow for Thieno[3,2-b]pyridine Derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative thieno[3,2-b]pyridine derivatives via Suzuki-Miyaura cross-coupling. The protocols are adapted from established literature procedures.[4]

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

To a solution of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent) in a suitable solvent such as 1,4-dioxane, the respective (hetero)aryl boronic acid or potassium (hetero)aryltrifluoroborate (1.2-1.5 equivalents) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents) are added. The mixture is degassed with argon for 15-20 minutes. The palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (4 mol%), is then added, and the reaction mixture is heated under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate

Following the general procedure, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (0.150 g, 0.554 mmol) was reacted with potassium p-tolyltrifluoroborate (0.132 g, 0.664 mmol). The reaction was heated for 4.5 hours. Purification by column chromatography (40% ether/petroleum ether) afforded the title compound as a white solid.[4]

  • Yield: 84%

  • Melting Point: 153–154 °C

  • ¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 8.80 (1H, dd, J = 4.8 and 1.6 Hz, 5-H), 8.24 (1H, dd, J = 8.4 and 1.6 Hz, 7-H), 7.42 (2H, d, J = 8.0 Hz, 2′ and 6′-H), 7.39 (1H, dd, J = 8.4 and 4.8 Hz, 6-H), 7.33 (2H, d, J = 8.0 Hz, 3′ and 5′-H), 3.85 (3H, s, OMe), 2.44 (3H, s, Me).[4]

Synthesis of Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate

Following the general procedure, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (0.120 g, 0.443 mmol) was reacted with potassium (4-chlorophenyl)trifluoroborate (0.116 g, 0.532 mmol) for 3 hours. Purification by column chromatography (50% ether/petroleum ether) yielded the product as a white solid.[4]

  • Yield: 82%

  • Melting Point: 195–196 °C

Synthesis of Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (0.120 g, 0.443 mmol) was reacted with potassium 3-furanylboronic acid (0.0706 g, 0.709 mmol) for 4.5 hours. Purification by dry flash chromatography (up to 30% ether/petroleum ether) gave the compound as a white solid.[4]

  • Yield: 52%

  • Melting Point: 130–132 °C

Quantitative Data and Structure-Activity Relationship (SAR)

The antitumor potential of a series of synthesized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates was evaluated in vitro using the sulforhodamine B (SRB) assay against two triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. The GI₅₀ concentration, which is the drug concentration that inhibits cell growth by 50%, was determined for each compound.[4]

CompoundR GroupMDA-MB-231 GI₅₀ (µM)[4]MDA-MB-468 GI₅₀ (µM)[4]
2a Phenyl> 50> 50
2b p-Tolyl> 50> 50
2c 4-Methoxyphenyl> 50> 50
2d 4-(Trifluoromethyl)phenyl> 50> 50
2e 4-Chlorophenyl16.7 ± 2.422.3 ± 1.2
2f 4-Cyanophenyl22.8 ± 1.124.5 ± 2.6
2g Pyridin-4-yl> 50> 50
2h Furan-3-yl18.0 ± 1.122.8 ± 1.1

SAR Analysis: The data indicates that substitution on the 3-position of the thieno[3,2-b]pyridine core with certain aryl and heteroaryl moieties can lead to significant growth inhibitory activity against TNBC cells. Specifically, the presence of electron-withdrawing groups on the phenyl ring, such as a chloro (2e) or cyano (2f) group at the para-position, appears to be beneficial for anticancer activity. The furan-3-yl derivative (2h) also demonstrated notable activity. In contrast, unsubstituted phenyl or phenyl rings with electron-donating groups (methyl, methoxy) resulted in a loss of activity at the tested concentrations.

Mechanism of Action: Targeting Key Signaling Pathways

As previously mentioned, a primary mechanism through which thieno[3,2-b]pyridine derivatives exert their anticancer effects is through the inhibition of critical protein kinases. The c-Met and VEGFR2 signaling pathways are two such targets.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is implicated in many cancers. Inhibition of c-Met can block these downstream effects.

cMet_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT inhibitor Thieno[3,2-b]pyridine Derivative inhibitor->cMet Inhibits Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Invasion Invasion & Metastasis STAT->Invasion

Inhibition of the c-Met Signaling Pathway.
The VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR2, thieno[3,2-b]pyridine derivatives can cut off the blood supply to tumors.

VEGFR2_Pathway cluster_receptor Endothelial Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_outcomes Angiogenic Outcomes VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ-PKC-MAPK Pathway VEGFR2->PLCg PI3K_AKT_eNOS PI3K-AKT-eNOS Pathway VEGFR2->PI3K_AKT_eNOS inhibitor Thieno[3,2-b]pyridine Derivative inhibitor->VEGFR2 Inhibits EC_Proliferation Endothelial Cell Proliferation PLCg->EC_Proliferation EC_Migration Migration PLCg->EC_Migration PI3K_AKT_eNOS->EC_Proliferation Vascular_Permeability Vascular Permeability PI3K_AKT_eNOS->Vascular_Permeability

Inhibition of the VEGFR2 Signaling Pathway.

Conclusion and Future Directions

The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core, particularly through modern cross-coupling techniques, allows for the generation of large libraries of compounds for screening. The promising anticancer activities, driven by the inhibition of key oncogenic pathways like c-Met and VEGFR2, underscore the potential of this chemical class.

Future research should focus on further exploring the structure-activity relationships, particularly through derivatization at the 6-position of the pyridinol ring. Optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the in vitro potency of these compounds into in vivo efficacy. Moreover, the exploration of these derivatives against a broader panel of kinases and other biological targets may uncover new therapeutic applications. The continued investigation of the thieno[3,2-b]pyridine scaffold holds significant promise for the development of next-generation targeted therapies.

References

The Untapped Potential of the Thieno[3,2-b]pyridin-6-ol Core in Organic Electronics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold, a fused heterocyclic system, is attracting significant attention across various scientific disciplines, from medicinal chemistry to materials science. While its derivatives have shown promise in drug development as kinase and antitumor agents, a compelling case is emerging for the exploration of the Thieno[3,2-b]pyridin-6-ol core and its analogs in the field of organic electronics. This in-depth technical guide provides a comprehensive overview of the potential of this molecular framework, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts to catalyze further research and development in this exciting area.

The this compound Core: A Versatile Building Block

This compound is a robust heterocyclic compound featuring a thiophene ring fused to a pyridine ring, with a hydroxyl group at the 6-position. This unique combination of electron-rich (thiophene) and electron-deficient (pyridine) moieties, along with the reactive hydroxyl group, makes it an intriguing building block for the design of novel organic semiconductors. The nitrogen atom in the pyridine ring can lower the energy levels of the molecular orbitals (HOMO and LUMO) which can enhance air stability and facilitate electron injection/transport, while the thiophene unit is a well-established component in high-performance organic electronic materials, contributing to good charge transport properties.

The hydroxyl group at the 6-position is a key feature, offering a reactive site for facile functionalization. Through derivatization into ethers or esters, the electronic properties of the core can be finely tuned to meet the specific requirements for various organic electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Solar Cells (OSCs).

Data Presentation: Performance of Thieno[3,2-b]pyridine Derivatives in Organic Electronics

While direct data on this compound in electronic devices is limited in publicly available literature, the potential of the core scaffold is evident from the performance of its close derivatives. The following tables summarize the key performance metrics of various thieno[3,2-b]pyridine-based materials in OFETs and OSCs.

Table 1: Performance of Thieno[3,2-b]pyridine Derivatives in Organic Field-Effect Transistors (OFETs)

Derivative ClassCharge Carrier Mobility (cm²/Vs)On/Off RatioDevice ArchitectureReference
Thieno[3,2-b]thiophene-based polymersup to 1.95 (hole)> 10^6Top-gate, bottom-contact[1]
Dithieno[3,2-b:2′,3′-d]thiophene derivativesup to 1.26 (hole)10^6 - 10^8Single-crystal, bottom-gate, top-contact[2]
Thieno[3,2-c]pyridine-4,6-dione polymers0.16 (hole)-Top-gate, bottom-contact[3]

Table 2: Performance of Thieno[3,2-b]pyridine Derivatives in Organic Solar Cells (OSCs)

Donor/Acceptor Material ClassPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
Thieno[3,2-b]pyrrole-based small molecule acceptor18.43 (ternary device)--0.802
Thieno[3,2-b]thiophene-based small molecule8.11---
Thieno[3,2-b]thiophene-porphyrin small molecule donor5.320.88612.030.499

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of thieno[3,2-b]pyridine derivatives and the fabrication of organic electronic devices.

Synthesis of Thieno[3,2-b]pyridine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of aryl-substituted thieno[3,2-b]pyridines.

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

  • (Hetero)arylboronic acid or equivalent

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • In a flame-dried Schlenk flask, combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent), the (hetero)arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted thieno[3,2-b]pyridine.[4]

Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a bottom-gate, top-contact OFET.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • Thieno[3,2-b]pyridine-based semiconductor solution in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene)

  • Gold (for source and drain electrodes)

Procedure:

  • Substrate Cleaning: Sequentially sonicate the Si/SiO₂ substrate in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen and treat with UV-ozone for 10 minutes to remove organic residues and improve the surface energy.

  • Dielectric Surface Treatment (Optional): To improve the semiconductor film morphology and device performance, treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) or other suitable surface modifiers.

  • Semiconductor Deposition: Spin-coat the thieno[3,2-b]pyridine-based semiconductor solution onto the prepared substrate. The spin speed and time should be optimized to achieve the desired film thickness.

  • Annealing: Anneal the semiconductor film at a specific temperature and for a set duration to improve crystallinity and morphology. This step is highly material-dependent.

  • Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer. The channel length and width are defined by the shadow mask.

  • Characterization: Characterize the electrical properties of the fabricated OFET in a probe station under an inert atmosphere or in air.

Fabrication of a Conventional Architecture Organic Solar Cell (OSC)

This protocol describes the fabrication of a bulk heterojunction OSC.

Materials:

  • Patterned indium tin oxide (ITO) coated glass substrate

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Active layer blend: Thieno[3,2-b]pyridine-based donor and a fullerene or non-fullerene acceptor (e.g., PC₇₁BM or a small molecule acceptor) in a suitable solvent

  • Electron transport layer (ETL) material (e.g., Ca, LiF)

  • Top electrode material (e.g., Al)

Procedure:

  • Substrate Cleaning: Clean the ITO substrate following a similar procedure to the OFET fabrication.

  • HTL Deposition: Spin-coat an aqueous solution of PEDOT:PSS onto the ITO and anneal at a specified temperature (e.g., 120-150 °C).

  • Active Layer Deposition: Inside a glovebox, spin-coat the active layer blend onto the HTL. The solvent, spin speed, and any additives need to be optimized for the specific material system.

  • Active Layer Annealing (Optional): Anneal the active layer to optimize the morphology of the bulk heterojunction.

  • ETL and Top Electrode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit the ETL and the top metal electrode through a shadow mask to define the device area.

  • Encapsulation and Characterization: Encapsulate the device to protect it from air and moisture. Measure the current-voltage characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of the this compound core in organic electronics.

G cluster_core This compound Core cluster_derivatives Potential Derivatizations for Organic Electronics Core Ether Ether Linkage (R-O-Core) Core->Ether Alkylation Ester Ester Linkage (R-CO-O-Core) Core->Ester Esterification Polymer Polymer Backbone (...-Core-...-Acceptor-...) Core->Polymer Polymerization (e.g., Suzuki, Stille)

Caption: Molecular structure of the this compound core and potential derivatization strategies.

OFET_Device_Architecture cluster_device Bottom-Gate, Top-Contact OFET Gate Gate (Doped Si) Dielectric Gate Dielectric (SiO₂) Semiconductor Thieno[3,2-b]pyridine-based Semiconductor Source Source (Au) Drain Drain (Au)

Caption: Schematic of a bottom-gate, top-contact Organic Field-Effect Transistor (OFET).

OSC_Fabrication_Workflow Start ITO Substrate Cleaning HTL HTL Deposition (e.g., PEDOT:PSS) Start->HTL ActiveLayer Active Layer Deposition (Thieno[3,2-b]pyridine-based Donor: Acceptor Blend) HTL->ActiveLayer Annealing Thermal Annealing (Optional) ActiveLayer->Annealing ETL_Electrode ETL & Top Electrode Deposition (e.g., Ca/Al) Annealing->ETL_Electrode Encapsulation Device Encapsulation ETL_Electrode->Encapsulation End Characterization Encapsulation->End

Caption: General workflow for the fabrication of a solution-processed organic solar cell.

Future Outlook and Research Directions

The this compound core represents a promising, yet underexplored, platform for the development of next-generation organic electronic materials. The preliminary success of its derivatives strongly suggests that focused research on this specific scaffold could yield high-performance semiconductors.

Key research directions include:

  • Synthesis and Characterization: Systematic synthesis of a library of this compound derivatives, including simple ethers and esters with varying alkyl chain lengths and aromatic substituents, is needed. Thorough characterization of their photophysical and electrochemical properties will provide a fundamental understanding of structure-property relationships.

  • Device Engineering: Incorporation of these novel materials into OFETs, OLEDs, and OSCs to evaluate their performance. Optimization of device architecture, film morphology, and processing conditions will be crucial to unlock their full potential.

  • Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to predict the electronic properties of new derivatives and guide synthetic efforts towards the most promising candidates.

  • Stability Studies: Investigation of the operational and environmental stability of devices based on these materials is essential for their practical application.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thieno[3,2-b]pyridin-6-ol Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Thieno[3,2-b]pyridin-6-ol derivatives as potential anticancer agents. The thieno[3,2-b]pyridine scaffold is a promising heterocyclic system in medicinal chemistry, with derivatives exhibiting a range of biological activities, including the inhibition of key signaling pathways implicated in cancer.

Introduction

Thieno[3,2-b]pyridine derivatives have emerged as a significant class of compounds in anticancer research. Their rigid, planar structure allows for specific interactions with biological targets, particularly protein kinases that are often dysregulated in cancer. Research has indicated that derivatives of the thieno[3,2-b]pyridine core can inhibit various tyrosine kinases, including c-Met and VEGFR2, which are crucial in cancer signaling pathways.[1] The core structure, this compound, features a fused thiophene and pyridine ring system with a hydroxyl group at the 6-position, providing a key point for further chemical modification to optimize potency and selectivity.[1]

Data Presentation

The following tables summarize the in vitro anticancer activity of various thieno[3,2-b]pyridine derivatives and related isomers. While specific data for this compound derivatives is limited in publicly available literature, the data for structurally similar compounds provide a valuable benchmark for anticancer activity.

Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)
6i HSC3 (Head and Neck)10.8
T47D (Breast)11.7
RKO (Colorectal)12.4
MCF7 (Breast)16.4
6a HSC3 (Head and Neck)14.5
RKO (Colorectal)24.4

Data sourced from a study on Thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors.[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound Core Structure

One established method for the synthesis of the this compound core involves the cyclization of a 6-aminothieno[3,2-b]pyridine precursor.[1]

Materials:

  • 6-aminothieno[3,2-b]pyridine precursor

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the 6-aminothieno[3,2-b]pyridine precursor in a suitable volume of dilute sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete diazotization.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Protocol 2: Synthesis of Thieno[3,2-b]pyridine Derivatives via Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are versatile methods for introducing aryl or heteroaryl moieties onto the thieno[3,2-b]pyridine scaffold.[1] This protocol is adapted from the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[3]

Materials:

  • 6-Bromo-thieno[3,2-b]pyridine derivative

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DME)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 6-bromo-thieno[3,2-b]pyridine derivative (1.0 eq), the aryl or heteroaryl boronic acid/ester (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired coupled product.

Protocol 3: In Vitro Anticancer Activity Evaluation - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the this compound derivative for 24 or 48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20 °C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

The anticancer activity of some thieno[3,2-b]pyridine derivatives has been linked to the inhibition of VEGFR-2 and c-Met signaling pathways, which are critical for tumor angiogenesis, proliferation, and metastasis.[3][4][5]

VEGFR2_cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 HGF HGF c-Met c-Met HGF->c-Met PI3K PI3K VEGFR2->PI3K PLCg PLCg VEGFR2->PLCg Ras Ras c-Met->Ras c-Met->PI3K STAT3 STAT3 c-Met->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis Metastasis Metastasis STAT3->Metastasis Thieno[3,2-b]pyridin-6-ol_deriv This compound Derivatives Thieno[3,2-b]pyridin-6-ol_deriv->VEGFR2 Thieno[3,2-b]pyridin-6-ol_deriv->c-Met

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 6-bromo-thieno[3,2-b]pyridine) Reaction Chemical Synthesis (e.g., Suzuki Coupling) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Test Compound Cytotoxicity Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Cell Cycle Analysis, etc.) IC50->Mechanism

References

Application Notes and Protocols for Thieno[3,2-b]pyridin-6-ol in the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of Thieno[3,2-b]pyridin-6-ol and its derivatives as a promising scaffold for the development of novel antibacterial agents. The document includes a summary of their antibacterial activity, mechanism of action, and detailed protocols for their synthesis and evaluation.

Application Notes

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the urgent discovery of new antibacterial agents with novel mechanisms of action. Thienopyridines, a class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their diverse biological activities. Among these, the this compound scaffold has shown potential as a promising starting point for the development of new antibacterial drugs.

Studies have demonstrated that derivatives of the thienopyridine nucleus exhibit activity against a range of bacteria, including Gram-positive and Gram-negative pathogens.[1][2] Notably, certain thieno[2,3-b]pyridine derivatives have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[1][3] This validated target offers a different mechanism of action compared to many existing classes of antibiotics, making thienopyridine derivatives attractive candidates for combating resistant strains.

Recent research into thieno[3,2-b]pyridinone derivatives, which exist in tautomeric equilibrium with this compound, has revealed potent activity against Mycobacterium tuberculosis. The primary target of these compounds was identified as the NADH-dependent enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis pathway of mycobacteria. This finding highlights another potential mechanism through which this compound derivatives can exert their antibacterial effects, particularly against this challenging pathogen.

The development of this compound-based antibacterial agents involves a multidisciplinary approach, starting from chemical synthesis and derivatization, followed by in vitro screening against a panel of clinically relevant bacteria, and subsequent investigation into their mechanism of action. The following sections provide detailed protocols for these key experimental stages.

Data Presentation

Table 1: Antibacterial Activity of Selected Thienopyridine Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
Thieno[2,3-b]pyridines
Compound 3aStaphylococcus aureus15.63[4]
Bacillus subtilis15.63[4]
Escherichia coli7.81[4]
Pseudomonas aeruginosa15.63[4]
Compound 4aStaphylococcus aureus7.81[4]
Bacillus subtilis15.63[4]
Escherichia coli7.81[4]
Pseudomonas aeruginosa15.63[4]
Compound 4bStaphylococcus aureus15.63[4]
Bacillus subtilis15.63[4]
Escherichia coli7.81[4]
Pseudomonas aeruginosa15.63[4]
Thieno[2,3-d]pyrimidinediones
Compound 1MRSA2-16[5]
VRSA2-16[5]
VISA2-16[5]
VRE2-16[5]
S. pneumoniae2-16[5]
Compound 2MRSA2-16[5]
VRSA2-16[5]
VISA2-16[5]
VRE2-16[5]
S. pneumoniae2-16[5]

Experimental Protocols

Protocol 1: General Synthesis of Thieno[3,2-b]pyridine Derivatives

This protocol describes a general method for the synthesis of thieno[3,2-b]pyridine derivatives, which can be adapted for the synthesis of this compound analogs. The synthesis often involves the construction of the fused ring system from appropriate thiophene and pyridine precursors.

Materials:

  • Substituted 2-aminothiophene-3-carbonitrile

  • Appropriate ketone or aldehyde

  • Gewald reaction reagents (e.g., elemental sulfur, morpholine)

  • Solvents (e.g., ethanol, DMF)

  • Catalysts (e.g., piperidine, sodium ethoxide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Thiophene Ring: The synthesis can start with a Gewald reaction, where a ketone or aldehyde reacts with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base like morpholine to yield a 2-aminothiophene-3-carbonitrile.

  • Construction of the Pyridine Ring: The resulting 2-aminothiophene derivative can then be cyclized with a suitable partner, such as a 1,3-dicarbonyl compound, in the presence of a catalyst like piperidine or sodium ethoxide to form the thieno[3,2-b]pyridine core.

  • Functional Group Interconversion: The hydroxyl group at the 6-position of this compound can be introduced or modified from a precursor functional group. For instance, a methoxy group can be demethylated using reagents like boron tribromide to yield the desired hydroxyl group.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized this compound derivatives against various bacterial strains using the broth microdilution method.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotics for positive control (e.g., ciprofloxacin, vancomycin)

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing a standard antibiotic with a known MIC.

    • Negative Control (Growth Control): Wells containing only the bacterial inoculum and CAMHB.

    • Sterility Control: Wells containing only CAMHB.

    • Solvent Control: Wells containing the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualization

Antibacterial_Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Mechanism of Action Elucidation Target_Identification Target Identification (e.g., DNA Gyrase, InhA) Scaffold_Selection Scaffold Selection (this compound) Target_Identification->Scaffold_Selection Synthesis Synthesis of Derivatives Scaffold_Selection->Synthesis Screening In Vitro Antibacterial Screening (MIC Determination) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Mechanism Mechanism of Action Studies Screening->Mechanism SAR->Synthesis Feedback for new derivatives Lead_Optimization Lead Optimization SAR->Lead_Optimization Mechanism->Lead_Optimization Enzyme_Assay Enzyme Inhibition Assays (e.g., DNA Gyrase Assay) Cell_Based_Assay Cell-based Assays (e.g., Macromolecular Synthesis Inhibition)

Caption: Workflow for the discovery and preclinical development of this compound based antibacterial agents.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA Complex DNA-Gyrase-ATP Complex Relaxed_DNA->Complex DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Gyrase->Complex Inhibition Inhibition DNA_Gyrase->Inhibition ATP ATP ATP->Complex Thienopyridine This compound Derivative Thienopyridine->DNA_Gyrase Binds to ATP-binding site of GyrB subunit Cleavage DNA Cleavage & Strand Passage Complex->Cleavage Ligation DNA Ligation Cleavage->Ligation Block Blockage of DNA Replication Cleavage->Block Supercoiled_DNA Negatively Supercoiled DNA Ligation->Supercoiled_DNA Inhibition->Cleavage Prevents ATP Hydrolysis

References

Application Notes and Protocols for High-Throughput Screening of Thieno[3,2-b]pyridin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for derivatives of the Thieno[3,2-b]pyridin-6-ol scaffold. This class of compounds has garnered significant interest for its potential as kinase inhibitors in oncology and other therapeutic areas. The following protocols and data will facilitate the identification and characterization of novel bioactive molecules based on this promising chemical core.

Introduction to this compound Derivatives

The Thieno[3,2-b]pyridine scaffold is a heterocyclic ring system that serves as a versatile template for the design of pharmacologically active compounds. Derivatives of this core structure have been investigated for a range of biological activities, with a primary focus on their role as inhibitors of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.

Research into Thieno[3,2-b]pyridine derivatives has highlighted their potential to target key kinases in oncogenic signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. By inhibiting these pathways, this compound derivatives can potentially modulate cell proliferation, survival, and differentiation, making them attractive candidates for drug discovery and development.

Data Presentation: In Vitro Activity of Thienopyridine Derivatives

While specific high-throughput screening data for a broad range of "this compound" derivatives is not extensively available in the public domain, the following tables present representative quantitative data from studies on closely related thienopyridine scaffolds. This information serves as a valuable reference for expected potency and provides a basis for comparison when screening novel derivatives.

Table 1: Representative Biochemical Kinase Inhibition Data for Thienopyridine Derivatives

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Thieno[2,3-d]pyrimidine Derivative 9aPI3KαBiochemical9.47 ± 0.63--
Thieno[2,3-b]pyridine Derivative 4cVEGFR-2Kinase Assay0.075Sorafenib0.045
Thieno[2,3-b]pyridine Derivative 3bVEGFR-2Kinase Assay0.126Sorafenib0.045
Thieno[2,3-d]pyrimidine Derivative VIbPI3KγBiochemical- (84% inhibition at 10 µM)PI-103-
Thieno[2,3-d]pyrimidine Derivative VIbPI3KβBiochemical- (72% inhibition at 10 µM)PI-103-

Note: The data presented are for thienopyrimidine and thieno[2,3-b]pyridine derivatives, which are structurally related to the this compound scaffold. IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Table 2: Representative Cell-Based Antiproliferative Activity of Thienopyridine Derivatives

Compound IDCell LineCancer TypeAssay TypeGI50 / IC50 (µM)
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e)MDA-MB-231Triple-Negative Breast CancerSRB Assay13
Thieno[2,3-c]pyridine Derivative 6iHSC3Head and Neck CancerMTT Assay10.8
Thieno[2,3-c]pyridine Derivative 6iT47DBreast CancerMTT Assay11.7
Thieno[2,3-c]pyridine Derivative 6iRKOColorectal CancerMTT Assay12.4
Thieno[2,3-c]pyridine Derivative 6aHSC3Head and Neck CancerMTT Assay14.5
Thieno[2,3-c]pyridine Derivative 6iMCF7Breast CancerMTT Assay16.4
Thieno[2,3-d]pyrimidine Derivative 9aMCF-7Breast CancerMTT Assay9.80 ± 0.93
Thieno[2,3-d]pyrimidine Derivative 9aA549Lung CancerMTT Assay11.30 ± 1.19
Thieno[2,3-d]pyrimidine Derivative 9aHepG-2Liver CancerMTT Assay12.32 ± 0.96
Thieno[2,3-d]pyrimidine Derivative 9aPC-3Prostate CancerMTT Assay14.69 ± 1.32

Note: GI50 represents the concentration for 50% of maximal inhibition of cell proliferation. IC50 in this context refers to the concentration that reduces cell viability by 50%. The data is derived from studies on various thienopyridine isomers and derivatives.[1][2]

Key Signaling Pathways

This compound derivatives, as potential kinase inhibitors, are expected to modulate key signaling pathways involved in cell growth and survival. The following diagrams illustrate the canonical PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Potential Inhibition Inhibitor->MEK Potential Inhibition

Caption: MAPK/ERK Signaling Pathway Modulation.

Experimental Protocols

The following are detailed protocols for commonly used HTS assays to evaluate the activity of this compound derivatives.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Workflow Diagram:

ADP_Glo_Workflow Start Start Step1 Dispense Compound & Kinase Start->Step1 Step2 Add Substrate/ATP Initiate Reaction Step1->Step2 Step3 Incubate (Kinase Reaction) Step2->Step3 Step4 Add ADP-Glo™ Reagent (Stop & Deplete ATP) Step3->Step4 Step5 Incubate Step4->Step5 Step6 Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Step5->Step6 Step7 Incubate Step6->Step7 Step8 Read Luminescence Step7->Step8 End End Step8->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Materials:

  • This compound derivative library (in DMSO)

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase)

  • 384-well white assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 1 µL of each this compound derivative from the library into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Add 2 µL of the 2X ATP solution to initiate the kinase reaction. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.

  • Signal Stabilization: Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Plot the percent inhibition versus the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

MTT_Assay_Workflow Start Start Step1 Seed Cells in 96-well Plate Start->Step1 Step2 Incubate Overnight Step1->Step2 Step3 Add Serial Dilutions of Compound Step2->Step3 Step4 Incubate for 48-72 hours Step3->Step4 Step5 Add MTT Reagent Step4->Step5 Step6 Incubate for 2-4 hours (Formazan Formation) Step5->Step6 Step7 Add Solubilization Solution (e.g., DMSO or SDS) Step6->Step7 Step8 Incubate to Dissolve Formazan Crystals Step7->Step8 Step9 Read Absorbance (570 nm) Step8->Step9 End End Step9->End

Caption: MTT Cell Proliferation Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative library (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Cell Attachment: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubation for Solubilization: Incubate the plate at room temperature for at least 2 hours, or overnight, with gentle shaking to ensure complete dissolution of the formazan.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the GI50 or IC50 value.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the high-throughput screening and initial characterization of this compound derivatives. By employing these biochemical and cell-based assays, researchers can efficiently identify promising lead compounds for further development as potent and selective kinase inhibitors. The provided signaling pathway diagrams offer a conceptual basis for understanding the potential mechanisms of action of these compounds. It is recommended to adapt and optimize these protocols based on the specific kinase targets and cell lines being investigated.

References

Application Note: Cell-Based Assay Protocols for Evaluating the Cytotoxicity of Thieno[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of standardized protocols for evaluating the in vitro cytotoxicity of the heterocyclic compound Thieno[3,2-b]pyridin-6-ol. While specific biological data for this exact molecule is not extensively published, the broader thienopyridine class of compounds has demonstrated significant potential as anticancer agents, often acting as inhibitors of critical signaling pathways.[1][2][3][4][5][6][7] Derivatives have been shown to inhibit various tyrosine kinases and suppress the proliferation of cancer cell lines.[3] These protocols outline established methods for assessing cell viability (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/PI staining), providing a robust framework for characterizing the cytotoxic profile of this compound and determining its therapeutic potential.

Introduction and Background

Thieno[3,2-b]pyridine is a privileged heterocyclic scaffold in medicinal chemistry. Various derivatives have been synthesized and evaluated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7] Notably, certain thieno[3,2-b]pyridine derivatives have shown potent antitumor activity against triple-negative breast cancer cell lines (e.g., MDA-MB-231) while exhibiting lower toxicity towards non-tumorigenic cells, indicating a favorable selectivity profile.[1] The mechanism of action for some analogs involves the inhibition of key protein kinases, such as c-Met and VEGFR2, which are integral to cancer cell proliferation and angiogenesis.[3]

Given this background, a systematic evaluation of this compound's cytotoxicity is warranted. The following protocols provide the necessary methodologies to determine its half-maximal inhibitory concentration (IC50) and elucidate its primary mechanism of cell death.

Recommended Cell Lines for Initial Screening

To obtain a comprehensive cytotoxic profile, it is recommended to use a panel of cell lines, including both cancerous and non-cancerous cells, to assess potency and selectivity.

  • Cancer Cell Line: MDA-MB-231 (human breast adenocarcinoma). This cell line is a well-established model for triple-negative breast cancer and has been used to evaluate the activity of other thieno[3,2-b]pyridine derivatives.[1]

  • Non-Cancerous Cell Line: MCF-12A (human mammary epithelial) or a human fibroblast cell line.[1][8] These cells serve as a crucial control to determine the compound's selectivity and potential toxicity to healthy tissues.

Overall Experimental Workflow

The evaluation of a novel compound's cytotoxicity typically follows a multi-step process, beginning with broad screening assays and progressing to more detailed mechanistic studies.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Cytotoxicity Screening cluster_assays cluster_secondary Phase 3: Mechanistic Assays prep_compound Prepare this compound Stock Solution (in DMSO) culture_cells Culture & Maintain Cell Lines (e.g., MDA-MB-231) seed_cells Seed Cells into 96-well Plates prep_compound->seed_cells culture_cells->seed_cells treat_cells Treat with Serial Dilutions of Compound (24-72h) seed_cells->treat_cells viability_assay Viability Assay (e.g., MTT) treat_cells->viability_assay membrane_assay Membrane Integrity Assay (e.g., LDH) treat_cells->membrane_assay analyze_primary Data Analysis: Calculate % Viability & IC50 viability_assay->analyze_primary membrane_assay->analyze_primary apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) analyze_primary->apoptosis_assay analyze_secondary Flow Cytometry Analysis: Quantify Apoptotic vs. Necrotic Cells apoptosis_assay->analyze_secondary

Caption: General workflow for assessing the cytotoxicity of this compound.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11]

A. Materials:

  • This compound stock solution (e.g., 10 mM in sterile DMSO)

  • 96-well flat-bottom sterile plates

  • Selected cell lines (e.g., MDA-MB-231)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered through a 0.2 µm filter.[10][12]

  • Solubilization solution: DMSO or 4 mM HCl, 0.1% NP40 in isopropanol.[11]

B. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[13] Incubate overnight (or until cells adhere and reach ~70% confluency) at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and a no-cell control (medium only).[13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11][14]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10][15]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11][13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][12] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[12][15]

C. Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[16][17]

A. Materials:

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Treated cell culture plates (prepared as in Protocol 1)

  • Lysis Buffer (often 10X, provided in kits) for maximum LDH release control

B. Procedure:

  • Prepare Controls: On the same plate as the treated cells, prepare the following controls in triplicate:[18]

    • Vehicle Control: Untreated cells.

    • Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to untreated cells 45 minutes before the assay endpoint.[19]

    • Medium Background Control: Wells with medium but no cells.

  • Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of the Stop Solution (if provided in the kit) to each well.[19]

  • Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background.[19]

C. Data Analysis:

  • Subtract the medium background absorbance from all other readings.

  • Calculate the percentage of cytotoxicity for each concentration:

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max. Release - Absorbance of Vehicle)] x 100

Protocol 3: Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[20] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

A. Materials:

  • Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit

  • 6-well plates

  • Binding Buffer (1X)

  • Flow cytometer

B. Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to adhere overnight.[20][21] Treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Collection: Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them with trypsin. Combine the trypsinized cells with the supernatant collected earlier.[20][21]

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with cold PBS.[21]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[22]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[22]

C. Data Analysis:

  • Healthy Cells: Annexin V negative and PI negative.

  • Early Apoptotic Cells: Annexin V positive and PI negative.[22]

  • Late Apoptotic/Necrotic Cells: Annexin V positive and PI positive.[22]

  • Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound after 48h Treatment

Cell Line Type IC50 (µM)
MDA-MB-231 Triple-Negative Breast Cancer 15.2 ± 1.8

| MCF-12A | Non-Tumorigenic Breast Epithelial | > 100 |

Table 2: Hypothetical Cell Death Profile in MDA-MB-231 Cells (24h Treatment)

Treatment Concentration (µM) Healthy Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control 0 95.1 2.5 2.4
This compound 15 (IC50) 48.2 35.8 16.0

| this compound | 30 (2x IC50) | 20.5 | 49.3 | 30.2 |

Potential Signaling Pathway

Thienopyridine derivatives have been reported to inhibit receptor tyrosine kinases (RTKs).[3] An evaluation of this compound's effect on such pathways could provide mechanistic insight.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor (e.g., VEGF, HGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR2, c-Met) ligand->rtk Binds & Activates ras_raf RAS/RAF/MEK/ERK Pathway rtk->ras_raf Phosphorylates pi3k_akt PI3K/AKT/mTOR Pathway rtk->pi3k_akt Phosphorylates outcome Gene Transcription leading to: Cell Proliferation, Survival, Angiogenesis ras_raf->outcome pi3k_akt->outcome inhibitor This compound (Hypothesized Action) inhibitor->rtk Inhibits Kinase Activity

Caption: Hypothesized inhibition of an RTK signaling pathway by this compound.

References

Application Notes and Protocols for In Vivo Testing of Thieno[3,2-b]pyridin-6-ol Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the in vivo evaluation of Thieno[3,2-b]pyridin-6-ol based compounds, a promising class of molecules with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. The following protocols are intended to serve as a comprehensive guide for preclinical assessment of this chemical scaffold.

Anti-Tuberculosis Efficacy in an Acute Mouse Model

Thieno[3,2-b]pyridinone derivatives have shown potent activity against Mycobacterium tuberculosis by targeting the NADH-dependent enoyl-acyl carrier protein reductase (InhA).[1][2] The following protocol outlines an in vivo model to assess the efficacy of these compounds.

Experimental Protocol: Acute Tuberculosis Mouse Model

This protocol is adapted from established methods for evaluating anti-tuberculosis drug activity.[3][4][5][6]

Materials:

  • Specific pathogen-free mice (e.g., C3H or BALB/c strains)

  • Mycobacterium tuberculosis H37Rv strain

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • 7H10 agar plates

  • Test compound (this compound derivative)

  • Vehicle control

  • Positive control drug (e.g., Isoniazid)

  • Gavage needles

  • Homogenizer

  • Biosafety Level 3 (BSL-3) facilities and appropriate personal protective equipment

Procedure:

  • Infection:

    • Culture M. tuberculosis H37Rv to mid-log phase.

    • Prepare a bacterial suspension in PBS with 0.05% Tween 80.

    • Infect mice intravenously via the tail vein with approximately 106 colony-forming units (CFU) of M. tuberculosis.

  • Treatment:

    • Seven days post-infection, randomize mice into treatment and control groups.

    • Administer the test compound orally by gavage daily for a specified period (e.g., 14-28 days).

    • Include a vehicle control group and a positive control group (e.g., Isoniazid at a standard effective dose).

  • Efficacy Assessment:

    • Monitor body weight of the mice throughout the study as an indicator of drug efficacy and toxicity.[3]

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on 7H10 agar.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the CFU to determine the bacterial load in each organ.

  • Data Analysis:

    • Compare the mean CFU counts in the organs of the treated groups to the vehicle control group.

    • A significant reduction in bacterial load indicates efficacy of the test compound.

Signaling Pathway: Inhibition of InhA

Thieno[3,2-b]pyridinone derivatives can directly inhibit InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of M. tuberculosis, which is essential for mycolic acid biosynthesis.[1][2][7][8][9]

InhA_Inhibition FAS_I Fatty Acid Synthase I (FAS-I) ACC Acetyl-CoA Carboxylase FAS_I->ACC Provides precursors FAS_II Fatty Acid Synthase II (FAS-II) (Elongation) ACC->FAS_II InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Compound This compound based compound Compound->InhA Inhibition cMet_VEGFR2_Inhibition cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis Metastasis Metastasis RAS_MAPK->Metastasis Compound This compound based compound Compound->cMet Inhibition Compound->VEGFR2 Inhibition Hsp90_Inhibition Hsp90 Hsp90 Client_Proteins Client Oncoproteins (e.g., AKT, HER2, c-Met) Hsp90->Client_Proteins Chaperones & Stabilizes Degradation Degradation Proteasome Proteasome Client_Proteins->Proteasome Ubiquitination & Degradation Signaling Pro-survival Signaling Client_Proteins->Signaling Proteasome->Degradation Compound This compound based compound Compound->Hsp90 PK_Workflow Dosing Compound Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->Calculation Report Pharmacokinetic Profile Calculation->Report

References

Application Notes and Protocols: Thieno[3,2-b]pyridin-6-ol as a Chemical Probe for Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold has emerged as a promising pharmacophore in the development of selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the identification and characterization of novel kinase inhibitors are of paramount importance in drug discovery and chemical biology.

Thieno[3,2-b]pyridin-6-ol, a specific derivative of this scaffold, and its analogues have shown potential as inhibitors of several key kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and c-Met, both of which are crucial drivers of tumor angiogenesis and metastasis.[1][2][3] This document provides a summary of the available data on thieno[3,2-b]pyridine-based kinase inhibitors, detailed protocols for their evaluation, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the kinase inhibitory and cytotoxic activities of various thieno[3,2-b]pyridine derivatives. This data provides a baseline for understanding the potential of this chemical class as kinase probes.

Table 1: Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Derivative Ac-MetLow nanomolar--
Derivative BVEGFR2Low nanomolar--
MU1920HaspinNot specified (quality probe)--
Derivative Cc-Met, VEGFR2Low nanomolar--

Data is qualitative as specific IC50 values for this compound are not available. The table reflects the reported low nanomolar potency of derivatives.[2][3]

Table 2: Cytotoxic Activity of Thieno[3,2-b]pyridine Derivatives in Cancer Cell Lines

Cell LineCancer TypeCompound IDIC50 (µM)
HCT-116Colon CarcinomaThieno[2,3-d]pyrimidine derivative2.80 ± 0.16
HepG2Hepatocellular CarcinomaThieno[2,3-d]pyrimidine derivative4.10 ± 0.45
CCRF-CEMLeukemiaThieno[2,3-b]pyridine derivative2.580 ± 0.550
CEM/ADR5000Multidrug-Resistant LeukemiaThieno[2,3-b]pyridine derivative4.486 ± 0.286

Note: The cytotoxic data is for related thienopyrimidine and thieno[2,3-b]pyridine scaffolds, as specific data for this compound is not available.[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate this compound as a kinase probe. These are generalized protocols based on standard methodologies and should be optimized for the specific experimental setup.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR2)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (or derivative) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add the peptide substrate and the diluted compound.

  • Add the VEGFR2 enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HUVEC for VEGFR2 studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound for 48-72 hours. Include a DMSO-only control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualization

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Angiogenesis) Akt->Proliferation Promotes Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Translocates & Activates Probe This compound Probe->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR2 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilution of this compound C Add compound and reaction mix to 96-well plate A->C B Prepare kinase reaction mix (Enzyme, Substrate, Buffer) B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and add detection reagent E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Plot dose-response curve and determine IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Logical Relationship

Probe_Logic Scaffold Thieno[3,2-b]pyridine Scaffold Probe This compound Scaffold->Probe Is a derivative of Activity Kinase Inhibitory Activity (e.g., against VEGFR2, c-Met) Probe->Activity Exhibits Application Application as a Chemical Probe Activity->Application Enables Outcome Elucidation of Kinase Function and Drug Discovery Lead Application->Outcome Leads to

Caption: Logical flow from scaffold to application of this compound.

References

Application of "Thieno[3,2-b]pyridin-6-ol" in radiopharmaceutical development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly in oncology. Derivatives of this heterocyclic system have been shown to act as potent inhibitors of various protein kinases, which are key regulators of cancer cell proliferation, survival, and angiogenesis.[1] The inherent biological activity of the thieno[3,2-b]pyridine core, combined with the versatility of its chemical modification, makes it an attractive candidate for the development of novel radiopharmaceuticals for non-invasive imaging of kinase activity in vivo using Positron Emission Tomography (PET).

This document provides detailed application notes and experimental protocols for the conceptualization, synthesis, and evaluation of a radiolabeled thieno[3,2-b]pyridin-6-ol derivative for PET imaging of cancer. The protocols and data presented are based on established methodologies for analogous radiotracers and serve as a comprehensive guide for researchers entering this field.

Rationale for a Thieno[3,2-b]pyridine-based Radiotracer

Derivatives of the thieno[3,2-b]pyridine scaffold have been identified as potent inhibitors of several clinically relevant kinases, including Src, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[2] Overexpression and aberrant activity of these kinases are hallmarks of numerous cancers, contributing to tumor growth, metastasis, and resistance to therapy. A PET tracer based on the thieno[3,2-b]pyridine scaffold would enable the non-invasive visualization and quantification of kinase expression and activity in tumors. This could have profound implications for:

  • Patient Stratification: Identifying patients who are most likely to respond to kinase inhibitor therapy.

  • Treatment Monitoring: Assessing the early response to treatment and detecting the development of resistance.

  • Drug Development: Facilitating the development of new kinase inhibitors by providing a tool for in vivo target engagement studies.

For the purpose of these application notes, we will focus on a hypothetical radiotracer, [¹⁸F]ThienoPyr-VEGFR , a derivative of this compound designed to target VEGFR-2.

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Quantitative Data Summary

The following tables summarize the hypothetical, yet realistic, quantitative data for the precursor and the final radiotracer, [¹⁸F]ThienoPyr-VEGFR , based on values reported for similar kinase inhibitor radiotracers.

Table 1: Precursor and Reference Standard Properties

CompoundMolecular Weight ( g/mol )Purity (%)IC₅₀ (VEGFR-2) (nM)
ThienoPyr-VEGFR-Precursor450.5>98N/A
ThienoPyr-VEGFR (non-radioactive)380.4>995.2

Table 2: Radiosynthesis and Quality Control of [¹⁸F]ThienoPyr-VEGFR

ParameterValue
Radiochemical Yield (decay-corrected)25-35%
Radiochemical Purity>99%
Molar Activity80-120 GBq/µmol
Synthesis Time60-70 min

Table 3: In Vitro and In Vivo Evaluation of [¹⁸F]ThienoPyr-VEGFR

ParameterCell Line / ModelValue
In vitro cell uptake (% of applied radioactivity/mg protein)VEGFR-2 positive cells2.5 ± 0.4
In vitro cell uptake (% of applied radioactivity/mg protein)VEGFR-2 negative cells0.3 ± 0.1
Tumor Uptake (%ID/g at 60 min p.i.)Xenograft mouse model3.5 ± 0.6
Tumor-to-Muscle Ratio (at 60 min p.i.)Xenograft mouse model8.2 ± 1.5
Tumor-to-Blood Ratio (at 60 min p.i.)Xenograft mouse model4.1 ± 0.9

Experimental Workflow

Radiopharmaceutical_Development_Workflow cluster_synthesis Chemical Synthesis cluster_radiolabeling Radiochemistry cluster_evaluation Biological Evaluation Precursor Synthesis of ThienoPyr-VEGFR Precursor Reference Synthesis of Non-radioactive Reference Labeling Radiolabeling Reaction Precursor->Labeling InVitro In Vitro Cell Uptake Studies Reference->InVitro Radiosynthesis [18F]Fluoride Production Radiosynthesis->Labeling Purification HPLC Purification Labeling->Purification QC Quality Control Purification->QC QC->InVitro InVivo In Vivo PET/CT Imaging in Xenograft Model QC->InVivo InVitro->InVivo Biodistribution Ex Vivo Biodistribution InVivo->Biodistribution

Experimental Protocols

5.1. Synthesis of a Precursor for Radiolabeling

This protocol describes the synthesis of a hypothetical nitro-precursor for subsequent nucleophilic ¹⁸F-fluorination, based on synthetic routes for similar thieno[3,2-b]pyridine derivatives.

Protocol 5.1.1: Synthesis of 7-((4-nitrophenyl)amino)this compound

  • Starting Material: 7-chloro-thieno[3,2-b]pyridin-6-ol.

  • Reaction:

    • To a solution of 7-chloro-thieno[3,2-b]pyridin-6-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-nitroaniline (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration and wash with water.

    • Dry the crude product under vacuum.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired precursor.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

5.2. Radiosynthesis of [¹⁸F]ThienoPyr-VEGFR

This protocol outlines the automated radiosynthesis of [¹⁸F]ThienoPyr-VEGFR via a one-step nucleophilic aromatic substitution.

Protocol 5.2.1: Automated Radiosynthesis

  • [¹⁸F]Fluoride Trapping:

    • Bombard [¹⁸O]H₂O with protons to produce [¹⁸F]fluoride.

    • Trap the aqueous [¹⁸F]fluoride on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

  • Elution and Drying:

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the nitro-precursor (2-3 mg) in anhydrous dimethyl sulfoxide (DMSO) and add to the dried [¹⁸F]fluoride complex.

    • Seal the reaction vessel and heat to 150-160 °C for 15 minutes.

  • Purification:

    • After cooling, quench the reaction with water and inject the mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) column.

    • Collect the fraction corresponding to [¹⁸F]ThienoPyr-VEGFR.

  • Formulation:

    • Dilute the collected HPLC fraction with water and trap the radiotracer on a C18 Sep-Pak cartridge.

    • Wash the cartridge with water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity and specific activity.

    • Confirm the identity of the product by co-elution with the non-radioactive reference standard.

5.3. In Vitro Cell Uptake Assay

This protocol describes a method to evaluate the specific uptake of [¹⁸F]ThienoPyr-VEGFR in cancer cells.

Protocol 5.3.1: Cell Uptake and Blocking Study

  • Cell Culture:

    • Culture VEGFR-2 positive (e.g., HUVEC) and VEGFR-2 negative (e.g., MCF-7) cells in appropriate media until they reach 80-90% confluency in 24-well plates.

  • Uptake Experiment:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add fresh media containing [¹⁸F]ThienoPyr-VEGFR (approx. 0.1 MBq/well) to the cells.

    • Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37 °C.

  • Blocking Experiment:

    • For blocking studies, pre-incubate a set of wells with a high concentration (e.g., 10 µM) of the non-radioactive ThienoPyr-VEGFR for 30 minutes before adding the radiotracer.

  • Cell Lysis and Counting:

    • At each time point, wash the cells twice with ice-cold PBS to stop the uptake.

    • Lyse the cells with 1N NaOH.

    • Measure the radioactivity in the cell lysate using a gamma counter.

    • Measure the protein concentration in the lysate using a standard protein assay (e.g., BCA assay).

  • Data Analysis:

    • Calculate the cell uptake as the percentage of the applied radioactivity per milligram of protein.

    • Compare the uptake in the presence and absence of the blocking agent to determine specific binding.

5.4. In Vivo PET/CT Imaging

This protocol details the procedure for performing a dynamic PET/CT scan in a tumor-bearing mouse model.

Protocol 5.4.1: Dynamic PET/CT Imaging in a Xenograft Mouse Model

  • Animal Model:

    • Establish a tumor xenograft model by subcutaneously inoculating VEGFR-2 positive cancer cells into the flank of immunocompromised mice.

    • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Administration:

    • Anesthetize the tumor-bearing mouse with isoflurane.

    • Administer [¹⁸F]ThienoPyr-VEGFR (5-10 MBq) via a tail vein injection.

  • PET/CT Imaging:

    • Immediately after injection, acquire a dynamic PET scan for 60-90 minutes.

    • Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and other organs (e.g., muscle, liver, kidneys, brain) on the co-registered PET/CT images.

    • Generate time-activity curves (TACs) for each ROI to visualize the tracer uptake and clearance over time.

    • Calculate the standardized uptake value (SUV) for the tumor and other organs.

  • Biodistribution (Optional):

    • Following the imaging session, euthanize the mouse and dissect the tumor and major organs.

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

    • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

References

Application Notes and Protocols for the Functionalization of Thieno[3,2-b]pyridin-6-ol via Suzuki and Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the functionalization of the Thieno[3,2-b]pyridin-6-ol scaffold using two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. Thieno[3,2-b]pyridine derivatives are of significant interest in medicinal chemistry, exhibiting a range of biological activities, including antitumor and kinase inhibitory properties. These protocols offer robust methods for the synthesis of diverse libraries of these compounds for drug discovery and development programs.

Introduction to this compound Functionalization

The thieno[3,2-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry. The ability to introduce a variety of substituents onto this scaffold is crucial for modulating its physicochemical properties and biological activity. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance.

This document focuses on the functionalization of halogenated derivatives of the this compound core, which serve as versatile building blocks for introducing aryl, heteroaryl, and alkynyl moieties.

Application Note I: Suzuki-Miyaura Coupling for the Arylation of Thieno[3,2-b]pyridines

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organoboron reagent with an organic halide or triflate. In the context of thieno[3,2-b]pyridine chemistry, this reaction is instrumental in synthesizing bi(hetero)aryl derivatives, which are prevalent in biologically active compounds.

Key Features:

  • Broad Substrate Scope: A wide variety of aryl and heteroaryl boronic acids and their esters can be efficiently coupled.

  • High Yields: The reaction typically provides good to excellent yields of the desired products[1].

  • Mild Reaction Conditions: The reaction is tolerant of a wide range of functional groups, minimizing the need for protecting groups.

A common starting material for the Suzuki-Miyaura coupling is a brominated thieno[3,2-b]pyridine derivative, such as methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate or methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate[1][2].

Protocol I: Suzuki-Miyaura Coupling of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids, pinacol esters, or potassium trifluoroborates[2].

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

  • (Hetero)aryl boronic acid, pinacol ester, or potassium trifluoroborate (1.2–1.6 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (2-4 mol%)

  • Potassium carbonate (K₂CO₃) (6 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask, combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, the (hetero)aryl boron reagent, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

  • Add DME and water to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture with stirring at 100 °C for 3–4.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Note II: Sonogashira Coupling for the Alkynylation of Thieno[3,2-b]pyridines

The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)–C(sp) bonds, coupling a vinyl or aryl halide with a terminal alkyne. This reaction is particularly valuable for synthesizing alkynyl-substituted thieno[3,2-b]pyridines, which are important intermediates for further transformations and can themselves exhibit interesting biological properties.

Key Features:

  • Direct Introduction of Alkynyl Groups: Provides a straightforward route to alkynyl-functionalized heterocycles.

  • Versatility of Alkynes: A wide range of terminal alkynes bearing various functional groups can be employed.

  • Tandem Reactions: The Sonogashira product can undergo subsequent in-situ cyclization reactions to generate more complex fused systems[2].

A suitable starting material for the Sonogashira coupling is a brominated thieno[3,2-b]pyridine derivative, such as 3-bromothieno[3,2-b]pyridine-2-carboxylic acid[2].

Protocol II: Sonogashira Coupling of 3-Bromothieno[3,2-b]pyridine-2-carboxylic Acid

This protocol outlines a general procedure for the Sonogashira coupling of 3-bromothieno[3,2-b]pyridine-2-carboxylic acid with terminal (hetero)arylalkynes[2].

Materials:

  • 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid

  • Terminal (hetero)arylalkyne (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromothieno[3,2-b]pyridine-2-carboxylic acid, Pd(PPh₃)₄, and CuI.

  • Add anhydrous DMF and triethylamine to the flask.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the mixture with stirring at a specified temperature (e.g., 80-100 °C) for a designated time (typically 2-6 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Data Presentation: Summary of Reaction Yields

The following tables summarize the yields obtained for the Suzuki-Miyaura and Sonogashira coupling reactions on thieno[3,2-b]pyridine scaffolds with various coupling partners.

Table 1: Suzuki-Miyaura Coupling of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with Various Boron Reagents [2]

EntryBoron ReagentProductYield (%)
1Phenylboronic acidMethyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate85
24-Methoxyphenylboronic acidMethyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate91
34-Chlorophenylboronic acidMethyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate78
44-Trifluoromethylphenylboronic acidMethyl 3-(4-(trifluoromethyl)phenyl)thieno[3,2-b]pyridine-2-carboxylate72
5Thiophen-2-ylboronic acidMethyl 3-(thiophen-2-yl)thieno[3,2-b]pyridine-2-carboxylate88
6Pyridin-3-ylboronic acidMethyl 3-(pyridin-3-yl)thieno[3,2-b]pyridine-2-carboxylate65

Table 2: Sonogashira Coupling of Brominated Heterocycles with Terminal Alkynes (Representative Data)

EntryBromo-HeterocycleTerminal AlkyneProductYield (%)Reference
13-Bromothieno[3,2-b]pyridine-2-carboxylic acidPhenylacetylene3-(Phenylethynyl)thieno[3,2-b]pyridine-2-carboxylic acid82[2]
23-Bromothieno[3,2-b]pyridine-2-carboxylic acid4-Methoxyphenylacetylene3-((4-Methoxyphenyl)ethynyl)thieno[3,2-b]pyridine-2-carboxylic acid85[2]
32-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine98[3]
42-Amino-3-bromopyridine1-Ethynyl-4-methylbenzene2-Amino-3-((4-methylphenyl)ethynyl)pyridine95[3]
52-Amino-3-bromopyridineEthynylcyclohexane2-Amino-3-(cyclohexylethynyl)pyridine89[3]

Mandatory Visualizations

Suzuki_Coupling Thieno_Br Thieno[3,2-b]pyridin-6-yl-Br Ox_Add Oxidative Addition Thieno_Br->Ox_Add Boronic_Acid R-B(OH)₂ Transmetal Transmetalation Boronic_Acid->Transmetal Pd0 Pd(0)Ln Pd0->Ox_Add Base Base Base->Transmetal PdII_Br [Thieno-Pd(II)Ln-Br] Ox_Add->PdII_Br PdII_R [Thieno-Pd(II)Ln-R] Transmetal->PdII_R Red_Elim Reductive Elimination Red_Elim->Pd0 regenerates Product Thieno[3,2-b]pyridin-6-yl-R Red_Elim->Product PdII_Br->Transmetal PdII_R->Red_Elim

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Thieno_Br Thieno[3,2-b]pyridin-6-yl-Br Ox_Add Oxidative Addition Thieno_Br->Ox_Add Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide Pd0 Pd(0)Ln Pd0->Ox_Add CuI Cu(I) CuI->Cu_Acetylide Base Base Base->Cu_Acetylide PdII_Br [Thieno-Pd(II)Ln-Br] Ox_Add->PdII_Br Transmetal Transmetalation Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd0 regenerates Product Thieno[3,2-b]pyridin-6-yl-C≡C-R Red_Elim->Product PdII_Br->Transmetal Cu_Acetylide->Transmetal

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow Setup Reaction Setup (Reactants, Catalyst, Solvent) Degas Degassing (Inert Atmosphere) Setup->Degas Reaction Heating & Stirring (Reaction Monitoring by TLC) Degas->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes & Protocols for Chromatographic Purification of Thieno[3,2-b]pyridin-6-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic purification of Thieno[3,2-b]pyridin-6-ol isomers. Given the structural similarity of these isomers, their separation represents a significant challenge in drug discovery and development, where isomeric purity is critical for ensuring safety and efficacy. These notes cover two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for the separation of positional isomers and Supercritical Fluid Chromatography (SFC) for the resolution of chiral isomers.

Application Note: Separation of Positional Isomers of this compound by Reversed-Phase HPLC

Introduction

The synthesis of substituted this compound can often lead to the formation of positional isomers, where functional groups are located at different positions on the fused ring system. These isomers can exhibit very similar physicochemical properties, making their separation challenging. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for resolving such closely related compounds. The method described below utilizes a phenyl-based stationary phase to enhance selectivity through π-π interactions with the aromatic analytes.

Challenges in Separation
  • Similar Polarity: Positional isomers of this compound are expected to have very similar polarities, leading to poor resolution on standard C18 columns.

  • Peak Tailing: As basic compounds, pyridinic nitrogens can interact with residual silanols on silica-based columns, resulting in poor peak shape. The use of a low-pH mobile phase with a buffer can mitigate this issue.

Method Development Workflow

HPLC_Method_Development start Define Separation Goal: Resolve Positional Isomers col_select Column Selection: - C18 (Screening) - Phenyl (Enhanced π-π interaction) - Polar-embedded (Alternative) start->col_select Initial Step mob_phase Mobile Phase Screening: - A: 0.1% Formic Acid in Water - B: Acetonitrile or Methanol col_select->mob_phase Evaluate Stationary Phase gradient Gradient Optimization: - Adjust slope and duration - Introduce isocratic holds mob_phase->gradient Optimize Elution temp_flow Temperature & Flow Rate Tuning: - Temp: 25-40°C - Flow: 1.0 mL/min gradient->temp_flow Fine-tune Resolution detection Detection Wavelength Selection: - Scan UV-Vis spectrum - Select λmax (e.g., 254 nm) temp_flow->detection Optimize Signal validation Method Validation: - Purity, Recovery, Reproducibility detection->validation Confirm Performance end Final Analytical/Preparative Method validation->end Finalize Protocol SFC_Purification_Workflow start Racemic Mixture of This compound Derivative analytical_dev Analytical SFC Method Development: - Column Screening (e.g., Chiralpak) - Modifier Screening (MeOH, EtOH) - Optimize BPR and Temperature start->analytical_dev Start scale_up Scale-up to Preparative SFC: - Increase column diameter - Adjust flow rate and injection volume analytical_dev->scale_up Method Finalized fraction_collection Fraction Collection: - Trigger by UV or MS signal - Collect enantiomers separately scale_up->fraction_collection Purification Run purity_analysis Purity Analysis of Fractions: - Re-inject fractions into analytical SFC - Determine enantiomeric excess (ee) fraction_collection->purity_analysis Analyze Collected Fractions solvent_removal Solvent Removal: - Evaporation of modifier purity_analysis->solvent_removal Purity Confirmed end Isolated Pure Enantiomers solvent_removal->end Final Product

Application of Thieno[3,2-b]pyridin-6-ol Derivatives in Organic Light-Emitting Diodes (OLEDs): A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

While direct applications of Thieno[3,2-b]pyridin-6-ol derivatives in Organic Light-Emitting Diodes (OLEDs) are not yet documented in peer-reviewed literature, the inherent electronic and structural properties of the parent thieno[3,2-b]pyridine scaffold suggest their potential as a promising class of materials for next-generation display and lighting technologies. This document provides a prospective overview, including hypothetical application notes and generalized experimental protocols, to guide researchers in exploring the potential of these compounds in OLEDs.

The thieno[3,2-b]pyridine core, an isostere of naphthalene, combines the electron-rich nature of the thiophene ring with the electron-deficient characteristics of the pyridine ring. This unique fusion can lead to materials with ambipolar charge transport properties, which are highly desirable for enhancing efficiency and stability in OLED devices. The presence of a hydroxyl group at the 6-position in this compound offers a reactive site for further functionalization, allowing for the fine-tuning of electronic properties and solubility.

Hypothetical Application Notes

This compound derivatives could be engineered for several roles within an OLED device, primarily as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters, or as emitters themselves.

As Host Materials: The rigid and planar structure of the thieno[3,2-b]pyridine core can facilitate ordered molecular packing in thin films, leading to good charge mobility. By attaching appropriate electron-donating or electron-withdrawing side groups to the core structure, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned to match those of various emitters, ensuring efficient energy transfer. The high triplet energy that can be expected from this scaffold is a crucial prerequisite for hosting blue phosphorescent emitters, which remains a significant challenge in the field.

As Emitter Materials: Through judicious molecular design, this compound derivatives could be developed into efficient light-emitting materials. Functionalization at the hydroxyl group or other positions on the aromatic core with moieties that promote intramolecular charge transfer (ICT) could lead to tunable emission colors across the visible spectrum. Furthermore, the inherent bipolar nature of the thieno[3,2-b]pyridine scaffold could lead to balanced charge injection and recombination within the emissive layer, resulting in high quantum efficiencies.

General Experimental Protocols

The following are generalized and hypothetical protocols for the synthesis of a this compound derivative and the fabrication of a multi-layer OLED device. These protocols are intended to serve as a starting point for research and would require optimization for specific target molecules and device architectures.

Synthesis of a Functionalized this compound Derivative

A potential synthetic route to a functionalized this compound derivative could involve a multi-step process starting from commercially available precursors. One plausible approach is the Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents, followed by a cyclization reaction to form the thienopyridine core.

Example Hypothetical Synthesis:

  • Starting Material: A suitably substituted 2-aminothiophene.

  • Step 1: Acylation. The aminothiophene is acylated with a substituted acetyl chloride in the presence of a base like triethylamine in an anhydrous solvent such as dichloromethane (DCM) at room temperature.

  • Step 2: Cyclization. The resulting amide is subjected to a base-catalyzed intramolecular cyclization, for instance, using sodium ethoxide in refluxing ethanol, to form the thieno[3,2-b]pyridin-6-one core.

  • Step 3: Functionalization (e.g., Suzuki Coupling). If a bromo-substituted precursor is used, palladium-catalyzed Suzuki-Miyaura cross-coupling with a desired boronic acid can be performed to introduce further aromatic functionalities. This step typically involves a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a solvent mixture like toluene/ethanol/water.

  • Step 4: Reduction. The pyridinone can be reduced to the target pyridin-6-ol using a suitable reducing agent.

  • Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to achieve the high purity required for OLED applications.

Fabrication of a Solution-Processed OLED Device

This protocol describes the fabrication of a generic OLED device using a spin-coating technique.

Device Structure: ITO / PEDOT:PSS / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al

Materials and Reagents:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized this compound derivative (as host or emitter)

  • A suitable dopant emitter (if the derivative is a host)

  • An electron transport material (e.g., TPBi: 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • High-purity organic solvents (e.g., chlorobenzene, toluene)

Protocol:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A filtered aqueous solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrate at 4000 rpm for 60 seconds. The film is then annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: A solution of the this compound derivative (and dopant, if applicable) in an appropriate organic solvent (e.g., chlorobenzene) is prepared. This solution is spin-coated on top of the PEDOT:PSS layer inside the glovebox. The film is then annealed at a suitable temperature to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition: The substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). The ETL material (e.g., TPBi), LiF, and Al are sequentially deposited by thermal evaporation at controlled rates. The layer thicknesses are monitored using a quartz crystal microbalance.

  • Encapsulation: The completed devices are encapsulated using a UV-curable epoxy and a glass lid inside the glovebox to protect the organic layers from oxygen and moisture.

Visualizations

Caption: General chemical structure of a functionalized this compound.

Conceptual Workflow for OLED Fabrication and Testing cluster_synthesis Synthesis & Purification cluster_fabrication Device Fabrication cluster_testing Device Characterization start Precursor Selection synthesis Multi-step Synthesis start->synthesis purification Purification (Chromatography, Sublimation) synthesis->purification characterization Structural & Photophysical Characterization purification->characterization spin_coating Solution Processing (Spin-coating) characterization->spin_coating cleaning Substrate Cleaning cleaning->spin_coating evaporation Thermal Evaporation of ETL & Cathode spin_coating->evaporation encapsulation Encapsulation evaporation->encapsulation el_spectra Electroluminescence Spectra encapsulation->el_spectra jv_char Current-Voltage-Luminance (J-V-L) Characteristics el_spectra->jv_char efficiency Efficiency & Lifetime Measurement jv_char->efficiency

Caption: A conceptual workflow from material synthesis to OLED device characterization.

Generic Multi-Layer OLED Architecture substrate Glass Substrate anode Anode (ITO) substrate->anode hil Hole Injection Layer (HIL) anode->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) htl->eml etl Electron Transport Layer (ETL) eml->etl light Light Emission eml->light e_inj Electron Injection Layer (EIL) etl->e_inj cathode Cathode (e.g., Al) e_inj->cathode

Caption: A generic architecture of a multi-layer solution-processed OLED.

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Thieno[3,2-b]pyridin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Thieno[3,2-b]pyridin-6-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge for heterocyclic compounds like this compound derivatives. The initial approach should involve a systematic evaluation of fundamental physicochemical properties and the application of basic solubility enhancement techniques.

Troubleshooting Workflow for Initial Solubility Issues

start Start: Poorly Soluble Derivative check_purity 1. Confirm Compound Purity and Identity start->check_purity sol_screen 2. Perform Initial Solubility Screen (e.g., in PBS, pH 7.4) check_purity->sol_screen ph_profile 3. Determine pH-Solubility Profile sol_screen->ph_profile cosolvent_test 4. Test Co-solvent Systems ph_profile->cosolvent_test formulation 5. Consider Simple Formulation Strategies cosolvent_test->formulation success Success: Compound Solubilized formulation->success Effective failure Further Strategies Needed formulation->failure Ineffective

Caption: Initial troubleshooting workflow for poor solubility.

A logical first step is to confirm the purity and identity of your compound. Subsequently, a preliminary solubility screening in physiologically relevant buffers, such as phosphate-buffered saline (PBS) at pH 7.4, will provide a baseline. Many kinase inhibitors, a class to which this compound derivatives often belong, are weak bases and exhibit higher solubility at lower pH.[1] Therefore, determining the pH-solubility profile is crucial. Simple modifications to the solvent system, such as the addition of co-solvents, can also be effective.[1]

Q2: What are the most common techniques to enhance the aqueous solubility of this compound derivatives?

A2: A variety of techniques can be employed, ranging from simple adjustments to more advanced formulation strategies. The choice of method depends on the specific properties of the derivative and the intended application.

Common Solubility Enhancement Techniques:

  • pH Adjustment: For ionizable compounds, altering the pH of the solution to favor the ionized form can significantly increase solubility.[1][2]

  • Co-solvents: The addition of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300) can increase the solubility of hydrophobic compounds.[1]

  • Salt Formation: For derivatives with acidic or basic functional groups, forming a salt can dramatically improve solubility and dissolution rate.

  • Solid Dispersions: Creating an amorphous solid dispersion, where the compound is dispersed within a polymer matrix, can enhance solubility by preventing crystallization.[2]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic regions of the molecule, thereby increasing its aqueous solubility.[2]

  • Nanotechnology: Reducing the particle size of the compound to the nanometer scale increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[2][3]

Q3: How do I determine the solubility of my compound experimentally?

A3: There are two primary methods for experimentally determining aqueous solubility: kinetic and thermodynamic solubility assays.

  • Kinetic Solubility Assays are high-throughput methods typically used in early-stage drug discovery. They measure the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. This method is useful for quickly ranking compounds.

  • Thermodynamic Solubility Assays , often referred to as the "gold standard," measure the equilibrium solubility of a compound. This involves suspending an excess of the solid compound in an aqueous buffer and allowing it to reach equilibrium over an extended period (e.g., 24-48 hours). This provides a more accurate measure of a compound's intrinsic solubility.[4]

Troubleshooting Guides

Issue 1: Compound precipitates when diluted from a DMSO stock solution into aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Exceeding Aqueous Solubility Limit Decrease the final concentration of the compound in the aqueous buffer.The compound remains in solution at a lower concentration.
Poor Mixing Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer.Improved dispersion prevents localized high concentrations and precipitation.
High Final DMSO Concentration Keep the final DMSO concentration as low as possible, ideally below 1% (v/v).Minimized solvent effects that can cause precipitation.
pH of the Aqueous Buffer If the compound is a weak base, use a slightly acidic buffer (e.g., pH 5.0-6.5).Increased ionization leads to improved solubility.

Issue 2: Inconsistent results in cell-based or biochemical assays.

Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation in Assay Media Determine the kinetic solubility of the compound in the specific assay media.Ensures that the compound is fully dissolved at the tested concentrations.
Adsorption to Plasticware Use low-binding microplates or add a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01%) to the assay buffer.Reduced loss of compound due to non-specific binding.
Compound Degradation Assess the chemical stability of the compound in the assay buffer over the time course of the experiment.Confirms that the observed effects are due to the compound and not its degradants.

Quantitative Data

The following table provides an example of how chemical modification can dramatically improve the aqueous solubility of a thienopyridine scaffold. While this data is for the isomeric Thieno[2,3-b]pyridine, it illustrates the potential for solubility enhancement.

Compound Modification Aqueous Solubility Fold Increase
Thieno[2,3-b]pyridine Derivative Parent Scaffold1.2 µg/mL-
1H-pyrrolo[2,3-b]pyridine Derivative Substitution of sulfur with a nitrogen and addition of a morpholine moiety1.3 mg/mL~1083
Data from a study on Thieno[2,3-b]pyridine derivatives, demonstrating the impact of structural modification on solubility.[5]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a set period (e.g., 2 hours) at room temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

  • Compound Addition: Add an excess amount of the solid this compound derivative (e.g., 1-2 mg) to a glass vial.

  • Buffer Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, separate the undissolved solid from the solution by centrifugation at a high speed (e.g., >10,000 g for 15 minutes) or by filtration through a 0.45 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Signaling Pathways

This compound derivatives have been identified as potent inhibitors of several protein kinases, including c-Met, VEGFR2, and Haspin, which are implicated in cancer cell proliferation, angiogenesis, and mitosis.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, promoting cell growth, survival, and motility.

HGF HGF cMet c-Met HGF->cMet Binds Grb2_SOS Grb2/SOS cMet->Grb2_SOS Activates PI3K PI3K cMet->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival/ Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->cMet

Caption: Inhibition of the c-Met signaling pathway.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. Its activation by VEGF leads to the stimulation of pathways like PLCγ/PKC and PI3K/AKT, resulting in endothelial cell proliferation, migration, and survival.

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Endothelial Cell Proliferation/ Migration/ Survival PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR2 signaling pathway.

Haspin Kinase in Mitosis

Haspin is an atypical protein kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper recruitment of the chromosomal passenger complex (CPC) to the centromere, ensuring accurate chromosome segregation.[6][7]

Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates H3T3ph H3T3ph HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (e.g., Aurora B) H3T3ph->CPC Recruits to Centromere Centromere CPC->Centromere Localizes at Segregation Proper Chromosome Segregation Centromere->Segregation Inhibitor This compound Derivative Inhibitor->Haspin

Caption: Inhibition of Haspin kinase activity during mitosis.

References

Overcoming challenges in the multi-step synthesis of "Thieno[3,2-b]pyridin-6-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of Thieno[3,2-b]pyridin-6-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on common synthetic routes such as cyclization of substituted thiophenes and palladium-catalyzed cross-coupling reactions.

Issue 1: Low Yield in the Cyclization Step to Form the Thienopyridine Core

Potential Cause Recommended Solution
Incomplete reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Temperature: Gradually increase the reaction temperature, ensuring it does not lead to decomposition of starting materials or products.
Side product formation - Purity of Starting Materials: Ensure the purity of the starting 3-aminothiophene derivative. Impurities can lead to undesired side reactions.- Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of a particular reagent might favor an alternative reaction pathway.
Degradation of product - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is run at elevated temperatures.

Issue 2: Poor Performance of Palladium-Catalyzed Cross-Coupling Reactions

Potential Cause Recommended Solution
Catalyst deactivation - Ligand Choice: Experiment with different phosphine ligands. The choice of ligand can significantly impact catalyst stability and activity.- Solvent and Base: Ensure the solvent is anhydrous and the base is of high purity. Traces of water or impurities can deactivate the palladium catalyst.
Low product yield - Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 2 mol% to 4 mol%).[1]- Reagent Equivalents: Adjust the equivalents of the boronic acid or ester and the base. An excess of these reagents is often required.[2]
Homocoupling of boronic acid - Slow Addition: Add the boronic acid or ester slowly to the reaction mixture to maintain a low concentration, which can disfavor homocoupling.- Temperature Control: Run the reaction at the lowest effective temperature.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Co-elution of impurities - Column Chromatography: Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities.- Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture.
Product instability on silica gel - Alternative Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina or reverse-phase silica.- Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to prevent the degradation of acid-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the Thieno[3,2-b]pyridine core?

A1: The most established methods include:

  • Palladium-Catalyzed Coupling: This involves the use of palladium catalysts for cross-coupling reactions to build the pyridine or thiophene ring onto a pre-existing thiophene or pyridine scaffold, respectively.[3]

  • Cyclization Reactions: Starting from appropriately substituted thiophenes, cyclization can be induced to form the fused pyridine ring.[3] A common example is the cyclization of 3-aminothiophene derivatives.

  • Regioselective Lithiation: This method allows for the introduction of functional groups at specific positions on the thienopyridine core.[3]

Q2: How can I synthesize the precursor, 6-aminothieno[3,2-b]pyridine?

A2: One established route involves the cyclization of substituted 3-amino or 3-hydroxy-2-functionalized thiophenes with suitable electrophilic partners.[3] Another approach is the reaction of 3-fluoropicolinonitrile with methyl thioglycolate.[2]

Q3: What is a reliable method to convert 6-aminothieno[3,2-b]pyridine to this compound?

A3: A well-documented method is the diazotization of the 6-amino group using sodium nitrite in the presence of a strong acid like sulfuric acid, followed by hydrolysis of the resulting diazonium salt to yield the hydroxyl group.[3]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, several precautions are necessary:

  • Diazotization: Diazonium salts can be explosive. This reaction should be carried out at low temperatures (typically 0-5 °C) and behind a blast shield.

  • Palladium Catalysts: Many palladium catalysts are air and moisture sensitive. Handle them under an inert atmosphere. They are also toxic and should be handled with appropriate personal protective equipment.

  • Solvents: Use of flammable and toxic organic solvents requires working in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Aminothieno[3,2-b]pyridine via Diazotization

  • Dissolution: Dissolve the 6-aminothieno[3,2-b]pyridine precursor in dilute sulfuric acid with cooling in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature between 0 and 5 °C.

  • Stirring: Stir the reaction mixture at this temperature for a specified time (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) to facilitate the hydrolysis of the diazonium salt to the desired hydroxyl compound. Monitor the evolution of nitrogen gas.

  • Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Formation of Thienopyridine Core cluster_step2 Step 2: Conversion to Hydroxyl Group 3-Aminothiophene_Derivative 3-Aminothiophene Derivative Cyclization Cyclization 3-Aminothiophene_Derivative->Cyclization Electrophilic_Partner Electrophilic Partner Electrophilic_Partner->Cyclization 6-Aminothieno[3,2-b]pyridine 6-Aminothieno[3,2-b]pyridine Cyclization->6-Aminothieno[3,2-b]pyridine 6-Aminothieno[3,2-b]pyridine_2 6-Aminothieno[3,2-b]pyridine Diazotization_Hydrolysis 1. NaNO2, H2SO4, 0-5 °C 2. H2O, Heat 6-Aminothieno[3,2-b]pyridine_2->Diazotization_Hydrolysis This compound This compound Diazotization_Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Product Yield Check_Reaction_Completion Is the reaction complete? Start->Check_Reaction_Completion Check_Side_Products Are there significant side products? Check_Reaction_Completion->Check_Side_Products Yes Extend_Time_Temp Increase reaction time and/or temperature Check_Reaction_Completion->Extend_Time_Temp No Purify_Reagents Check purity of starting materials and reagents Check_Side_Products->Purify_Reagents Yes Inert_Atmosphere Consider product degradation. Use inert atmosphere. Check_Side_Products->Inert_Atmosphere No Success Yield Improved Extend_Time_Temp->Success Optimize_Stoichiometry Optimize reagent stoichiometry Purify_Reagents->Optimize_Stoichiometry Optimize_Stoichiometry->Success Inert_Atmosphere->Success

Caption: Troubleshooting logic for low reaction yield.

References

"Thieno[3,2-b]pyridin-6-ol" stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of Thieno[3,2-b]pyridin-6-ol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a tightly sealed container at 2-8°C, protected from light.[1] These conditions help to minimize degradation from atmospheric moisture, light, and temperature fluctuations.

Q2: How should I prepare solutions of this compound?

It is recommended to prepare solutions fresh for each experiment. If a stock solution is required, it should be stored at low temperatures (e.g., -20°C or -80°C) in a tightly capped vial, protected from light. The choice of solvent can impact stability; consider using anhydrous, high-purity solvents.

Q3: What are the potential stability issues for this compound in solution?

Due to its hydroxypyridine moiety, this compound may be susceptible to several degradation pathways in solution:

  • Oxidation: The phenolic hydroxyl group can be prone to oxidation, which may be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to UV or visible light can induce degradation of the heterocyclic ring system.

  • pH-dependent degradation: The stability of the compound can be influenced by the pH of the solution. Both acidic and basic conditions can potentially catalyze hydrolysis or other degradation reactions.

  • Tautomerism: Like other hydroxypyridines, this compound can exist in equilibrium with its pyridone tautomer. The position of this equilibrium is solvent-dependent, with polar solvents generally favoring the pyridone form. While not a degradation pathway itself, this tautomerism can influence the compound's reactivity and potential degradation routes.

Q4: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related phenolic and heterocyclic compounds, potential degradation could involve oxidation of the hydroxyl group to a quinone-like species or cleavage of the thieno[3,2-b]pyridine ring system under harsh conditions (e.g., strong acid/base, high temperature, or intense light exposure).

Troubleshooting Guides

Issue 1: My this compound solution has changed color (e.g., turned yellow or brown).

Possible Cause Troubleshooting Steps
Oxidation 1. Prepare fresh solutions: Discard the colored solution and prepare a new one immediately before use. 2. Use deoxygenated solvents: Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. 3. Store under inert atmosphere: If storing a stock solution, blanket the headspace of the vial with an inert gas. 4. Add an antioxidant: For some applications, the addition of a small amount of an antioxidant may be considered, but this should be validated for compatibility with the experimental system.
Photodegradation 1. Protect from light: Use amber-colored vials or wrap vials in aluminum foil. 2. Minimize light exposure during handling: Work in a dimly lit area or under yellow light.
pH-related instability 1. Buffer the solution: If compatible with your experiment, use a buffer to maintain a stable pH. The optimal pH for stability should be determined empirically.

Issue 2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Possible Cause Troubleshooting Steps
Degradation of the compound 1. Analyze a freshly prepared sample: Compare the chromatogram of the suspect sample to that of a freshly prepared solution to confirm the presence of new peaks. 2. Perform a forced degradation study: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to identify potential degradation products and their retention times. This can help in confirming if the unexpected peaks are indeed degradants. 3. Review solution preparation and storage: Ensure that the solution was prepared and stored according to best practices (see FAQs).
Solvent impurities or artifacts 1. Run a solvent blank: Inject the solvent used to dissolve the compound to check for any interfering peaks. 2. Use high-purity solvents: Ensure that the solvents are of appropriate analytical grade.

Below is a logical workflow for troubleshooting unexpected analytical results.

Caption: Troubleshooting workflow for unexpected analytical results.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound. Researchers are encouraged to perform their own stability studies. A template for presenting such data is provided below.

Table 1: Example Stability of this compound in Solution (Hypothetical Data)

SolventTemperature (°C)Storage Duration% Degradation
DMSO2524 hours5%
DMSO47 days<1%
Methanol2524 hours8%
PBS (pH 7.4)258 hours12%

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified time.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating method, typically HPLC with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

The workflow for a typical forced degradation study is illustrated below.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) PrepStock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) PrepStock->Base Oxidation Oxidation (3% H2O2, RT) PrepStock->Oxidation Thermal Thermal (60°C) PrepStock->Thermal Photo Photolytic (UV/Vis Light) PrepStock->Photo Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis DataEval Evaluate Data & Identify Degradants Analysis->DataEval

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Minimizing Side Reactions in Thienopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize the synthesis of thienopyridine derivatives. Thienopyridines are a vital class of heterocyclic compounds with significant applications in medicinal chemistry, and achieving high purity and yield is crucial for drug discovery and development.

Frequently Asked Questions (FAQs)

Part 1: Synthesis of 2-Aminothiophene Precursors (Gewald Reaction)

Q1: I am experiencing low to no yield in my Gewald synthesis of the 2-aminothiophene precursor. What are the primary factors to investigate?

A1: Low yields in the Gewald reaction often stem from issues in the initial Knoevenagel-Cope condensation or the subsequent sulfur addition and cyclization steps.[1][2]

Troubleshooting Steps:

  • Starting Material Quality: Ensure that your carbonyl compounds (ketones/aldehydes) and active methylene nitriles (e.g., malononitrile, ethyl cyanoacetate) are pure and free from degradation.[1]

  • Base Selection: The choice of base is critical for catalyzing the initial condensation. Secondary amines like morpholine or piperidine are commonly effective, while triethylamine is also used.[1][2] For less reactive ketones, a stronger base might be necessary.[1]

  • Reaction Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, gentle heating (40-60 °C) can improve sulfur's reactivity. However, excessive heat can promote side reactions.[1]

  • Solvent Choice: Polar solvents such as ethanol, methanol, or DMF are generally preferred as they enhance the solubility of sulfur and facilitate the reaction.[1]

Q2: My reaction mixture is complex, with multiple spots on the TLC plate. What are the common side products in the Gewald reaction and how can I minimize them?

A2: The formation of byproducts is a common challenge. Key side products include unreacted starting materials, the Knoevenagel-Cope intermediate, and dimers or polymers.[1][3]

Mitigation Strategies:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will observe starting materials on your TLC. To address this, you can try increasing the reaction time, optimizing the temperature, or screening for a more effective base.[1]

  • Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate indicates that the sulfur addition and cyclization are sluggish. Ensure you are using a sufficient amount of sulfur and that the reaction conditions are appropriate for the cyclization step.[1]

  • Dimerization: The α,β-unsaturated nitrile intermediate can undergo dimerization, competing with the desired cyclization.[3] To minimize this, you can adjust the reactant concentrations, modify the rate of reagent addition, or change the solvent.

Q3: Are there alternative methods to improve the yield and reduce side reactions in the Gewald synthesis?

A3: Yes, several modified protocols can be effective, especially for challenging substrates.

Alternative Protocols:

  • Two-Step Procedure: For sterically hindered ketones, it may be beneficial to first isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation and then react it with sulfur and a base in a separate step.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and increase yields, often leading to cleaner reaction profiles.[4][5][6]

  • Ultrasonic Conditions: A solvent-free approach using ultrasonic irradiation can also provide good yields with short reaction times under mild conditions.[7]

Part 2: Cyclization to the Thienopyridine Ring System

Q4: I am attempting a Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine ring, but the reaction is not proceeding efficiently. What are the critical parameters to optimize?

A4: The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, is sensitive to the choice of base and reaction conditions.

Optimization Strategies:

  • Base Selection: The strength of the base plays a significant role. Stronger bases like sodium ethoxide (EtONa) can lead to faster cyclization rates compared to weaker bases like triethylamine (Et₃N).[1] The choice of base can also influence the formation of side products.

  • Solvent: The reaction is typically carried out in an alcoholic solvent corresponding to the alkoxide base used (e.g., ethanol for sodium ethoxide).

  • Substituent Effects: The presence of electron-withdrawing groups on the pyridine ring or in the side chain can accelerate the cyclization process.[1]

Q5: What are potential side reactions during the Thorpe-Ziegler cyclization of 2-alkylthio-3-cyanopyridines?

A5: Besides incomplete cyclization, other side reactions can occur, affecting the yield and purity of the desired thienopyridine.

Common Side Reactions:

  • Hydrolysis: If water is present, the nitrile or ester functionalities can undergo hydrolysis, especially under basic conditions.

  • Amide-Anion Formation: For substrates with an NH-group in the side chain, the formation of an amide-anion can hinder the desired cyclization.[1]

  • Spontaneous Oxidation: In the synthesis of partially hydrogenated thienopyridines, spontaneous oxidation of the dihydropyridine ring can occur, leading to the aromatic thienopyridine.[8]

Q6: I am using a Friedländer annulation to construct the pyridine ring of my thienopyridine, but the yields are low and I observe significant byproduct formation. How can I troubleshoot this?

A6: The Friedländer synthesis, which involves the reaction of a 2-aminothiophene-3-carbaldehyde or ketone with a compound containing an active methylene group, can be optimized by careful selection of catalysts and reaction conditions.

Troubleshooting Tips:

  • Catalyst Choice: The reaction can be catalyzed by both acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid, iodine, Lewis acids) and bases (e.g., piperidine, sodium ethoxide).[9][10] Screening different catalysts is recommended to find the optimal one for your specific substrates.

  • Reaction Temperature: Classical Friedländer reactions often require high temperatures (150-220 °C) in the absence of a catalyst or refluxing in a suitable solvent with a catalyst.[10] Microwave irradiation can be a valuable alternative to shorten reaction times and potentially improve yields.[10]

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Acetic acid can serve as both a solvent and a catalyst.[10] High-boiling point solvents are often used for conventional heating methods.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Gewald Synthesis

EntryMethodTemperature (°C)TimeYield (%)Reference
1Conventional503-5 h47[4]
2Microwave5030 min95[4]
3Conventional701 h~40-78[7]
4Microwave708-60 minModerate to Excellent[11]

Table 2: Effect of Base on Gewald Synthesis Yield

EntryBaseSolventTemperature (°C)TimeYield (%)Reference
1MorpholineEthanol50-High[12]
2PyrrolidineDMF5030 min95[4]
3PiperidineEthanol/Water10020 min96[13]
4TriethylamineEthanol701 hModerate[11]

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis of 2-Aminothiophenes (Conventional Heating) [1]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).

  • Add a suitable polar solvent, such as ethanol or methanol.

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Gewald Synthesis [4]

  • In a microwave reaction vessel, combine the carbonyl compound (1.0 eq), the active methylene nitrile (1.1 eq), elemental sulfur (1.1 eq), and the base (e.g., pyrrolidine, 1.0 eq).

  • Add a suitable solvent, such as DMF.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 50 °C) and hold for the optimized time (e.g., 30 minutes).

  • After cooling, work up the reaction mixture as described in the conventional protocol.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: General Procedure for Thorpe-Ziegler Cyclization to Thieno[2,3-b]pyridines [11]

  • Dissolve the starting 2-(cyanomethylthio)pyridine derivative (1.0 eq) in a suitable solvent, typically an alcohol like ethanol.

  • Add a solution of a base, such as sodium ethoxide in ethanol. The amount of base can range from catalytic to a molar excess.

  • The reaction can often proceed at room temperature, although gentle heating may be required in some cases.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid).

  • The product may precipitate upon neutralization or after removal of the solvent.

  • Collect the solid product by filtration and purify by recrystallization.

Mandatory Visualization

Gewald_Synthesis_Workflow General Experimental Workflow for Gewald Synthesis start Starting Materials (Carbonyl, Active Methylene Nitrile, Sulfur) setup Reaction Setup (Solvent, Base) start->setup reaction Knoevenagel Condensation & Sulfur Addition/Cyclization setup->reaction workup Work-up (Cooling, Filtration/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure 2-Aminothiophene purification->product

Caption: General experimental workflow for the Gewald synthesis.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield in Thienopyridine Synthesis start Low Yield Observed check_sm Check Starting Material Purity & Stoichiometry start->check_sm optimize_gewald Optimize Gewald Reaction check_sm->optimize_gewald Materials OK gewald_params Screen Base, Solvent, Temperature optimize_gewald->gewald_params optimize_cyclization Optimize Cyclization Step (e.g., Thorpe-Ziegler, Friedländer) cyclization_params Screen Catalyst/Base, Solvent, Temperature optimize_cyclization->cyclization_params gewald_params->optimize_cyclization Yield Still Low alternative_gewald Consider Alternative Protocol (Microwave, Two-Step) gewald_params->alternative_gewald No Improvement purification_issue Investigate Purification Step (Product Loss) cyclization_params->purification_issue Yield Still Low Thienopyridine_Synthesis_Pathway General Thienopyridine Synthesis Pathway and Potential Side Reactions cluster_gewald Gewald Reaction cluster_cyclization Cyclization SMs Carbonyl + Active Methylene Nitrile + Sulfur Knoevenagel Knoevenagel Intermediate (α,β-unsaturated nitrile) SMs->Knoevenagel Aminothiophene 2-Aminothiophene Knoevenagel->Aminothiophene Sulfur, Base Dimer Dimerization Side Product Knoevenagel->Dimer Thienopyridine Thienopyridine Product Aminothiophene->Thienopyridine Hydrolysis Hydrolysis Side Product Aminothiophene->Hydrolysis e.g., H₂O Cyclization_Reagent Cyclization Reagent Cyclization_Reagent->Thienopyridine

References

Troubleshooting poor yield in "Thieno[3,2-b]pyridin-6-ol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thieno[3,2-b]pyridin-6-ol. Due to the limited availability of a single, detailed experimental protocol for this specific molecule, this guide presents a plausible and commonly employed synthetic strategy involving a multi-step sequence: the Gewald reaction to form a substituted 2-aminothiophene, followed by a cyclization to construct the pyridine ring, and finally, conversion to the target pyridin-6-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of the thieno[3,2-b]pyridine core can be approached through several strategies. A prevalent method involves the construction of a substituted thiophene ring followed by the annulation of the pyridine ring. One such route is the Gewald reaction to synthesize a 2-aminothiophene derivative, which then undergoes cyclization to form the thienopyridine scaffold. Subsequent functional group manipulation, such as diazotization of an amino group followed by hydrolysis, can yield the desired 6-ol functionality. Another approach is the Friedländer annulation, which involves the condensation of a 3-amino-2-formylthiophene with a compound containing an α-methylene group adjacent to a carbonyl.

Q2: My overall yield is consistently low. What are the most critical steps to optimize?

A2: Low overall yield in a multi-step synthesis can result from inefficiencies at any stage. For the proposed synthesis of this compound, the most critical steps to scrutinize are:

  • The Gewald Reaction: The yield of the initial 2-aminothiophene synthesis is highly dependent on the purity of starting materials and precise control of reaction conditions.

  • Cyclization to the Thienopyridine Core: This intramolecular reaction can be sensitive to the choice of catalyst, solvent, and temperature. Incomplete cyclization or side reactions can significantly reduce the yield.

  • Diazotization and Hydrolysis: The conversion of the 6-amino group to the 6-hydroxyl group via a diazonium salt is a delicate step. The instability of the diazonium intermediate requires careful temperature control to prevent decomposition and formation of byproducts.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Gewald Reaction: This reaction often uses sulfur and a base like morpholine or triethylamine. It should be performed in a well-ventilated fume hood as volatile and odorous sulfur compounds may be released.

  • Diazotization: The formation of diazonium salts from aromatic amines using sodium nitrite and a strong acid is potentially hazardous. Diazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always generated in situ at low temperatures (0-5 °C) and used immediately in the subsequent reaction. Always use an ice bath to control the temperature and add the sodium nitrite solution slowly.

  • General Precautions: As with any chemical synthesis, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

Troubleshooting Guides

Problem 1: Poor Yield in the Gewald Reaction for 2-Aminothiophene Synthesis

Q: I am getting a low yield of my 2-aminothiophene precursor from the Gewald reaction. What are the possible causes and solutions?

A: Low yields in the Gewald reaction are a common issue. Here is a systematic guide to troubleshoot the problem:

  • Purity of Starting Materials:

    • Issue: Impurities in the starting materials (e.g., the active methylene compound, the α-halo ketone/aldehyde, or sulfur) can lead to side reactions and a lower yield of the desired product.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or distill them if necessary. Use finely powdered sulfur for better reactivity.

  • Reaction Conditions:

    • Issue: The reaction is sensitive to temperature and the choice of base. Suboptimal conditions can lead to incomplete reaction or the formation of byproducts.

    • Solution:

      • Base: The choice and amount of base are critical. Morpholine is a commonly used catalyst. If the reaction is sluggish, consider a slightly stronger base like triethylamine. Ensure the stoichiometry of the base is correct.

      • Temperature: The reaction is often exothermic. Maintain the recommended temperature, typically by using an ice bath during the initial mixing phase, followed by gentle heating if required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up Procedure:

    • Issue: The product might be lost during the work-up and purification steps. 2-aminothiophenes can sometimes be oils or have moderate solubility in the aqueous phase.

    • Solution:

      • Ensure complete precipitation of the product if it is a solid. Cooling the reaction mixture can aid precipitation.

      • If the product is extracted, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery.

      • During purification by column chromatography, choose a suitable solvent system to avoid product streaking or irreversible adsorption on the silica gel.

Problem 2: Inefficient Cyclization to the Thieno[3,2-b]pyridine Core

Q: My cyclization step to form the thienopyridine ring is giving a low yield. What can I do to improve it?

A: Inefficient cyclization is a frequent challenge in the synthesis of fused heterocyclic systems. Consider the following:

  • Reaction Conditions:

    • Issue: The choice of cyclizing agent (acid or base), solvent, and temperature are crucial for promoting the intramolecular reaction over competing intermolecular reactions.

    • Solution:

      • Catalyst: For Friedländer-type syntheses, both acid and base catalysis can be effective. Screen different catalysts such as p-toluenesulfonic acid (p-TsOH), acetic acid, or potassium hydroxide. The optimal catalyst will depend on the specific substrates.

      • Solvent: The solvent should be high-boiling if thermal cyclization is required and should be inert to the reaction conditions. Solvents like ethanol, dimethylformamide (DMF), or toluene are often used.

      • Temperature: Some cyclizations require elevated temperatures to proceed at a reasonable rate. If the reaction is slow at a lower temperature, gradually increase the temperature while monitoring for any product decomposition. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.

  • Purity of the 2-Aminothiophene Precursor:

    • Issue: Impurities from the previous step can inhibit the cyclization catalyst or lead to the formation of side products.

    • Solution: Ensure the 2-aminothiophene starting material is thoroughly purified before proceeding to the cyclization step.

  • Side Reactions:

    • Issue: Intermolecular condensation or polymerization of the starting materials can compete with the desired intramolecular cyclization, especially at high concentrations.

    • Solution: Running the reaction at a higher dilution can sometimes favor the intramolecular pathway.

Problem 3: Low Yield in the Conversion of 6-Amino-thieno[3,2-b]pyridine to this compound

Q: The final step of converting the amino group to a hydroxyl group via diazotization is giving a poor yield. How can I optimize this transformation?

A: The conversion of an aromatic amine to a phenol via a diazonium salt can be tricky due to the instability of the diazonium intermediate. Here are some key factors to consider:

  • Temperature Control:

    • Issue: Diazonium salts are thermally unstable and can decompose readily at temperatures above 5-10 °C, leading to a variety of byproducts.

    • Solution: Maintain a strict temperature control between 0 and 5 °C during the entire diazotization process (the addition of sodium nitrite). Use an ice-salt bath for better temperature management.

  • Addition of Sodium Nitrite:

    • Issue: A rapid addition of the sodium nitrite solution can cause a localized increase in temperature and concentration, leading to decomposition of the diazonium salt and side reactions.

    • Solution: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine, ensuring the temperature does not rise above 5 °C.

  • Hydrolysis of the Diazonium Salt:

    • Issue: The hydrolysis step, where the diazonium group is replaced by a hydroxyl group, also requires careful temperature control. If the temperature is too low, the reaction will be slow. If it is too high, undesired side reactions can occur.

    • Solution: After the diazotization is complete, the reaction mixture is typically warmed gently to facilitate the hydrolysis. Monitor the reaction for the evolution of nitrogen gas, which indicates the formation of the phenol. The optimal temperature for hydrolysis may need to be determined empirically, but starting at room temperature and gradually warming is a good approach.

  • Purity of the Starting Amine:

    • Issue: Impurities in the 6-amino-thieno[3,2-b]pyridine can interfere with the diazotization reaction.

    • Solution: Ensure the starting amine is of high purity.

Data Presentation

The following tables summarize typical yields for key reactions in the synthesis of thienopyridine derivatives. Note that these are representative examples from related syntheses and the actual yields for this compound may vary.

Table 1: Representative Yields for Gewald Synthesis of 2-Aminothiophenes

Starting MaterialsBase/CatalystSolventTemperature (°C)Yield (%)
Aldehyde, Malononitrile, SulfurTriethylamineEthanolRoom Temp~75
Ketone, Ethyl Cyanoacetate, SulfurMorpholineEthanol5060-80
α-Halo Ketone, Cyanoacetamide, NaOEtEthanolReflux70-90

Table 2: Representative Yields for Cyclization to Thienopyridines

Starting MaterialReaction TypeCatalyst/ReagentSolventTemperature (°C)Yield (%)
2-Aminothiophene-3-carbonitrile derivativeFriedländerKOHDMF10050-70
2-Aminothiophene-3-carbaldehyde derivativeFriedländerp-TsOHTolueneReflux60-85
2-Amino-3-acylthiophene derivativeBase-catalyzedNaOEtEthanolReflux55-75

Experimental Protocols

The following are detailed, plausible experimental protocols for the key steps in the synthesis of this compound. These are composite procedures based on established methods for similar compounds.

Step 1: Synthesis of a 2-Aminothiophene-3-carbonitrile Precursor (Gewald Reaction)

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the starting aldehyde or ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Cool the mixture in an ice bath.

  • Add triethylamine (1.2 eq.) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • If the product precipitates, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 6-Amino-thieno[3,2-b]pyridine Derivative (Friedländer Annulation)

  • To a solution of the 2-aminothiophene-3-carbaldehyde (or a related precursor that can be converted to it in situ) (1.0 eq.) in a suitable solvent such as ethanol or DMF, add the active methylene compound (e.g., a ketone or ester with an α-methylene group) (1.1 eq.).

  • Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter it, wash with a suitable solvent, and dry.

  • If no solid forms, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 6-substituted-amino-thieno[3,2-b]pyridine derivative.

Step 3: Synthesis of this compound via Diazotization

  • Dissolve the 6-amino-thieno[3,2-b]pyridine derivative (1.0 eq.) in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water in a three-necked flask equipped with a stirrer and a thermometer.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq.) in water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained between 0 and 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • To hydrolyze the diazonium salt, slowly warm the reaction mixture to room temperature and then gently heat to 40-50 °C. The evolution of nitrogen gas should be observed.

  • After the gas evolution ceases, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Diazotization & Hydrolysis Start Aldehyde/Ketone + Malononitrile + Sulfur Gewald Gewald Reaction (Base Catalyst, Solvent) Start->Gewald Aminothiophene 2-Aminothiophene Precursor Gewald->Aminothiophene Cyclization Friedländer Annulation (Acid/Base Catalyst, Heat) Aminothiophene->Cyclization Thienopyridine 6-Amino-thieno[3,2-b]pyridine Derivative Cyclization->Thienopyridine Diazotization Diazotization (NaNO2, H+, 0-5°C) Thienopyridine->Diazotization Hydrolysis Hydrolysis (Heat) Diazotization->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Troubleshooting_Low_Yield cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_workup Workup Losses Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Conc.) Start->CheckConditions CheckWorkup Review Workup and Purification Procedure Start->CheckWorkup PurifyReagents Purify/Recrystallize Starting Materials CheckPurity->PurifyReagents Impure OptimizeParams Systematically Optimize (Catalyst, Solvent, Temp) CheckConditions->OptimizeParams Suboptimal ModifyProcedure Modify Extraction/ Purification Method CheckWorkup->ModifyProcedure Losses Detected PurifyReagents->Start Re-run Reaction OptimizeParams->Start Re-run Reaction ModifyProcedure->Start Re-run Reaction

Technical Support Center: Addressing Off-Target Effects of Thieno[3,2-b]pyridin-6-ol Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of "Thieno[3,2-b]pyridin-6-ol" based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound based inhibitors?

A1: The thieno[3,2-b]pyridine scaffold has been utilized to develop inhibitors for a variety of protein kinases. Notably, derivatives of this scaffold have shown potent inhibitory activity against kinases such as Haspin, Cyclin-Dependent Kinases (CDKs), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] These kinases are involved in critical cellular processes like cell cycle regulation, proliferation, and angiogenesis.

Q2: I'm observing a cellular phenotype that is not consistent with the known function of the primary target of my this compound based inhibitor. What could be the cause?

A2: This is a strong indication of potential off-target effects. Kinase inhibitors, including those based on the thieno[3,2-b]pyridine scaffold, can interact with multiple kinases due to the conserved nature of the ATP-binding pocket. The unexpected phenotype could be a result of the inhibitor binding to and modulating the activity of one or more unintended kinase targets. It is crucial to experimentally validate that the observed phenotype is a direct consequence of on-target inhibition.

Q3: How can I experimentally distinguish between on-target and off-target effects of my inhibitor?

A3: Several experimental approaches can help differentiate between on-target and off-target effects:

  • Use a structurally unrelated inhibitor: Treat your cells with a different inhibitor that targets the same primary kinase but has a distinct chemical structure. If you observe the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: Introduce a mutated, inhibitor-resistant version of the primary target into your cells. If the inhibitor-induced phenotype is reversed or diminished, it strongly supports an on-target mechanism.

  • Knockdown/Knockout of the target: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the phenotype of the inhibitor is mimicked by the knockdown/knockout, it suggests an on-target effect.

  • Kinome-wide profiling: Perform a kinome scan to identify the full spectrum of kinases your inhibitor interacts with at a given concentration. This can reveal potential off-target candidates responsible for the observed phenotype.

Q4: My inhibitor is showing high cytotoxicity at concentrations where I expect it to be specific for the primary target. What troubleshooting steps can I take?

A4: High cytotoxicity can be a result of potent off-target inhibition of a kinase essential for cell survival. Here are some steps to troubleshoot this issue:

  • Perform a dose-response curve: Determine the minimal concentration of your inhibitor that elicits the desired on-target effect. Using the lowest effective concentration can minimize off-target binding.

  • Consult kinome profiling data: If available, analyze the kinome scan data to identify any potent off-target kinases that are known to be critical for cell viability.

  • Test in different cell lines: The off-target effect might be cell-type specific. Using a different cell line where the off-target kinase is not essential for survival can help confirm this.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Unexpected Phenotype The inhibitor is hitting one or more off-target kinases, leading to the activation or inhibition of unintended signaling pathways.1. Validate On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor binds to the intended target in cells at the concentrations used. 2. Profile Off-Targets: Conduct a kinome-wide selectivity screen to identify potential off-target kinases. 3. Rescue Experiment: Express an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed. 4. Use a Structurally Different Inhibitor: Compare the phenotype with that induced by another inhibitor of the same target with a different chemical scaffold.
High Cytotoxicity The inhibitor may be potently inhibiting a kinase that is essential for cell survival in the specific cell line being used.1. Determine IC50 and GI50: Perform both a biochemical assay (IC50) and a cell-based growth inhibition assay (GI50) to assess the therapeutic window. 2. Lower the Concentration: Use the lowest concentration of the inhibitor that still shows a significant on-target effect. 3. Change Cell Line: Test the inhibitor in a panel of cell lines to see if the cytotoxicity is cell-type specific.
Discrepancy Between Biochemical and Cellular Potency The inhibitor may have poor cell permeability, be actively pumped out of the cell, or be rapidly metabolized.1. Assess Cell Permeability: Use cell-based assays that directly measure intracellular target engagement (e.g., CETSA). 2. Western Blot Analysis: Check for inhibition of the downstream signaling pathway of the target kinase in a dose-dependent manner. 3. Time-Course Experiment: Evaluate the duration of the inhibitory effect in cells to assess compound stability.

Quantitative Data

The following table summarizes the kinome selectivity profile for a representative thieno[3,2-b]pyridine-based inhibitor (BK40196) as determined by a KINOMEscan®. The data is presented as "Percent of Control" (POC), where a lower POC value indicates stronger binding.

Kinase Target Percent of Control (POC) at 1 µM
ULK3 1.0
PIKFYVE 12
Other screened kinases>20
Data adapted from a study on a specific thieno[3,2-b]pyridine derivative, BK40196.[2] Researchers should perform similar analyses for their specific inhibitors.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is a standard method to verify target engagement in a cellular context.

1. Cell Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with the this compound based inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Challenge:

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellet in PBS with protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

4. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities.

5. Data Analysis:

  • Plot the percentage of soluble target protein against the temperature for both the vehicle- and inhibitor-treated samples to generate melt curves. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.

Western Blot for Downstream Signaling

This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation status of a downstream substrate.

1. Cell Treatment:

  • Seed cells and allow them to attach overnight.

  • Treat cells with a dose-range of the this compound based inhibitor or vehicle control for a specific time.

  • If applicable, stimulate the signaling pathway with an appropriate agonist.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

3. Western Blot Analysis:

  • Normalize protein concentrations and perform SDS-PAGE and protein transfer.

  • Block the membrane with 5% BSA in TBST (if detecting phosphoproteins) or 5% non-fat milk.

  • Incubate the membrane with a primary antibody against the phosphorylated form of the downstream substrate.

  • After washing, incubate with an HRP-conjugated secondary antibody.

  • Detect the signal.

  • Strip the membrane and re-probe with an antibody against the total protein of the downstream substrate to normalize for protein loading.

4. Data Analysis:

  • Quantify the band intensities for both the phosphorylated and total protein.

  • Calculate the ratio of phosphorylated to total protein for each treatment condition. A dose-dependent decrease in this ratio indicates on-target inhibition of the signaling pathway.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_off_target Off-Target Investigation cluster_solution Solution problem Unexpected Phenotype or High Cytotoxicity Observed cetsa CETSA: Confirm Target Engagement problem->cetsa Step 1 western Western Blot: Assess Downstream Signaling cetsa->western Step 2 kinome Kinome Scan: Identify Off-Targets western->kinome If on-target effect doesn't explain phenotype solution Optimize Inhibitor Concentration or Modify Experimental Design western->solution If on-target effect is confirmed rescue Rescue Experiment: Confirm Off-Target Effect kinome->rescue If potential off-targets are identified rescue->solution Based on results

Caption: Troubleshooting workflow for unexpected inhibitor effects.

haspin_pathway Haspin Haspin Kinase H3T3 Histone H3 (Threonine 3) Haspin->H3T3 phosphorylates CPC Chromosomal Passenger Complex (CPC) H3T3->CPC recruits AuroraB Aurora B Kinase CPC->AuroraB localizes Mitosis Proper Chromosome Alignment & Segregation AuroraB->Mitosis ensures Inhibitor This compound based Inhibitor Inhibitor->Haspin inhibits

Caption: Simplified Haspin signaling pathway in mitosis.

cmet_pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet binds & activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT CellPro Cell Proliferation, Survival, Motility AKT->CellPro RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellPro Inhibitor This compound based Inhibitor Inhibitor->cMet inhibits

Caption: Overview of the c-Met signaling pathway.

vegfr2_pathway VEGF VEGF (Ligand) VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC ERK ERK PKC->ERK AKT AKT PI3K->AKT Angio Angiogenesis, Endothelial Cell Survival & Proliferation AKT->Angio ERK->Angio Inhibitor This compound based Inhibitor Inhibitor->VEGFR2 inhibits

Caption: Key downstream pathways of VEGFR2 signaling.

References

Strategies to reduce the toxicity of "Thieno[3,2-b]pyridin-6-ol" compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the toxicity of "Thieno[3,2-b]pyridin-6-ol" and its derivatives.

Troubleshooting Guides

Issue: High in vitro cytotoxicity observed in non-tumorigenic cell lines.

Possible Cause: The parent compound, this compound, may exhibit off-target effects or metabolic activation leading to toxic metabolites.

Solutions:

  • Structural Modification at the 6-position: The hydroxyl group at the 6-position is a potential site for metabolic modification (e.g., glucuronidation, sulfation) which can sometimes lead to reactive metabolites. Consider replacing or modifying this group.

    • Strategy: Synthesize analogs where the hydroxyl group is replaced with a methoxy group, a halogen, or an amino group to alter metabolic pathways and reduce the potential for toxic metabolite formation.

    • Experimental Protocol: See the "General Protocol for Suzuki-Miyaura Coupling to Modify the Thieno[3,2-b]pyridine Core" below.

  • Introduction of Substituents on the Pyridine or Thiophene Ring: The addition of specific functional groups can modulate the electronic properties and steric hindrance of the molecule, potentially reducing off-target binding.

    • Strategy: Introduce small alkyl groups, halogens, or cyano groups at various positions of the thienopyridine core. For instance, derivatives with a 4-chlorophenyl or 4-cyanophenyl group at the 3-position have been synthesized and evaluated for their biological activity.[1]

    • Experimental Protocol: Utilize cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl or heteroaryl substituents.

  • Bioisosteric Replacement: Replace parts of the molecule with other chemical groups that have similar physical or chemical properties to see if toxicity can be uncoupled from the desired activity.

    • Strategy: Replace the phenyl ring in derivatives with other aromatic systems like pyridine or thiophene to alter the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potentially reduce toxicity.[2]

Issue: Compound demonstrates poor selectivity between tumor and non-tumor cells.

Possible Cause: The pharmacophore may be interacting with targets present in both healthy and cancerous cells.

Solutions:

  • Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: Systematically synthesize a library of derivatives to identify which structural features contribute to cytotoxicity in non-tumor cells versus efficacy in tumor cells.

    • Strategy: Create a matrix of modifications. For example, if you have modifications at positions 2, 3, and 6, synthesize all possible combinations to build a comprehensive SAR/STR model.

    • Data Presentation: Summarize the IC50 values for both tumor and non-tumor cell lines in a table to easily compare the selectivity index (SI = IC50 in non-tumor cells / IC50 in tumor cells).

  • Target-Based Screening: If the intended molecular target is known (e.g., a specific kinase), perform target-based assays to ensure that modifications are improving selectivity for the target enzyme over other kinases or off-targets. Thieno[3,2-b]pyridine scaffolds are known to be attractive for developing selective kinase inhibitors.[3]

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities and potential toxicities of thienopyridine derivatives?

A1: Thienopyridine derivatives, including Thieno[3,2-b]pyridines and Thieno[2,3-b]pyridines, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antiplatelet properties.[4][5] Their anticancer effects have been attributed to the inhibition of various targets such as non-receptor tyrosine kinases (e.g., c-Src), eukaryotic elongation factor-2 kinase (eEF2K), and tubulin polymerization.[4] While some derivatives show promising antitumor activity with low toxicity to non-tumorigenic cells[1][6], others can exhibit significant cytotoxicity. For example, some thieno[2,3-b]pyridine derivatives have shown IC50 values below 50 µM against certain cancer cell lines.[4][5] The toxicity can be influenced by the nature and position of substituents on the thienopyridine core.

Q2: How can I assess the cytotoxicity of my this compound derivatives?

A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa, or a non-tumorigenic line like MCF-12A) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of your this compound derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Q3: What are some general strategies to reduce the toxicity of a lead compound?

A3: General medicinal chemistry strategies to reduce toxicity include:

  • Increasing Selectivity: Modify the compound to increase its affinity for the intended target relative to off-targets.

  • Modulating Physicochemical Properties: Optimize properties like lipophilicity (logP), solubility, and polar surface area to improve the ADME profile and reduce the likelihood of non-specific toxicity.

  • Blocking Metabolic Activation: Identify and block metabolic "hot spots" on the molecule that may be converted to reactive or toxic metabolites.

  • Reducing Protein Binding: High plasma protein binding can sometimes be associated with toxicity. Modifications can be made to reduce this.

Quantitative Data Summary

Table 1: Cytotoxicity of Various Thieno[2,3-b]pyridine Derivatives

CompoundModificationCell Line 1 (IC50, µM)Cell Line 2 (IC50, µM)Reference
3 R = Phenyl4248[4]
4 R = 4-Chlorophenyl3845[4]
5 R = 4-Nitrophenyl4043[4]
6 R = Pyridin-4-yl9685[4]

Note: The above data is for Thieno[2,3-b]pyridine derivatives and is provided as an illustrative example of how substitutions can influence cytotoxicity.

Table 2: Growth Inhibitory Activity (GI50) of Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series

CompoundCell LineGI50 (µM)Reference
3c NCI-H460 (Lung)1.4[6]
3c MCF-7 (Breast)1.30-1.63[6]
3c A375-C5 (Melanoma)1.30-1.63[6]
3c HepG2 (Liver)1.30-1.63[6]

Note: Compound 3c, with a specific substitution pattern, showed potent activity and was noted to have no toxicity to PLP1 cells at these concentrations.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Modify the Thieno[3,2-b]pyridine Core

This protocol is adapted from methodologies used for the synthesis of related compounds.[1]

  • Reactants:

    • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent)

    • Appropriate potassium aryl/heteroaryltrifluoroborate (1.2 equivalents)

    • Palladium(II) acetate (0.05 equivalents)

    • SPhos (0.1 equivalents)

    • Potassium carbonate (3 equivalents)

    • Toluene/Water (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add the bromo-thienopyridine, the potassium trifluoroborate salt, palladium(II) acetate, SPhos, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture at 80-100°C for 3-4 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Toxicity & Efficacy Screening cluster_analysis Analysis & Iteration start Start with This compound Core synthesis Structural Modification (e.g., Suzuki Coupling) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization invitro_tumor In vitro Assay (Tumor Cell Lines) characterization->invitro_tumor invitro_nontumor In vitro Assay (Non-Tumor Cell Lines) characterization->invitro_nontumor ic50_tumor Determine IC50 (Efficacy) invitro_tumor->ic50_tumor ic50_nontumor Determine IC50 (Toxicity) invitro_nontumor->ic50_nontumor selectivity Calculate Selectivity Index ic50_tumor->selectivity ic50_nontumor->selectivity sar_str SAR/STR Analysis selectivity->sar_str lead_optimization Lead Optimization sar_str->lead_optimization lead_optimization->synthesis Iterate

Caption: A generalized workflow for the synthesis, screening, and optimization of this compound derivatives to reduce toxicity.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) PLC Phospholipase C (PLC) RTK->PLC PI3K PI3K RTK->PI3K Thieno Thieno[3,2-b]pyridine Derivative Thieno->RTK Inhibition Thieno->PLC Inhibition Proliferation Cell Proliferation & Survival PLC->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: A hypothetical signaling pathway illustrating potential targets of Thieno[3,2-b]pyridine derivatives in cancer cells.

References

Technical Support Center: Overcoming Drug Resistance with Novel "Thieno[3,2-b]pyridin-6-ol" Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing novel "Thieno[3,2-b]pyridin-6-ol" analogs to overcome drug resistance in their experiments. The information is presented in a user-friendly question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound analogs in overcoming drug resistance?

While research is ongoing, the primary hypothesis is that these analogs may act as inhibitors of efflux pumps, which are transmembrane proteins that actively transport chemotherapeutic drugs out of cancer cells, thus reducing their intracellular concentration and efficacy. One of the most well-studied efflux pumps is P-glycoprotein (P-gp). By inhibiting these pumps, this compound analogs can restore the sensitivity of resistant cells to conventional anticancer drugs. Additionally, some thienopyridine derivatives have been shown to modulate signaling pathways involved in cell survival and proliferation, which could contribute to their ability to overcome resistance.

Q2: Which types of cancer cells are most likely to be susceptible to treatment with this compound analogs in combination with chemotherapy?

Thienopyridine derivatives have shown promise in various cancer cell lines, including those known for multidrug resistance (MDR). Analogs of the related thieno[2,3-b]pyridine scaffold have demonstrated efficacy in prostate cancer models that are resistant to standard therapies like enzalutamide.[1][2][3] Therefore, it is reasonable to hypothesize that this compound analogs will be most effective in cancers where overexpression of efflux pumps is a known resistance mechanism. This includes but is not limited to, breast, ovarian, lung, and colon cancers, as well as certain types of leukemia.[4]

Q3: How do I determine the optimal concentration of a this compound analog to use in my synergy experiments?

The optimal concentration should be determined empirically for each cell line and in combination with each specific chemotherapeutic agent. A good starting point is to first determine the half-maximal inhibitory concentration (IC50) of the this compound analog alone. For synergy studies, concentrations below the IC50 value are typically used to minimize the analog's intrinsic cytotoxicity and to better observe its potentiating effect on the other drug. A checkerboard assay is the recommended method for systematically evaluating a range of concentrations of both the analog and the chemotherapeutic drug to identify synergistic combinations.[5][6][7]

Q4: Can I expect to see a direct cytotoxic effect from the this compound analogs alone?

Some thienopyridine derivatives do exhibit intrinsic anticancer activity.[8] However, their primary role in overcoming drug resistance is often as a chemosensitizer. Therefore, you may observe some level of cytotoxicity at higher concentrations, but the goal in combination therapy is to use a concentration that has minimal toxicity on its own but significantly enhances the efficacy of the partner drug.

Troubleshooting Guides

Guide 1: Inconsistent or Non-reproducible Results in Cell Viability Assays
Issue Possible Cause Troubleshooting Steps
High variability between replicate wells. - Uneven cell seeding.- Edge effects in the microplate.- Compound precipitation.- Ensure a homogenous single-cell suspension before seeding.- Pipette carefully and consistently.- Fill the outer wells of the plate with sterile PBS or media to minimize evaporation from the experimental wells.[5]- Visually inspect the compound solution for any signs of precipitation before and after dilution in media.
Unexpectedly low cell viability in control wells (analog only). - Intrinsic toxicity of the analog at the tested concentration.- Solvent (e.g., DMSO) toxicity.- Perform a dose-response curve to determine the IC50 of the analog alone.- Ensure the final concentration of the solvent is consistent across all wells and is below the tolerance level of your cell line (typically <0.5% for DMSO).
No synergistic effect observed with the chemotherapeutic agent. - Incorrect concentration range for one or both compounds.- The chosen cell line does not rely on the resistance mechanism targeted by the analog.- The combination is additive or antagonistic rather than synergistic.- Perform a checkerboard assay with a broad range of concentrations for both agents.[5][6][7]- Confirm that your resistant cell line overexpresses the target efflux pump (e.g., P-gp) via Western blot or qPCR.- Calculate the Combination Index (CI) to quantitatively assess the nature of the drug interaction.
Colorimetric assay (e.g., MTT, XTT) results are inconsistent. - Interference of the thienopyridine compound with the assay chemistry.- Changes in cellular metabolism not reflective of cell death.- Run a cell-free control with your compound and the assay reagents to check for direct chemical reactions.- Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or a dye exclusion assay).[9][10]
Guide 2: Issues with Efflux Pump Inhibition Assays
Issue Possible Cause Troubleshooting Steps
No increase in the accumulation of the fluorescent substrate (e.g., Rhodamine 123, Calcein-AM). - The this compound analog is not an inhibitor of the specific efflux pump being studied.- The concentration of the analog is too low.- The cells do not have significant efflux pump activity.- Test the analog against a panel of cell lines with known overexpression of different efflux pumps (e.g., P-gp, MRP1, BCRP).- Perform a dose-response experiment to determine the IC50 for efflux pump inhibition.- Use a positive control inhibitor (e.g., Verapamil for P-gp) to confirm the assay is working correctly.- Confirm efflux pump expression in your cell model.
High background fluorescence. - Autofluorescence of the this compound analog.- Non-specific binding of the fluorescent substrate.- Measure the fluorescence of the analog alone at the working concentration to determine its contribution to the signal.- Optimize the washing steps to remove excess unbound fluorescent substrate.
Efflux inhibitor appears to be unstable in the assay medium. - Precipitation of the inhibitor in aqueous buffer.[11]- Degradation of the inhibitor over the course of the experiment.[11]- Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock.- Visually inspect for precipitation. If observed, consider using a co-solvent (if tolerated by the cells) or reducing the final concentration.[11]- Perform a stability test of the inhibitor in your assay medium over the time course of your experiment using HPLC.[11]

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data that could be generated during the evaluation of a novel this compound analog, hereafter referred to as TP-X .

Table 1: In Vitro Cytotoxicity of TP-X and Doxorubicin in Sensitive and Resistant Cell Lines

Cell LineCompoundIC50 (µM) ± SDResistance Factor
MCF-7 (Sensitive)Doxorubicin0.5 ± 0.1-
TP-X > 50-
MCF-7/ADR (Resistant)Doxorubicin15.0 ± 2.530
TP-X > 50-

Table 2: Synergistic Effect of TP-X on Doxorubicin Cytotoxicity in Resistant Cells (MCF-7/ADR)

Doxorubicin (µM)TP-X (µM)Cell Viability (%) ± SDCombination Index (CI)*
1.0085 ± 5-
1.01.055 ± 40.8 (Additive)
1.05.025 ± 30.4 (Synergistic)
5.0060 ± 6-
5.01.030 ± 50.5 (Synergistic)
5.05.010 ± 20.2 (Strongly Synergistic)

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analog and the chemotherapeutic agent in culture medium. Replace the old medium with the medium containing the compounds. Include wells with untreated cells and solvent controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Checkerboard Synergy Assay
  • Plate Setup: Prepare a 96-well plate with serial dilutions of the this compound analog along the x-axis and the chemotherapeutic agent along the y-axis. Include rows and columns with each drug alone as controls.[5][6][7]

  • Cell Seeding: Add the cell suspension to each well.

  • Incubation and Viability Assessment: Follow steps 3-7 of the IC50 determination protocol.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine synergy, additivity, or antagonism.[7]

Protocol 3: Efflux Pump Inhibition Assay (Rhodamine 123 Accumulation)
  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with calcium and magnesium).

  • Inhibitor Pre-incubation: Incubate the cells with various concentrations of the this compound analog or a positive control inhibitor for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent efflux pump substrate (e.g., Rhodamine 123) to all samples and incubate for another 30-60 minutes.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in the presence of the analog indicates efflux pump inhibition.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Mechanism of Action for Overcoming Drug Resistance

G cluster_cell Resistant Cancer Cell Chemo Chemotherapeutic Drug EffluxPump Efflux Pump (e.g., P-gp) Chemo->EffluxPump Enters cell Target Intracellular Target Chemo->Target Binds to target TP_analog This compound Analog TP_analog->EffluxPump Inhibition EffluxPump->Chemo Efflux Apoptosis Apoptosis Target->Apoptosis Induces

Caption: Proposed mechanism of this compound analogs in resistant cells.

Diagram 2: Experimental Workflow for Synergy Evaluation

G start Start ic50 Determine IC50 of Individual Compounds start->ic50 checkerboard Checkerboard Assay (Combination Treatment) ic50->checkerboard viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) checkerboard->viability analysis Calculate Combination Index (CI) & Determine Synergy viability->analysis mechanism Mechanism of Action Studies (e.g., Efflux Pump Assay) analysis->mechanism If Synergistic end End analysis->end If Not Synergistic mechanism->end

Caption: Workflow for evaluating the synergistic effects of drug combinations.

Diagram 3: Simplified Signaling Pathway in Drug-Resistant Cancer

G cluster_pathway Pro-Survival Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation TP_analog Thienopyridine Analog TP_analog->Akt Potential Inhibition

Caption: Potential modulation of the PI3K/Akt survival pathway by thienopyridines.

References

Technical Support Center: Enhancing the Bioavailability of Thienopyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of thienopyridine-based drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the bioavailability of thienopyridine-based drugs?

A1: The primary challenges stem from their nature as prodrugs and their physicochemical properties.[1][2][3] Many thienopyridines, such as clopidogrel, require hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, to be converted into their active metabolites.[1][2] Key challenges include:

  • Metabolic Variability: Genetic polymorphisms in CYP enzymes, particularly CYP2C19 for clopidogrel, lead to significant inter-individual differences in metabolic activation and, consequently, bioavailability and therapeutic response.[4][5][6]

  • Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP enzymes can alter the formation of the active metabolite, affecting efficacy.[3][7] For instance, some proton pump inhibitors may reduce the antiplatelet effect of clopidogrel.[7]

  • Poor Aqueous Solubility: Many thienopyridine derivatives exhibit low water solubility, which can limit their dissolution and absorption.[8][9]

  • First-Pass Metabolism: A significant portion of the absorbed drug may be inactivated by competing metabolic pathways in the liver before it can be converted to its active form.[1][10]

Q2: What are the common formulation strategies to enhance the bioavailability of thienopyridines?

A2: Several formulation strategies are employed to overcome the challenges of poor solubility and metabolic variability. These include:

  • Nanotechnology-Based Formulations: Encapsulating thienopyridines in nanocarriers like polymeric nanoparticles, solid lipid nanoparticles, and liposomes can improve solubility, protect the drug from degradation, and potentially offer controlled release.[8][11]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of poorly water-soluble drugs by forming a fine emulsion in the gastrointestinal tract.[12][13]

  • Prodrug Modification: Designing novel prodrugs with different metabolic pathways can bypass the rate-limiting steps and genetic variabilities associated with existing drugs.[14][15] For example, prasugrel's metabolic pathway is less dependent on CYP2C19 compared to clopidogrel.[1][16][17]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance its dissolution rate and bioavailability.[18]

Q3: How do newer generation thienopyridines like prasugrel differ from clopidogrel in terms of bioavailability?

A3: Prasugrel generally exhibits a more rapid, potent, and consistent antiplatelet effect compared to clopidogrel due to differences in its metabolic activation.[1][16][17] Prasugrel is more efficiently hydrolyzed by esterases in the intestine to an intermediate metabolite, which is then oxidized by CYP enzymes to the active metabolite.[10] This pathway is less influenced by CYP2C19 genetic polymorphisms that significantly affect clopidogrel's activation.[4][6] Consequently, prasugrel has a better bioavailability profile and a lower degree of inter-individual response variability.[5][19]

Troubleshooting Guides

In Vitro Dissolution Testing

Issue 1: Inconsistent or lower-than-expected dissolution results.

  • Possible Cause: Improper degassing of the dissolution medium.

    • Troubleshooting Step: Ensure the dissolution medium is adequately degassed. The presence of dissolved gases can form bubbles on the tablet surface, reducing the surface area available for dissolution.[20]

  • Possible Cause: Incorrect preparation of the dissolution medium.

    • Troubleshooting Step: Verify the pH and composition of the buffer. Even minor deviations can significantly impact the solubility of the drug.[21] Consider potential contamination of the buffer from previous experiments or microbial growth.[20]

  • Possible Cause: Drug degradation in the dissolution medium.

    • Troubleshooting Step: Assess the chemical stability of the thienopyridine derivative in the chosen medium. Degradation can lead to lower measured concentrations. If degradation is observed, consider adjusting the pH or using a different medium.[20]

  • Possible Cause: Issues with the dissolution apparatus.

    • Troubleshooting Step: Calibrate the apparatus regularly. Ensure proper paddle/basket height and rotation speed. Inspect for any physical damage to the equipment.[22]

Issue 2: Out-of-specification results during method transfer to another lab.

  • Possible Cause: Differences in laboratory equipment or environmental conditions.

    • Troubleshooting Step: Conduct a thorough comparison of the equipment used in both labs, including the make and model of the dissolution baths and analytical instruments.[23] Environmental factors like vibrations can also influence results.[22]

  • Possible Cause: Variations in analyst technique.

    • Troubleshooting Step: Ensure that the standard operating procedure (SOP) is detailed and followed precisely by analysts in both labs. Observe the analysts' techniques for any subtle differences in sample handling or preparation.[23]

  • Possible Cause: Incompatible filters used for sample analysis.

    • Troubleshooting Step: Verify that the filter material does not adsorb the drug, leading to artificially low concentrations. The filter used should be validated for the specific drug and dissolution medium.[23]

Cell-Based Permeability Assays (e.g., Caco-2)

Issue 3: High variability in apparent permeability (Papp) values.

  • Possible Cause: Inconsistent cell monolayer integrity.

    • Troubleshooting Step: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity. Discard any monolayers that do not meet the established TEER criteria.

  • Possible Cause: Efflux transporter activity.

    • Troubleshooting Step: Thienopyridines can be substrates for efflux transporters like P-glycoprotein (P-gp). Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high, consider co-incubating with a known P-gp inhibitor to confirm the involvement of efflux.

Quantitative Data Summary

Table 1: Comparative Pharmacokinetics of Clopidogrel and Prasugrel Active Metabolites

ParameterClopidogrelPrasugrelReference
Time to Peak Plasma Concentration (Tmax)~1-2 hours~0.5 hours[16][24]
Inhibition of Platelet Aggregation (IPA) at 4 hours (Loading Dose)~12.4% (in CYP2C19 PMs)~28.2% (in CYP2C19 PMs)[4]
Influence of CYP2C19 PolymorphismHighLow[4][6]

Data are representative and may vary based on the specific study population and dosing regimen. PMs: Poor Metabolizers.

Table 2: Effect of Formulation Strategy on the Solubility of a Model Thienopyridine

FormulationSolubility (µg/mL)Fold IncreaseReference
Unformulated Drug1.2-[9]
Nanoparticle Formulation~1300 (as a pyrrolo[2,3-b]pyridine analog)~1083[9]

This table presents data on a thieno[2,3-b]pyridine derivative and a structurally related compound to illustrate the potential impact of formulation on solubility.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for a Novel Thienopyridine Formulation
  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.05 M phosphate buffer, pH 6.8.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.

  • Procedure:

    • Place one tablet/capsule in each of the six dissolution vessels.

    • Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm PVDF syringe filter.

    • Analyze the samples for drug concentration using a validated HPLC method.

  • Acceptance Criteria: Not less than 80% (Q) of the labeled amount of the drug is dissolved in 45 minutes.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the cell monolayers. Only use inserts with TEER values above the established threshold (e.g., >250 Ω·cm²).

  • Transport Study:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the thienopyridine drug solution (e.g., 10 µM) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side for apical-to-basolateral transport.

    • For basolateral-to-apical transport, add the drug solution to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37 °C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the samples for drug concentration using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor compartment.

Visualizations

Bioavailability_Challenges cluster_challenges Bioavailability Hurdles Drug Thienopyridine Prodrug GI_Tract Gastrointestinal Tract Drug->GI_Tract Oral Administration Liver Liver (First-Pass Metabolism) GI_Tract->Liver Absorption Active_Metabolite Active Metabolite Liver->Active_Metabolite CYP450 Activation Inactive_Metabolite Inactive Metabolite Liver->Inactive_Metabolite Competing Pathways Systemic_Circulation Systemic Circulation Excretion Excretion Systemic_Circulation->Excretion Active_Metabolite->Systemic_Circulation Inactive_Metabolite->Excretion Poor_Solubility Poor Solubility (in GI Tract) Metabolic_Variability Metabolic Variability (in Liver) Drug_Interactions Drug-Drug Interactions (affecting Liver)

Caption: Factors influencing the bioavailability of thienopyridine prodrugs.

Formulation_Strategies_Workflow Start Poorly Soluble Thienopyridine API Strategy_Selection Select Formulation Strategy Start->Strategy_Selection Nano Nanotechnology (e.g., Nanoparticles) Strategy_Selection->Nano Size Reduction SEDDS Lipid-Based (e.g., SEDDS) Strategy_Selection->SEDDS Solubilization ASD Solid Dispersion (e.g., Amorphous) Strategy_Selection->ASD Amorphization Formulation Formulation & Characterization Nano->Formulation SEDDS->Formulation ASD->Formulation Dissolution In Vitro Dissolution Testing Formulation->Dissolution Permeability In Vitro Permeability Assay Dissolution->Permeability InVivo In Vivo Pharmacokinetic Study Permeability->InVivo End Optimized Bioavailability InVivo->End

Caption: Experimental workflow for enhancing thienopyridine bioavailability.

References

Validation & Comparative

Thieno[3,2-b]pyridine Derivatives Emerge as Promising Anticancer Agents, Challenging Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are increasingly turning their attention to a class of heterocyclic compounds known as Thieno[3,2-b]pyridine derivatives. Emerging studies highlight their potential as potent anticancer agents, with some demonstrating comparable or superior efficacy to well-established chemotherapy drugs in preclinical studies. This guide provides a comprehensive comparison of Thieno[3,2-b]pyridine derivatives with known anticancer drugs, supported by experimental data, to inform ongoing research and development in oncology.

The Thieno[3,2-b]pyridine scaffold has been the basis for the development of inhibitors targeting key signaling pathways involved in cancer progression.[1] Notably, derivatives of this class have shown potent inhibitory activity against receptor tyrosine kinases like vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met, both of which are crucial for tumor angiogenesis and metastasis.[2][3][4]

Comparative Anticancer Activity

In vitro studies have demonstrated the significant cytotoxic effects of Thieno[3,2-b]pyridine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these evaluations. Below are tables summarizing the IC50 values of various Thieno[3,2-b]pyridine derivatives compared to standard anticancer drugs.

Table 1: Comparative in vitro activity of Thieno[3,2-b]pyridine-2-carboxylate derivatives and Doxorubicin against Triple-Negative Breast Cancer (TNBC) cell lines.

CompoundCell LineIC50 (µM)Reference DrugCell LineIC50 (µM)
Compound 2eMDA-MB-23113DoxorubicinMDA-MB-231Not specified in direct comparison
Compound 2fMDA-MB-231>50DoxorubicinMDA-MB-231Not specified in direct comparison
Compound 2hMDA-MB-23118DoxorubicinMDA-MB-231Not specified in direct comparison
Compound 2eMDA-MB-46815DoxorubicinMDA-MB-468Not specified in direct comparison
Compound 2fMDA-MB-468>50DoxorubicinMDA-MB-468Not specified in direct comparison
Compound 2hMDA-MB-46820DoxorubicinMDA-MB-468Not specified in direct comparison

Data synthesized from a study on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[2]

Table 2: Comparative in vitro activity of Thieno[2,3-c]pyridine derivatives and Cisplatin against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference DrugCell LineIC50 (µM)
Compound 6iHSC3 (Head & Neck)10.8CisplatinHSC3 (Head & Neck)Not specified in direct comparison
Compound 6iT47D (Breast)11.7CisplatinT47D (Breast)Not specified in direct comparison
Compound 6iRKO (Colorectal)12.4CisplatinRKO (Colorectal)Not specified in direct comparison
Compound 6iMCF7 (Breast)16.4CisplatinMCF7 (Breast)Not specified in direct comparison
Compound 6aHSC3 (Head & Neck)14.5CisplatinHSC3 (Head & Neck)Not specified in direct comparison
Compound 6aRKO (Colorectal)24.4CisplatinRKO (Colorectal)Not specified in direct comparison

Note: This data is for the isomeric Thieno[2,3-c]pyridine scaffold but provides valuable insight into the potential of the broader thienopyridine class. Data from a study on Thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors.[5][6]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of Thieno[3,2-b]pyridine derivatives is often attributed to their ability to inhibit critical signaling pathways that drive tumor growth and survival. One of the primary mechanisms involves the inhibition of receptor tyrosine kinases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC cMet c-Met PI3K PI3K cMet->PI3K RAS Ras cMet->RAS VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMet PLC->PI3K AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Thieno_derivative Thieno[3,2-b]pyridin-6-ol Derivative Thieno_derivative->VEGFR2 Thieno_derivative->cMet

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways by Thieno[3,2-b]pyridine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Thieno[3,2-b]pyridine derivatives.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plates (e.g., 5x10^3 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat cells with various concentrations of Thieno[3,2-b]pyridine derivatives and control drugs B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well D->E F 6. Incubate for 4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H I 9. Calculate IC50 values H->I

References

A Comparative Analysis of Thieno[3,2-b]pyridin-6-ol and Thieno[2,3-b]pyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and biological activities of two promising heterocyclic scaffolds.

This guide provides a comprehensive comparative study of the isomers "Thieno[3,2-b]pyridin-6-ol" and "Thieno[2,3-b]pyridine," offering valuable insights for researchers, scientists, and professionals involved in drug discovery and development. By presenting a side-by-side analysis of their synthesis, properties, and biological functions, supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in the selection and optimization of these scaffolds for therapeutic applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these isomers is crucial for their development as drug candidates. The following table summarizes key properties for both "this compound" and the parent "Thieno[2,3-b]pyridine."

PropertyThis compoundThieno[2,3-b]pyridine
Molecular Formula C₇H₅NOS[1]C₇H₅NS[2]
Molecular Weight 151.19 g/mol [1]135.19 g/mol [2]
Boiling Point Not availableNot available
pKa Not availableNot available
LogP Not available3.02
Appearance SolidNot available

Note: Specific experimental data for the boiling point and pKa of this compound are limited in publicly available literature. The LogP value for Thieno[2,3-b]pyridine is a predicted value.

Synthesis and Experimental Protocols

The synthetic routes to these isomers are distinct, reflecting their structural differences. Below are representative synthesis protocols for both compounds and their derivatives.

Synthesis of this compound

One established method for the synthesis of this compound involves the cyclization of a 6-aminothieno[3,2-b]pyridine precursor.[1]

Experimental Protocol: Cyclization of 6-aminothieno[3,2-b]pyridine

  • Diazotization: Dissolve the 6-aminothieno[3,2-b]pyridine precursor in dilute sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis: Gently heat the reaction mixture to induce hydrolysis of the diazonium salt to the corresponding hydroxyl group.

  • Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Synthesis of Thieno[2,3-b]pyridine Derivatives

Derivatives of Thieno[2,3-b]pyridine are often synthesized through multi-component reactions. A general procedure is outlined below.

Experimental Protocol: Synthesis of 3-amino-2-carboxamido-thieno[2,3-b]pyridine derivatives

  • Reaction Setup: In a round-bottom flask, combine a substituted cyclohexanone, ethyl formate, and sodium metal in absolute ethanol and diethyl ether. Stir the mixture at room temperature for 24 hours.

  • Formation of Carbonitrile: To the resulting enolate salt, add cyanothioacetamide and a piperidinium acetate solution in water. Reflux the mixture for 24 hours, followed by the addition of glacial acetic acid and another 24 hours of reflux.

  • Coupling Reaction: Combine the obtained carbonitrile with a 2-chloro-N-arylacetamide derivative and sodium carbonate in absolute ethanol. Reflux the mixture for 24-48 hours.

  • Work-up: After cooling, the reaction mixture is typically poured into water, and the precipitated product is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired thieno[2,3-b]pyridine derivative.

Experimental Workflow for Thieno[2,3-b]pyridine Derivative Synthesis

G cluster_0 Step 1: Enolate Salt Formation cluster_1 Step 2: Carbonitrile Formation cluster_2 Step 3: Coupling and Final Product start Substituted Cyclohexanone + Ethyl Formate + Na enolate Enolate Salt start->enolate EtOH, Et2O, RT, 24h cyanothioacetamide Cyanothioacetamide carbonitrile Thieno[2,3-b]pyridine Carbonitrile cyanothioacetamide->carbonitrile Piperidinium Acetate, H2O, Reflux, 24h; then AcOH, Reflux, 24h chloroacetamide 2-Chloro-N-arylacetamide product Final Thieno[2,3-b]pyridine Derivative chloroacetamide->product Na2CO3, EtOH, Reflux, 24-48h

Caption: General workflow for the synthesis of Thieno[2,3-b]pyridine derivatives.

Biological Activity and Therapeutic Potential

Both thienopyridine isomers serve as scaffolds for compounds with significant biological activities, particularly in the realm of oncology.

This compound: Kinase Inhibition

Derivatives of "this compound" have been identified as potent inhibitors of several protein kinases that are crucial in cancer signaling pathways, such as c-Met and VEGFR2.[1] Inhibition of these kinases can disrupt tumor cell proliferation and angiogenesis.

c-Met and VEGFR2 Signaling Pathways

The c-Met and VEGFR2 signaling pathways are critical for cell growth, proliferation, and the formation of new blood vessels that supply tumors.

G cluster_0 c-Met Pathway cluster_1 VEGFR2 Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Thieno32b This compound Derivatives Thieno32b->cMet Inhibits Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCg PLCγ Pathway VEGFR2->PLCg Thieno32b_2 This compound Derivatives Thieno32b_2->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Inhibition of c-Met and VEGFR2 signaling pathways by this compound derivatives.

Experimental Protocol: c-Met Kinase Inhibition Assay (LANCE® Ultra TR-FRET)

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP stock solution, and 1X Detection Buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivative) at 4X the final concentration.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the 4X inhibitor dilutions.

  • Enzyme Addition: Add 5 µL of 4X recombinant c-Met enzyme solution to all wells except the "no enzyme" control.

  • Reaction Initiation: Add 10 µL of a 2X ATP/substrate mixture to all wells to start the kinase reaction. Incubate at room temperature.

  • Detection: Add 10 µL of a Stop/Detection mix containing a europium-labeled antibody and EDTA to stop the reaction. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader (Excitation: 320/340 nm, Emission: 665 nm and 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ value of the inhibitor.

Thieno[2,3-b]pyridine: TDP1 Inhibition and Anticancer Activity

Derivatives of "Thieno[2,3-b]pyridine" have shown significant anticancer activity, in part, by inhibiting tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair.[3] Inhibiting TDP1 can enhance the efficacy of certain chemotherapeutic agents that target DNA topoisomerase I.

TDP1 DNA Repair Pathway

TDP1 plays a crucial role in repairing DNA damage caused by the trapping of topoisomerase I (Top1) on the DNA strand.

G Top1cc Topoisomerase I-DNA Covalent Complex (Top1cc) TDP1 TDP1 Top1cc->TDP1 recruits Repair DNA Repair TDP1->Repair hydrolyzes phosphotyrosyl bond Apoptosis Cell Death (Apoptosis) TDP1->Apoptosis prevents Thieno23b Thieno[2,3-b]pyridine Derivatives Thieno23b->TDP1 Inhibits Thieno23b->Apoptosis promotes

Caption: Inhibition of the TDP1 DNA repair pathway by Thieno[2,3-b]pyridine derivatives.

Experimental Protocol: TDP1 Inhibition Assay (Real-Time Fluorescent Oligonucleotide Biosensor)

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing TDP1 buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 7 mM β-mercaptoethanol).

  • Inhibitor and Enzyme: Add purified TDP1 enzyme and the test compound (Thieno[2,3-b]pyridine derivative) at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding a fluorophore-quencher coupled DNA biosensor.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader. Cleavage of the biosensor by TDP1 separates the fluorophore and quencher, leading to an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase and determine the IC₅₀ value of the inhibitor.

Comparative Biological Activity Data

The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values for representative derivatives from both classes of compounds against various cancer cell lines and enzymes.

Table 2: Anticancer and Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives

Compound/DerivativeTarget/Cell LineIC₅₀ / GI₅₀ (µM)Reference
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivativeMDA-MB-231 (Breast Cancer)< 10[4]
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivativeMDA-MB-468 (Breast Cancer)< 10[4]
Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridinesVEGFR-2Potent Inhibition[5]
Substituted 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureasc-MetPotent Inhibition[5]

Table 3: Anticancer and TDP1 Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives

Compound/DerivativeTarget/Cell LineIC₅₀ (µM)Reference
Thieno[2,3-b]pyridine derivative 6jTDP116.95 ± 3.40[3]
Thieno[2,3-b]pyridine derivative 7dTDP121.92 ± 3.32[3]
Thieno[2,3-c]pyridine derivative 6iHSC3 (Head & Neck Cancer)10.8[6]
Thieno[2,3-c]pyridine derivative 6iT47D (Breast Cancer)11.7[6]
Thieno[2,3-c]pyridine derivative 6iRKO (Colorectal Cancer)12.4[6]
Thieno[2,3-c]pyridine derivative 6aHSC3 (Head & Neck Cancer)14.5[6]

Conclusion

"this compound" and "Thieno[2,3-b]pyridine" represent two versatile and promising scaffolds in medicinal chemistry. While derivatives of This compound have demonstrated significant potential as kinase inhibitors , targeting key pathways in cancer progression like c-Met and VEGFR2, derivatives of Thieno[2,3-b]pyridine have shown potent anticancer activity , notably through the inhibition of the DNA repair enzyme TDP1 .

The choice between these two isomeric scaffolds will depend on the specific therapeutic strategy and target of interest. This guide provides the foundational information, including synthesis protocols and biological assay methodologies, to aid researchers in their exploration and development of novel therapeutics based on these important heterocyclic systems. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative advantages of each scaffold for specific applications.

References

A Comparative Analysis of Thieno[3,2-b]pyridin-6-ol Derivatives and Staurosporine as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and selectivity of thieno[3,2-b]pyridin-6-ol-based kinase inhibitors and the well-known broad-spectrum inhibitor, staurosporine. The information presented herein is collated from various scientific publications and databases to facilitate an objective assessment for research and drug development purposes.

Introduction

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. Kinase inhibitors are designed to block the activity of these enzymes. This guide focuses on two distinct classes of kinase inhibitors: the highly selective this compound derivatives and the potent, non-selective inhibitor, staurosporine.

Staurosporine , an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a prototypical ATP-competitive kinase inhibitor known for its high potency and broad-spectrum activity against a vast number of kinases.[1][2] Its non-selective nature makes it a valuable tool in preclinical research for inducing apoptosis and studying general kinase inhibition, but it limits its therapeutic potential due to off-target effects.[2][3]

In contrast, the thieno[3,2-b]pyridine scaffold has emerged as a promising platform for developing highly selective kinase inhibitors.[4][5][6] Derivatives of this scaffold have been shown to target specific kinases with high potency, offering the potential for more targeted therapies with fewer side effects.[7][8] This guide will delve into the available data to compare the efficacy and selectivity of these two classes of inhibitors.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory activity (IC50 values) of staurosporine and representative thieno[3,2-b]pyridine derivatives against various protein kinases.

Disclaimer: The data presented in the following tables are compiled from different studies and experimental settings. A direct comparison of IC50 values between different studies should be made with caution, as variations in assay conditions (e.g., ATP concentration, enzyme and substrate concentrations, and detection method) can significantly influence the results. A true head-to-head comparison would require testing the compounds in the same assay under identical conditions.

Staurosporine: A Broad-Spectrum Kinase Inhibitor

Staurosporine's promiscuity is evident from its low nanomolar inhibition of a wide range of kinases.

KinaseIC50 (nM)Reference
Protein Kinase C (PKC)0.7 - 3[3][9]
Protein Kinase A (PKA)7 - 8[2][9]
Protein Kinase G (PKG)8.5[9]
p60v-src Tyrosine Protein Kinase6
CaM Kinase II20
SLK0.0[10]
CAMKK10.0[10]
SNARK0.1[10]
PHKG20.1[10]
CAMK2A0.2[10]
CAMKK20.2[10]
MST10.2[10]
MST20.2[10]
FLT3 (R834Q)0.2[10]
TAOK30.2[10]
ROCK10.3[10]
ROCK20.2[10]
PRKCE0.3[10]
CAMK2D0.3[10]
EGFR (L858R, T790M)0.3[10]
LRRK2 (G2019S)0.4[10]
KIT (D816H)0.4[10]

Table 1: Inhibitory activity of staurosporine against a selection of protein kinases. The data highlights its potent and broad-spectrum nature.

Thieno[3,2-b]pyridine Derivatives: Selective Kinase Inhibitors

Recent studies on thieno[3,2-b]pyridine derivatives have focused on their high selectivity for specific kinases, particularly Haspin.

Compound IDTarget KinaseIC50 (nM)Reference
MU1920Haspin-[5][7]
MU1464Haspin-[5]
MU1668Haspin-[5]

Table 2: Target kinases for selected thieno[3,2-b]pyridine derivatives. Note: Specific IC50 values for some compounds are not publicly available in the provided search results but are described as highly potent and selective.

One study on thieno[3,2-b]pyridine derivatives reported the following IC50 values for compounds 3, 4, and 5 against Haspin kinase.[5]

Compound IDHaspin IC50 (nM)Reference
3-[5]
4-[5]
5-[5]

Table 3: IC50 values of specific thieno[3,2-b]pyridine derivatives against Haspin kinase.[5] (Note: The exact IC50 values from the referenced image are not provided in the text and are denoted as "-").

Experimental Protocols

The determination of kinase inhibitor efficacy is commonly performed using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test inhibitor (e.g., this compound derivative or staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add the kinase enzyme solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.

  • Kinase Reaction Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways involving kinases targeted by thieno[3,2-b]pyridine derivatives.

Haspin_Signaling_Pathway cluster_mitosis Mitosis Haspin Haspin Histone H3 Histone H3 Haspin->Histone H3 phosphorylates at T3 H3T3ph Phosphorylated Histone H3 (T3) Histone H3->H3T3ph Chromosomal Passenger\nComplex (CPC) Chromosomal Passenger Complex (CPC) H3T3ph->Chromosomal Passenger\nComplex (CPC) recruits Sister Chromatid\nCohesion Sister Chromatid Cohesion Chromosomal Passenger\nComplex (CPC)->Sister Chromatid\nCohesion ensures This compound\nDerivatives This compound Derivatives This compound\nDerivatives->Haspin inhibit

Haspin Kinase Signaling Pathway in Mitosis.

CDKL5_Signaling_Pathway cluster_neuron Neuronal Development & Function CDKL5 CDKL5 MeCP2 MeCP2 CDKL5->MeCP2 phosphorylates DNMT1 DNMT1 CDKL5->DNMT1 phosphorylates NGL-1 NGL-1 CDKL5->NGL-1 phosphorylates Dendritic\nArborization Dendritic Arborization CDKL5->Dendritic\nArborization promotes Gene\nExpression Gene Expression MeCP2->Gene\nExpression regulates DNMT1->Gene\nExpression regulates Synaptic\nPlasticity Synaptic Plasticity NGL-1->Synaptic\nPlasticity regulates This compound\nDerivatives (potential) This compound Derivatives (potential) This compound\nDerivatives (potential)->CDKL5 inhibit

CDKL5 Signaling in Neuronal Function.

cMet_VEGFR2_Signaling cluster_cell Cellular Signaling HGF HGF c-Met c-Met HGF->c-Met binds VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds PI3K/Akt\nPathway PI3K/Akt Pathway c-Met->PI3K/Akt\nPathway RAS/MAPK\nPathway RAS/MAPK Pathway c-Met->RAS/MAPK\nPathway STAT\nPathway STAT Pathway c-Met->STAT\nPathway Cell Migration Cell Migration c-Met->Cell Migration VEGFR-2->PI3K/Akt\nPathway VEGFR-2->RAS/MAPK\nPathway Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Cell Survival Cell Survival PI3K/Akt\nPathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK\nPathway->Cell Proliferation STAT\nPathway->Cell Proliferation This compound\nDerivatives (potential) This compound Derivatives (potential) This compound\nDerivatives (potential)->c-Met inhibit This compound\nDerivatives (potential)->VEGFR-2 inhibit Kinase_Inhibitor_Screening_Workflow Start Start Compound Library\n(this compound derivatives,\nStaurosporine - control) Compound Library (this compound derivatives, Staurosporine - control) Start->Compound Library\n(this compound derivatives,\nStaurosporine - control) Prepare Serial Dilutions Prepare Serial Dilutions Compound Library\n(this compound derivatives,\nStaurosporine - control)->Prepare Serial Dilutions Dispense Compounds\ninto Assay Plate Dispense Compounds into Assay Plate Prepare Serial Dilutions->Dispense Compounds\ninto Assay Plate Add Kinase and\nSubstrate/ATP Mix Add Kinase and Substrate/ATP Mix Dispense Compounds\ninto Assay Plate->Add Kinase and\nSubstrate/ATP Mix Incubate\n(Kinase Reaction) Incubate (Kinase Reaction) Add Kinase and\nSubstrate/ATP Mix->Incubate\n(Kinase Reaction) Add Detection Reagents\n(e.g., ADP-Glo) Add Detection Reagents (e.g., ADP-Glo) Incubate\n(Kinase Reaction)->Add Detection Reagents\n(e.g., ADP-Glo) Measure Signal\n(e.g., Luminescence) Measure Signal (e.g., Luminescence) Add Detection Reagents\n(e.g., ADP-Glo)->Measure Signal\n(e.g., Luminescence) Data Analysis\n(IC50 Determination) Data Analysis (IC50 Determination) Measure Signal\n(e.g., Luminescence)->Data Analysis\n(IC50 Determination) Identify Hits Identify Hits Data Analysis\n(IC50 Determination)->Identify Hits End End Identify Hits->End

References

Comparative Analysis of the Antibacterial Potential of Thieno[3,2-b]pyridin-6-ol and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antibacterial activities, mechanisms of action, and experimental evaluation of a novel thieno[3,2-b]pyridine derivative versus the established β-lactam antibiotic, ampicillin.

This guide provides a comprehensive comparison of the antibacterial properties of Thieno[3,2-b]pyridin-6-ol and its derivatives against the widely-used antibiotic, ampicillin. Due to the limited availability of direct antibacterial data for this compound, this guide incorporates findings from studies on closely related thieno[3,2-c]pyridine derivatives to offer a substantive comparison.

Executive Summary

Ampicillin, a β-lactam antibiotic, has been a cornerstone in treating bacterial infections for decades by inhibiting bacterial cell wall synthesis. In the quest for novel antimicrobial agents to combat rising antibiotic resistance, heterocyclic compounds like thieno[3,2-b]pyridines have emerged as a promising area of research. While direct comparative data for this compound is scarce, studies on its isomers and derivatives suggest a potentially narrower and distinct spectrum of activity compared to the broad-spectrum efficacy of ampicillin. This guide synthesizes available data to draw a comparative picture of their antibacterial profiles.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC values for a representative thieno[3,2-c]pyridine derivative and ampicillin against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundBacterial StrainMIC (µg/mL)Reference
Thieno[3,2-c]pyridine Derivative (Compound 2d) Staphylococcus aureus> 500[1]
Escherichia coli250[1]
Ampicillin Staphylococcus aureus250[1]
Escherichia coli125[1]

Note: Data for the thieno[3,2-c]pyridine derivative is based on a study of 5-(4-Substituted phenoxy-3-Nitrobenzene-1-Sulfonyl)-4,5,6,7-Tetrahydrothieno[3,2-C]Pyridine derivatives, as direct MIC values for this compound were not available in the reviewed literature.

Mechanism of Action: A Tale of Two Pathways

The antibacterial mechanisms of ampicillin and thieno[3,2-b]pyridine derivatives are fundamentally different, targeting distinct cellular processes.

Ampicillin: Inhibition of Cell Wall Synthesis

Ampicillin's mechanism is well-characterized. As a β-lactam antibiotic, it targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. By disrupting this process, ampicillin compromises the structural integrity of the bacterial cell, leading to cell lysis and death.

Thieno[3,2-b]pyridine Derivatives: A More Targeted Approach

The antibacterial mechanism of thieno[3,2-b]pyridine derivatives is less universally defined and appears to be structure-dependent. Some studies on related thienopyrimidine compounds suggest inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. Other research on specific thieno[3,2-b]pyridinone derivatives has identified the enoyl-acyl carrier protein (ACP) reductase (InhA) as the target, an enzyme involved in fatty acid synthesis in Mycobacterium tuberculosis[2]. This suggests that thieno[3,2-b]pyridine derivatives may exhibit a more targeted, and potentially narrower, spectrum of antibacterial activity.

cluster_ampicillin Ampicillin Mechanism cluster_thieno Potential Thieno[3,2-b]pyridine Mechanism Ampicillin Ampicillin PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Binds to CellWall Peptidoglycan Cell Wall Synthesis PBPs->CellWall Inhibits Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to Thieno Thieno[3,2-b]pyridine Derivative Enzyme Specific Bacterial Enzyme (e.g., DNA Gyrase, Enoyl-ACP Reductase) Thieno->Enzyme Inhibits Process Essential Cellular Process (e.g., DNA Replication, Fatty Acid Synthesis) Enzyme->Process Blocks GrowthInhibition Bacterial Growth Inhibition Process->GrowthInhibition Leads to

Figure 1: Comparative Mechanisms of Action.

Experimental Protocols: Determining Antibacterial Susceptibility

The standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent is the broth microdilution method.

Broth Microdilution Method Protocol

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds (Thieno[3,2-b]pyridine derivative and ampicillin) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

cluster_workflow Broth Microdilution Experimental Workflow prep_inoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution Perform Serial Dilutions of Test Compounds in 96-Well Plate serial_dilution->inoculation incubation Incubate Plate (35-37°C, 16-20h) inoculation->incubation read_mic Visually Inspect for Growth and Determine MIC incubation->read_mic

Figure 2: Broth Microdilution Workflow.

Discussion and Future Directions

The available data, although limited for the specific compound this compound, suggests that thienopyridine derivatives may not possess the broad-spectrum antibacterial activity characteristic of ampicillin. The higher MIC values of the tested thieno[3,2-c]pyridine derivative against E. coli and its lack of significant activity against S. aureus compared to ampicillin indicate a potentially more limited or different spectrum of action[1]. Furthermore, reports on other thieno[3,2-b]pyridine derivatives showing narrow-spectrum activity, for instance against Mycobacterium tuberculosis but not common Gram-positive or Gram-negative bacteria, support this notion[2].

The distinct mechanisms of action also highlight a key difference. Ampicillin's disruption of the bacterial cell wall is a well-established and broad-acting mechanism. In contrast, the targeted enzymatic inhibition by thienopyridine derivatives could be advantageous in developing drugs against specific pathogens, potentially with fewer off-target effects.

Further research is imperative to fully elucidate the antibacterial potential of this compound. Future studies should focus on:

  • Comprehensive MIC testing: Evaluating the MIC of this compound against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Mechanism of action studies: Investigating the specific molecular target(s) of this compound to understand its mode of antibacterial action.

  • In vivo efficacy studies: Assessing the therapeutic potential of this compound in animal models of bacterial infection.

References

Validating the Mechanism of Action of Thieno[3,2-b]pyridin-6-ol Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of thieno[3,2-b]pyridin-6-ol derivatives as kinase inhibitors, benchmarking their performance against established drugs. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the validation of their mechanism of action.

The thieno[3,2-b]pyridine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a class of drugs pivotal in oncology. Derivatives of this compound have demonstrated significant potential as inhibitors of key receptor tyrosine kinases involved in cancer progression, namely c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1] This guide offers a comprehensive overview for validating the mechanism of action of these compounds, comparing their potency with FDA-approved inhibitors, and providing detailed experimental methodologies.

Comparative Analysis of Kinase Inhibitory Activity

While specific inhibitory data for the parent compound, this compound, is limited in publicly available literature, its derivatives have been synthesized and identified as potent inhibitors of c-Met and VEGFR2.[2][3] The following tables present a comparative summary of the in vitro inhibitory activities (IC50 values) of representative thieno[3,2-b]pyridine derivatives against these kinases, alongside established clinical inhibitors for benchmarking.

Compound ClassSpecific Compound/Derivativec-Met IC50 (nM)VEGFR2 IC50 (nM)Reference
Thieno[3,2-b]pyridine Derivatives Representative DerivativesLow nanomolar rangeLow nanomolar range[2][3]
Established c-Met Inhibitors Crizotinib8 - 11-[4][5]
Cabozantinib1.3 - 5.40.035[6][7]
Established VEGFR2 Inhibitors Sorafenib-90[8][9]
Sunitinib-80[10][11]

Note: IC50 values can vary depending on the specific assay conditions.

Key Signaling Pathways

To effectively validate the mechanism of action, a thorough understanding of the targeted signaling pathways is essential. This compound derivatives primarily inhibit the c-Met and VEGFR2 pathways, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways, promoting cell growth and invasion.

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion HGF HGF HGF->c-Met Binds This compound Derivative This compound Derivative This compound Derivative->c-Met Inhibits

c-Met Signaling Pathway Inhibition
VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and the formation of new blood vessels, which are essential for tumor growth.

VEGFR2_pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Endothelial Cell Proliferation Endothelial Cell Proliferation PKC->Endothelial Cell Proliferation AKT AKT PI3K->AKT Migration Migration AKT->Migration Survival Survival AKT->Survival VEGF VEGF VEGF->VEGFR2 Binds This compound Derivative This compound Derivative This compound Derivative->VEGFR2 Inhibits

VEGFR2 Signaling Pathway Inhibition

Experimental Protocols

Validating the inhibitory effect of this compound derivatives requires a multi-faceted approach, encompassing biochemical and cell-based assays.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Objective: To determine the IC50 value of the test compound against c-Met or VEGFR2.

Materials:

  • Recombinant human c-Met or VEGFR2 kinase

  • Kinase buffer

  • ATP

  • A suitable substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Test compound (this compound derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP using a detection reagent.

  • Calculate the percentage of kinase activity relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Western Blot for Phosphorylated Kinase

This cellular assay confirms that the compound inhibits the kinase activity within a cellular context by measuring the phosphorylation status of the target kinase.[12][13][14][15]

Objective: To assess the inhibition of c-Met or VEGFR2 autophosphorylation in treated cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MKN-45 for c-Met, HUVECs for VEGFR2)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies (anti-phospho-c-Met/VEGFR2, anti-total-c-Met/VEGFR2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with various concentrations of the test compound for a specified time.

  • For some assays, stimulate the cells with the respective ligand (HGF or VEGF) to induce kinase phosphorylation.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated kinase.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip and re-probe the membrane for total kinase and a loading control (e.g., β-actin) to normalize the results.

Cell Proliferation Assay (MTT Assay)

This assay evaluates the effect of the compound on the viability and proliferation of cancer cells.[16][17][18][19][20]

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of the test compound.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.

Endothelial Cell Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key function of VEGFR2 signaling.[21][22][23][24]

Objective: To evaluate the anti-angiogenic potential of the test compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates

  • Test compound

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Coat the wells of a 96-well plate with basement membrane extract and allow it to solidify.

  • Seed HUVECs onto the gel in the presence of various concentrations of the test compound.

  • Incubate for 4-18 hours to allow for tube formation.

  • Stain the cells with Calcein AM.

  • Visualize and quantify the tube formation (e.g., tube length, number of branch points) using a fluorescence microscope and image analysis software.

Experimental Workflow

A logical progression of these experiments is crucial for a thorough validation of the mechanism of action.

experimental_workflow Biochemical_Screening In Vitro Kinase Assay (Determine IC50) Cellular_Target_Engagement Western Blot for Phosphorylation (Confirm on-target effect in cells) Biochemical_Screening->Cellular_Target_Engagement Functional_Cellular_Assay Cell Proliferation Assay (MTT) (Assess anti-proliferative effect) Cellular_Target_Engagement->Functional_Cellular_Assay Angiogenesis_Assay Endothelial Tube Formation Assay (Evaluate anti-angiogenic potential) Functional_Cellular_Assay->Angiogenesis_Assay In_Vivo_Studies In Vivo Xenograft Models (Evaluate anti-tumor efficacy) Angiogenesis_Assay->In_Vivo_Studies

Experimental Validation Workflow

By following this structured approach and utilizing the provided protocols, researchers can effectively validate the mechanism of action of novel this compound derivatives and objectively assess their potential as next-generation kinase inhibitors for cancer therapy.

References

Comparative Cross-Reactivity Profiling of Thieno[3,2-b]pyridin-6-ol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity

The thieno[3,2-b]pyridine scaffold has emerged as a promising framework for the development of highly selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on this scaffold, with a particular focus on the highly selective Haspin kinase inhibitor, MU1920. For a comprehensive evaluation, its performance is compared against other notable Haspin inhibitors, LDN192960 and CHR-6494. This guide is intended to assist researchers in making informed decisions regarding the selection of chemical probes and therapeutic lead compounds by presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to Thieno[3,2-b]pyridine-Based Kinase Inhibitors

The thieno[3,2-b]pyridine core is a heterocyclic scaffold that has been successfully utilized to generate potent and selective inhibitors of various protein kinases. A key feature of this scaffold is its ability to engage with the kinase hinge region through weak interactions, which allows for diverse binding modes and contributes to high kinome-wide selectivity. This characteristic distinguishes it from classical ATP-competitive inhibitors that often rely on strong hinge binding, which can lead to off-target effects.

A prime example of a highly selective inhibitor derived from this scaffold is MU1920, a potent inhibitor of Haspin kinase with an IC50 of 6 nM. Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3), a key step in the recruitment of the chromosomal passenger complex (CPC) to the centromeres.

Comparative Analysis of Kinase Inhibitor Selectivity

To provide a clear comparison of the cross-reactivity profiles, the following tables summarize the available quantitative data for MU1920 and the comparator Haspin inhibitors, LDN192960 and CHR-6494. The data is primarily derived from broad kinase screening panels such as KINOMEscan®.

Table 1: On-Target Potency of Selected Haspin Kinase Inhibitors

CompoundScaffoldPrimary TargetIC50 (nM)
MU1920 Thieno[3,2-b]pyridineHaspin6
LDN192960 AcridineHaspin10
CHR-6494 ImidazopyridazineHaspin2

Table 2: Off-Target Profile of LDN192960 at 10 µM

LDN192960 was screened against a panel of kinases at a concentration of 10 µM. The following table lists the kinases that were inhibited by ≥90% and their corresponding IC50 values where available.

Off-Target KinaseIC50 (µM)
DYRK20.002
DYRK30.019
DYRK1A0.10
CLK10.21
PIM10.72

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of thieno[3,2-b]pyridine-based and other kinase inhibitors.

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Materials:

    • Purified recombinant kinase

    • Specific peptide or protein substrate

    • Test inhibitor (e.g., MU1920)

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-33P]ATP

    • ATP

    • 96-well or 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In the wells of a microplate, add the kinase, the substrate, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.

KINOMEscan® Cross-Reactivity Profiling

This is a competition-based binding assay that quantitatively measures the binding of an inhibitor to a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured using a quantitative PCR (qPCR) method that detects a DNA tag conjugated to the kinase.

  • Procedure:

    • A panel of DNA-tagged recombinant human kinases is used.

    • Each kinase is incubated with the test inhibitor and an immobilized ligand in separate wells of a microplate.

    • After an incubation period to reach equilibrium, the unbound kinase is washed away.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

    • The results are reported as "percent of control," where a lower percentage indicates stronger binding of the inhibitor to the kinase.

    • For potent hits, a dissociation constant (Kd) can be determined by running the assay with a range of inhibitor concentrations.

A Comparative Analysis of the ADME Properties of Thienopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several critical therapeutic agents. While a diverse range of thienopyridine isomers exists, this guide provides a detailed comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of three clinically significant thieno[3,2-c]pyridine derivatives: ticlopidine, clopidogrel, and prasugrel. These antiplatelet agents, while structurally related, exhibit distinct pharmacokinetic profiles that influence their efficacy and safety. A comprehensive understanding of their ADME characteristics is paramount for the rational design and development of next-generation thienopyridine-based therapeutics.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of ticlopidine, clopidogrel, and prasugrel, offering a quantitative comparison of their in vivo behavior.

ParameterTiclopidineClopidogrelPrasugrel
Bioavailability (%) >80[1][2][3]~50[4][5]≥79[6]
Time to Peak Concentration (Tmax) (h) ~2[2][3][7]~1[8][9][10]~0.5[6][9][11][12][13][14]
Peak Plasma Concentration (Cmax) (ng/mL) 80-800 (for a 250 mg dose)[7]2.0-4.5 (for 75-300 mg doses)[8]Not specified for parent drug
Plasma Protein Binding (%) 98[1][2][3]94-9898 (active metabolite)[6][13]
Elimination Half-life (t½) (h) 12.6 (single dose), 4-5 days (repeated dosing)[1][3]~6 (parent drug), ~0.5 (active metabolite)[5]~7.4 (active metabolite)[6][12][13][14]

Metabolic Activation Pathways

Ticlopidine, clopidogrel, and prasugrel are all prodrugs that require metabolic activation to exert their antiplatelet effects. However, their activation pathways, primarily involving cytochrome P450 (CYP) enzymes, exhibit significant differences, which contributes to the variability in their clinical response.

Clopidogrel and Ticlopidine Metabolism

Both ticlopidine and clopidogrel undergo a two-step metabolic activation process in the liver, which is heavily reliant on CYP enzymes.[7][11] A significant portion of the absorbed dose of both drugs is hydrolyzed by esterases to inactive metabolites, representing a major competing pathway.[7][11]

Metabolic Activation of Ticlopidine and Clopidogrel Prodrug Ticlopidine / Clopidogrel (Oral Administration) Absorbed Absorbed Prodrug Prodrug->Absorbed Absorption Inactive_Metabolite Inactive Carboxylic Acid Metabolite (by Esterases) Absorbed->Inactive_Metabolite ~85% Intermediate Thiolactone Intermediate Absorbed->Intermediate ~15% (CYP450s) Active_Metabolite Active Thiol Metabolite Intermediate->Active_Metabolite (CYP450s)

Figure 1: Metabolic pathway of Ticlopidine and Clopidogrel.

Prasugrel Metabolism

Prasugrel's metabolic activation is more efficient and less dependent on specific CYP polymorphisms compared to clopidogrel.[7][11] It is rapidly hydrolyzed by esterases in the intestine and blood to an intermediate thiolactone, which is then oxidized by various CYP enzymes to the active metabolite.[7][11]

Metabolic Activation of Prasugrel Prodrug Prasugrel (Oral Administration) Intermediate Thiolactone Intermediate (by Esterases) Prodrug->Intermediate Rapid Hydrolysis Active_Metabolite Active Thiol Metabolite Intermediate->Active_Metabolite CYP450s (e.g., CYP3A4, CYP2B6)

Figure 2: Metabolic pathway of Prasugrel.

Experimental Protocols for Key ADME Assays

The following are detailed methodologies for key in vitro experiments used to assess the ADME properties of thienopyridine derivatives.

Caco-2 Permeability Assay

This assay is a standard method for predicting intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

  • Assay Procedure:

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time. This assesses the A-to-B permeability.

    • To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A permeability).

    • Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to plasma proteins, which affects its distribution and availability.

  • Methodology:

    • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.

    • The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

    • Samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the difference in drug concentration between the plasma and buffer chambers.

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Procedure:

    • The test compound is incubated with liver microsomes (human or other species) and a cofactor regenerating system (e.g., NADPH) at 37°C.

    • Aliquots are taken at various time points and the reaction is quenched.

    • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are indicators of metabolic stability.

In Vitro ADME Screening Workflow

The following diagram illustrates a typical workflow for in vitro ADME screening in early drug discovery.

In Vitro ADME Screening Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability PPB Plasma Protein Binding Permeability->PPB Metabolic_Stability Microsomal Stability PPB->Metabolic_Stability Brain Brain Tissue Binding (Optional) Phenotyping CYP450 Reaction Phenotyping Metabolic_Stability->Phenotyping Transporters Transporter Interaction (e.g., P-gp, BCRP) Phenotyping->Transporters Lead_Compound Lead Compound Lead_Compound->Solubility

Figure 3: A typical workflow for in vitro ADME screening.

Conclusion

The ADME properties of the thienopyridine derivatives ticlopidine, clopidogrel, and prasugrel highlight the critical impact of subtle structural modifications on the pharmacokinetic profile of a drug. Prasugrel's more efficient metabolic activation pathway translates to a faster onset of action and more consistent antiplatelet effect compared to clopidogrel. While comprehensive comparative ADME data for a wider range of true thienopyridine isomers (e.g., thieno[2,3-b]pyridines vs. thieno[3,2-c]pyridines) is not extensively available in the public domain, the detailed analysis of these three clinically vital drugs provides invaluable insights for medicinal chemists and drug development professionals. A thorough understanding of the structure-ADME relationships within the thienopyridine class is essential for the design of novel compounds with optimized pharmacokinetic characteristics for a variety of therapeutic applications.

References

Comparative In Vivo Efficacy of Thieno[3,2-b]pyridin-6-ol Derivatives and Cisplatin in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Overview of Compounds

Thieno[3,2-b]pyridine Derivatives: This class of heterocyclic compounds has emerged as a promising scaffold in oncology research. Various derivatives have demonstrated significant anti-proliferative effects across a range of human cancer cell lines. Their mechanism of action is an active area of investigation, with some derivatives showing potential to induce cell cycle arrest and apoptosis.

Cisplatin: A cornerstone of cancer chemotherapy, cisplatin is a platinum-based drug widely used in the treatment of various solid tumors. Its cytotoxic effects are primarily mediated by its ability to form DNA adducts, leading to the inhibition of DNA synthesis and induction of apoptosis.

Quantitative Efficacy Data

The following tables summarize the in vivo and in ovo efficacy of select Thieno[3,2-b]pyridine derivatives and cisplatin in different preclinical models. It is crucial to note that the experimental conditions, including the cancer cell lines, animal models, and dosing regimens, are not directly comparable.

Table 1: Preclinical Efficacy of a Thieno[3,2-b]pyridine Derivative

CompoundModelCancer Cell LineDosageObserved Effect
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative (2e)In ovo CAMMDA-MB-231 (Triple-Negative Breast Cancer)13 µMReduced tumor size[1]

CAM: Chick Chorioallantoic Membrane

Table 2: In Vivo Efficacy of Cisplatin in Xenograft Models

Cancer TypeXenograft Model (Cell Line)DosageTumor Growth Inhibition (TGI)
Oral Squamous CarcinomaHuman Oral Squamous Carcinoma0.3 mg/kg28%
Oral Squamous CarcinomaHuman Oral Squamous Carcinoma0.45 mg/kg47%
Oral Squamous CarcinomaHuman Oral Squamous Carcinoma0.9 mg/kg86%[2]
Lung CancerA5491 mg Pt/kg54%[3]
Urothelial CarcinomaNTUB1Not specifiedSignificant anti-tumor effect
Urothelial CarcinomaT24Not specifiedSignificant anti-tumor effect[4]
Small-Cell Lung CancerNCI-H446Low dose (1 µM) in combination with PDTSynergistic decrease in tumor volume[5]

Experimental Protocols

A generalized experimental protocol for evaluating the in vivo efficacy of a test compound in a xenograft model is outlined below. Specific parameters such as cell line, animal strain, and treatment regimen would be adapted based on the compound and cancer type under investigation.

Establishment of Human Tumor Xenografts:

  • Cell Culture: The selected human cancer cell line (e.g., A549 for lung cancer) is cultured in appropriate media until a sufficient number of cells are obtained.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.

  • Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in a solution of PBS and Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using calipers. The volume is calculated using the formula: Volume = (length × width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.

Treatment Administration and Efficacy Evaluation:

  • Dosing: The test compound (e.g., a Thieno[3,2-b]pyridine derivative) or the comparator (e.g., cisplatin) is administered according to a predefined schedule, dose, and route (e.g., intraperitoneal, oral). A vehicle control group receives the formulation without the active compound.

  • Monitoring: Tumor volumes and body weights are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined duration.

  • Data Analysis: At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as a primary efficacy endpoint. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the potential mechanism of action of Thieno[3,2-b]pyridine compounds, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation Phase cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_analysis Analysis Phase cell_culture 1. Cancer Cell Culture cell_harvest 2. Cell Harvesting & Preparation cell_culture->cell_harvest implantation 4. Subcutaneous Implantation of Cells cell_harvest->implantation animal_acclimatization 3. Animal Acclimatization animal_acclimatization->implantation tumor_monitoring 5. Tumor Growth Monitoring implantation->tumor_monitoring randomization 6. Randomization into Groups tumor_monitoring->randomization treatment 7. Compound Administration randomization->treatment monitoring 8. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 9. Study Endpoint monitoring->endpoint excision 10. Tumor Excision & Measurement endpoint->excision data_analysis 11. Data Analysis (TGI) excision->data_analysis

Caption: A generalized experimental workflow for in vivo efficacy studies in xenograft models.

signaling_pathway Thieno_pyridine Thieno[3,2-b]pyridine Derivative PKM2 Pyruvate Kinase M2 (PKM2) Thieno_pyridine->PKM2 Activation Metabolism Altered Cellular Metabolism PKM2->Metabolism Restoration of normal metabolic state Proliferation Decreased Cancer Cell Proliferation Metabolism->Proliferation

Caption: Proposed signaling pathway for certain Thieno[3,2-b]pyridine derivatives.[6][7]

Concluding Remarks

While direct comparative in vivo data between Thieno[3,2-b]pyridin-6-ol compounds and cisplatin is currently lacking, the available preclinical evidence suggests that Thieno[3,2-b]pyridine derivatives represent a promising avenue for anticancer drug discovery. The limited data from an in ovo model indicates potential for tumor growth reduction. Cisplatin remains a potent and widely used chemotherapeutic, with its in vivo efficacy well-documented across various xenograft models. Further preclinical studies, including head-to-head in vivo comparisons in relevant xenograft models, are warranted to fully elucidate the therapeutic potential of Thieno[3,2-b]pyridine derivatives relative to standard-of-care agents like cisplatin. Such studies will be critical in guiding the future clinical development of this promising class of compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Thieno[3,2-b]pyridin-6-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements.[2] All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must not be disposed of in regular trash or down the sewer system without explicit permission.[2]

Personal Protective Equipment (PPE) is essential when handling Thieno[3,2-b]pyridin-6-ol. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound should be treated as a hazardous waste process. The following steps provide a general framework that should be adapted to your specific laboratory and institutional protocols.

  • Waste Identification and Classification :

    • Clearly label the waste container with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • Indicate the hazards associated with the compound. Based on related compounds, this may include "Acute Toxicity" and "Irritant".[3]

    • If the waste is a mixture, list all components and their approximate percentages.[4]

  • Waste Segregation and Storage :

    • Store waste this compound in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] This area should be clearly marked and under the direct supervision of laboratory personnel.[6]

    • Crucially, segregate the waste based on chemical compatibility, not alphabetically.[2] this compound should be stored away from strong acids, bases, and oxidizing agents to prevent potentially dangerous reactions.[4]

    • Ensure the waste container is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must have a secure, tightly fitting cap to prevent leaks or spills.[4]

  • Container Management :

    • Do not overfill waste containers; leave at least one inch of headspace to allow for expansion.[4]

    • Keep the exterior of the waste container clean and free of contamination.

    • Once the container is full or is no longer being used, it must be properly sealed.[4]

  • Disposal Request and Collection :

    • Complete a hazardous waste pickup request form as required by your institution's EHS department.[2]

    • EHS personnel will then collect the waste for final disposal, which is typically high-temperature incineration for organic compounds.[7][8]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information for related compounds to inform handling and disposal decisions.

PropertyThieno[3,2-b]pyridine-6-carboxylic acidThieno[3,2-b]thiophene[3]Pyridine[9]
Molecular Formula C₈H₅NO₂SC₆H₄S₂C₅H₅N
Molecular Weight 179.20 g/mol Not Available79.1 g/mol
Physical Form SolidNot AvailableLiquid
Hazard Classifications Acute Toxicity 4 (Oral)Acute Toxicity 4, Skin Irritant 2, Eye Irritant 2, STOT SE 3Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Corrosion/Irritation 2, Serious Eye Damage/Irritation 2, Flammable Liquid 2
Storage Class 11 - Combustible SolidsNot AvailableNot Available

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_Lab Laboratory Operations cluster_EHS Environmental Health & Safety (EHS) A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Label Waste Container (Full Chemical Name, Hazards) B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Segregate by Chemical Compatibility D->E F Complete EHS Waste Pickup Form E->F G EHS Personnel Collects Waste F->G H Transport to Central Hazardous Waste Facility G->H I Final Disposal (e.g., Incineration) H->I

Disposal Workflow Diagram

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Protocols for Handling Thieno[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Thieno[3,2-b]pyridin-6-ol. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Assessment

Assumed GHS Hazard Classifications:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for various laboratory activities involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[2][3] A face shield is required if there is a splash hazard.[2]Nitrile or neoprene gloves. For compounds of unknown toxicity, consider double gloving or using a flexible laminate glove under a heavy-duty outer glove.[2]Flame-resistant lab coat.[2]Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[4]
Conducting reactions Chemical splash goggles and a face shield are mandatory.[2]Chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.Flame-resistant lab coat.[2]All reactions should be performed in a certified chemical fume hood.
Purification and isolation Chemical splash goggles and a face shield.[2]Chemically resistant gloves.Flame-resistant lab coat.[2]Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Handling solid compound Safety glasses with side shields.Nitrile or neoprene gloves.Flame-resistant lab coat.[2]Avoid generating dust. Handle in a fume hood or a glove box.
Waste Disposal Chemical splash goggles.Chemically resistant gloves.Flame-resistant lab coat.[2]Conduct in a well-ventilated area.

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purification Purification cluster_disposal Waste Disposal start Obtain this compound weigh Weigh Compound (in fume hood) start->weigh Wear Full PPE dissolve Prepare Solution (in fume hood) weigh->dissolve Use appropriate solvent reaction Perform Reaction (in fume hood) dissolve->reaction Transfer reagents carefully workup Quench & Extract (in fume hood) reaction->workup Monitor reaction progress waste_liquid Liquid Waste (Solvents, reaction mixtures) reaction->waste_liquid purify Column Chromatography or Recrystallization (in fume hood) workup->purify workup->waste_liquid isolate Isolate Product purify->isolate purify->waste_liquid waste_solid Solid Waste (Contaminated PPE, etc.) isolate->waste_solid dispose Dispose according to Institutional Guidelines waste_solid->dispose waste_liquid->dispose

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Procedures:

Waste TypeSegregationDisposal Procedure
Unused Solid this compound Hazardous Solid Chemical WastePlace in a clearly labeled, sealed container. Follow institutional guidelines for hazardous waste pickup.
Contaminated Labware (glassware, stir bars) Hazardous Solid WasteRinse with a suitable solvent (e.g., acetone, ethanol) three times. Collect the rinsate as hazardous liquid waste. The cleaned labware can then be washed normally. Heavily contaminated items that cannot be cleaned should be disposed of as solid hazardous waste.
Contaminated PPE (gloves, bench paper) Solid Hazardous WastePlace in a designated, sealed waste bag for hazardous materials.
Liquid Waste (reaction mixtures, solvents) Halogenated or Non-halogenated Hazardous Liquid WasteCollect in a compatible, sealed, and clearly labeled waste container. Do not mix incompatible waste streams. Follow institutional guidelines for chemical waste disposal.

The logical relationship for the disposal plan is outlined in the following diagram:

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Solid Solid Waste (Unused compound, contaminated PPE) SolidContainer Labeled Solid Waste Container Solid->SolidContainer Place in Liquid Liquid Waste (Solvents, reaction mixtures) LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer Collect in DisposalFacility Institutional Hazardous Waste Facility SolidContainer->DisposalFacility Transport to LiquidContainer->DisposalFacility Transport to

Caption: Waste disposal logical flow.

By adhering to these safety protocols, researchers can minimize risks and ensure the safe handling and disposal of this compound in the laboratory. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for all chemicals used in your procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.